MNI-caged-L-glutamate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBZKXGUNITQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424987 | |
| Record name | MNI-caged-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295325-62-1 | |
| Record name | MNI-caged-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to MNI-caged-L-glutamate for Researchers, Scientists, and Drug Development Professionals
Introduction
MNI-caged-L-glutamate is a photolabile precursor of the principal excitatory neurotransmitter in the mammalian central nervous system, L-glutamate. This "caged" compound provides researchers with unparalleled spatiotemporal control over the release of glutamate (B1630785), enabling precise investigation of synaptic transmission, neuronal excitability, and plasticity. By linking L-glutamate to a 4-methoxy-7-nitroindolinyl (MNI) photoprotecting group, its biological activity is temporarily inactivated. Upon photolysis with near-UV or two-photon excitation, the MNI cage is cleaved, rapidly and efficiently releasing active L-glutamate.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its properties, experimental protocols, and the signaling pathways it can be used to investigate.
Core Properties and Quantitative Data
This compound is favored for its excellent chemical and photolytic properties, making it a robust tool for neurobiological research. It is water-soluble, stable at neutral pH, and highly resistant to hydrolysis.[1][2][3] Prior to photolysis, it is pharmacologically inactive at neuronal glutamate receptors and transporters, even at millimolar concentrations.[1][3]
Physicochemical and Photolytic Properties
| Property | Value | References |
| Molecular Weight | 323.3 g/mol | [1][3] |
| Formula | C₁₄H₁₇N₃O₆ | [1][3] |
| CAS Number | 295325-62-1 | [1] |
| Purity | ≥99% | [1][3] |
| Solubility | Soluble to 50 mM in water | [1][2] |
| Storage | Store at -20°C, protect from light | [1][2] |
| One-Photon Absorption Max (λmax) | ~340 nm | [2] |
| One-Photon Excitation Range | 300 - 380 nm | [1][3] |
| Quantum Yield (Φ) | 0.065 - 0.085 | [1][2][3] |
| Two-Photon Excitation Wavelength | ~730 nm | [1][3] |
| Two-Photon Cross-Section (σ₂) | 0.06 GM at 730 nm | [1][3] |
| Photorelease Half-Time | ~200 ns | [2] |
Mechanism of Action: Photolysis
The utility of this compound lies in its ability to be precisely "uncaged" by light. This process, known as photolysis, involves the absorption of a photon, which leads to a rapid chemical reaction that cleaves the bond between the MNI caging group and the L-glutamate molecule.
Upon absorption of light, the this compound molecule transitions to an excited state, leading to a rapid intramolecular rearrangement and subsequent cleavage, releasing free L-glutamate and a nitrosoindole byproduct.[4] This process is highly efficient and occurs on a sub-microsecond timescale, allowing for the mimicking of fast synaptic transmission.
Experimental Protocols
The following are generalized protocols for one-photon and two-photon uncaging of this compound coupled with electrophysiological recordings. Specific parameters may need to be optimized for individual experimental setups and preparations.
One-Photon Uncaging and Electrophysiology
This protocol is suitable for wide-field illumination or localized uncaging using a focused laser beam.
1. Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 50 mM in water). Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentration (typically 1-5 mM) in artificial cerebrospinal fluid (aCSF). Protect the solution from light.
2. Electrophysiological Recording Setup:
-
Prepare acute brain slices or cultured neurons for whole-cell patch-clamp recording.
-
Use standard intracellular and extracellular solutions. The aCSF containing this compound should be perfused over the preparation.
3. Uncaging Light Source:
-
A flash lamp or a continuous wave laser (e.g., 405 nm or 410 nm) can be used.[5]
-
The light should be delivered through the microscope objective.
4. Experimental Procedure:
-
Establish a whole-cell recording from a target neuron.
-
Position the uncaging light spot over the area of interest (e.g., a specific dendrite or the soma).
-
Deliver brief pulses of light (e.g., 1-5 ms) to photorelease glutamate.
-
Record the resulting postsynaptic currents (PSCs) or potentials (PSPs).
-
Vary the light intensity, pulse duration, and location of uncaging to map receptor distribution and sensitivity.
Two-Photon Uncaging and Electrophysiology
This technique provides superior spatial resolution, allowing for the stimulation of individual dendritic spines.
1. Solution Preparation:
-
Prepare solutions as described for one-photon uncaging. A higher concentration of this compound (e.g., 4-10 mM) may be required.
2. Two-Photon Microscopy and Electrophysiology Setup:
-
A two-photon microscope equipped with a mode-locked Ti:sapphire laser is necessary.
-
The microscope should be integrated with an electrophysiology rig.
3. Experimental Procedure:
-
Fill the patch pipette with a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.
-
Establish a whole-cell recording and locate a dendrite with spines.
-
Tune the laser to the imaging wavelength (e.g., >800 nm) to visualize the neuron and select a target spine.
-
Tune the laser to the uncaging wavelength for MNI-glutamate (~720-730 nm).[6]
-
Park the laser beam at a small spot (~0.5 µm) adjacent to the spine head.
-
Deliver a short laser pulse (0.25-4 ms) to uncage glutamate.[6]
-
Record the uncaging-evoked excitatory postsynaptic potential (uEPSP) or current (uEPSC).
-
Correlate the electrophysiological response with structural features of the spine.
Glutamate Receptor Signaling Pathways
Photoreleased L-glutamate from this compound can activate both ionotropic and metabotropic glutamate receptors, initiating downstream signaling cascades.
Ionotropic Glutamate Receptor (iGluR) Signaling
iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission. The primary subtypes are AMPA, NMDA, and kainate receptors.
AMPA Receptor (AMPAR) Signaling: Upon glutamate binding, AMPARs rapidly open, allowing an influx of Na⁺ ions, which leads to depolarization of the postsynaptic membrane.
NMDA Receptor (NMDAR) Signaling: NMDARs are unique in that their activation requires both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent Mg²⁺ block.[7] Upon opening, they are permeable to both Na⁺ and Ca²⁺. The influx of Ca²⁺ acts as a critical second messenger, activating various downstream signaling cascades involved in synaptic plasticity.
Metabotropic Glutamate Receptor (mGluR) Signaling
mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission over a slower timescale. They are classified into three groups. Group I mGluRs (mGluR1 and mGluR5) are typically postsynaptic and coupled to Gq proteins, leading to the activation of phospholipase C (PLC).
Conclusion
This compound is an indispensable tool for neuroscientists seeking to dissect the intricacies of glutamatergic signaling. Its favorable properties, including rapid photorelease and biological inertness prior to uncaging, allow for precise experimental control. By combining this compound with advanced techniques such as two-photon microscopy and electrophysiology, researchers can probe the function of individual synapses and elucidate the molecular mechanisms underlying synaptic plasticity, learning, and memory. This guide provides a foundational understanding of its application and the signaling pathways it helps to unravel, serving as a valuable resource for the design and execution of sophisticated neurobiological experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ubiquitin-dependent trafficking and turnover of ionotropic glutamate receptors [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
Uncaging the Brain's Messenger: A Technical Guide to MNI-caged-L-glutamate's Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action for 4-methoxy-7-nitroindolinyl (MNI)-caged-L-glutamate, a cornerstone tool for neuroscientists and researchers in drug development. This document details the photochemical properties, biological activity, and experimental considerations for the precise spatiotemporal release of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system.
Core Mechanism: Photocontrolled Release of L-Glutamate
MNI-caged-L-glutamate is a photolabile compound designed for the controlled release of L-glutamate upon illumination. The "cage" — the MNI group — is covalently attached to the glutamate molecule, rendering it biologically inactive at neuronal glutamate receptors and transporters in its caged form. This inertness allows for its application in biological systems without causing background activation.
The core of its mechanism lies in photolysis. When exposed to ultraviolet (UV) light, typically in the 300-380 nm range, or via two-photon excitation at longer wavelengths (around 720-730 nm), the MNI caging group undergoes a photochemical reaction.[1] This process rapidly and efficiently cleaves the covalent bond, releasing free, biologically active L-glutamate in a sub-microsecond timeframe.[2] The released glutamate can then bind to and activate its native receptors on neurons, mimicking synaptic transmission with high fidelity.
Quantitative Photochemical and Physical Properties
The efficiency and precision of this compound are defined by its key photochemical and physical parameters. These properties are crucial for designing and calibrating experiments to achieve desired glutamate concentrations.
| Property | Value | Wavelength | Method |
| Quantum Yield (Φ) | 0.065 - 0.085 | 300 - 380 nm | One-photon photolysis |
| Two-Photon Cross-Section (σ₂) | 0.06 GM | 730 nm | Two-photon uncaging |
| Peak Absorption (λₘₐₓ) | ~340 nm | N/A | UV-Vis Spectroscopy |
| Molecular Weight | 323.3 g/mol | N/A | Mass Spectrometry |
| Solubility in Water | Up to 50 mM | N/A | Standard Solubility Assay |
| Purity | ≥99% | N/A | HPLC |
Table 1: Summary of key quantitative data for this compound. Data compiled from multiple sources.[1][3]
Experimental Protocols: A Guide to Glutamate Uncaging
The application of this compound typically involves its introduction into a biological preparation, followed by targeted photolysis to release glutamate. Below are generalized protocols for both one-photon and two-photon uncaging experiments.
One-Photon Uncaging Protocol (Wide-field Illumination)
This method is suitable for activating larger areas or multiple synapses simultaneously.
-
Preparation of Stock Solution: Dissolve this compound in aqueous buffer (e.g., artificial cerebrospinal fluid, ACSF) to a desired stock concentration (e.g., 10-50 mM). Protect the solution from light.
-
Bath Application: Perfuse the biological preparation (e.g., brain slice) with ACSF containing the final working concentration of this compound (typically 0.2-1 mM).[4]
-
Photolysis Setup: Utilize a UV light source (e.g., mercury arc lamp or UV laser) coupled to the microscope. The light path should be controlled by a shutter to deliver brief pulses of light.
-
Uncaging: Deliver flashes of UV light (351–364 nm) of controlled duration (e.g., 1-10 ms) to the region of interest.[4]
-
Data Acquisition: Record the physiological response (e.g., postsynaptic currents via patch-clamp electrophysiology) following the photolysis event.
Two-Photon Uncaging Protocol (Single-Spine Precision)
This advanced technique allows for the highly localized release of glutamate, mimicking the activation of a single synapse.[5][6]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50 mM in water).
-
Local Perfusion: For in vivo or thick slice preparations, local perfusion of the caged compound near the target neuron is often employed to achieve a sufficient local concentration.[7]
-
Two-Photon Laser Setup: A mode-locked Ti:sapphire laser tuned to approximately 720 nm is used for two-photon excitation.[1][8] The laser is coupled to a high-numerical-aperture objective to focus the light to a diffraction-limited spot.
-
Targeting: Identify the dendritic spine or subcellular location of interest using two-photon imaging.
-
Uncaging: Deliver short laser pulses (e.g., 0.5-2 ms) at the target location to induce two-photon absorption and glutamate release.[7]
-
Data Acquisition: Simultaneously record the resulting physiological signals (e.g., excitatory postsynaptic potentials or calcium transients).
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the core signaling pathway, the photochemical uncaging mechanism, and a typical experimental workflow.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. thomassci.com [thomassci.com]
- 3. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-photon glutamate uncaging [bio-protocol.org]
MNI-Caged-L-Glutamate: A Technical Guide to Quantum Yield and Two-Photon Cross-Section
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNI-caged-L-glutamate is a photolabile compound that has become an indispensable tool in neuroscience research, particularly for the precise spatiotemporal control of glutamate (B1630785) receptor activation. This technical guide provides an in-depth overview of two critical photophysical parameters of this compound: its quantum yield of photolysis and its two-photon absorption cross-section. Understanding these parameters is essential for designing and interpreting experiments that rely on the light-induced release of glutamate to study synaptic transmission, plasticity, and neural circuit function. This document outlines the key quantitative data, detailed experimental protocols for their determination, and the relevant biological signaling pathways.
Quantitative Photophysical Properties
The efficiency of glutamate release from this compound is determined by its quantum yield for one-photon uncaging and its two-photon action cross-section for two-photon uncaging. A summary of these properties is presented below.
| Parameter | Value | Wavelength | Notes |
| One-Photon Quantum Yield (Φ) | 0.065 - 0.085 | 300 - 380 nm | The quantum yield represents the probability that an absorbed photon will result in the cleavage of the caging group and the release of L-glutamate.[1][2][3][4] |
| Two-Photon Action Cross-Section (δa) | 0.06 GM | 720 - 730 nm | The two-photon action cross-section is a measure of the probability of simultaneous absorption of two photons to induce uncaging. 1 GM = 10-50 cm4s photon-1.[1][2][3] |
| One-Photon Absorption Maximum (λmax) | ~336-340 nm | N/A | This is the wavelength at which the MNI caging group exhibits its strongest absorption of a single photon.[3][5] |
| Two-Photon Excitation Maximum | ~720 nm | N/A | This is the optimal wavelength for inducing two-photon uncaging of MNI-glutamate.[6][7] |
Experimental Protocols
Accurate determination of the quantum yield and two-photon cross-section is crucial for the quantitative application of this compound. The following sections describe the methodologies for measuring these parameters.
Determination of Photolysis Quantum Yield via Comparative Actinometry
The quantum yield of photolysis (Φ) is determined by comparing the rate of photolysis of the caged compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
Principle: A solution of this compound and a solution of a chemical actinometer (e.g., potassium ferrioxalate) are irradiated with a monochromatic light source at the same wavelength and photon flux. The extent of the photochemical reaction in both solutions is measured, and the quantum yield of the this compound is calculated relative to the known quantum yield of the actinometer.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of this compound of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to ensure a linear response.
-
Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate) according to established protocols.
-
-
Irradiation:
-
Use a stable, monochromatic light source (e.g., a laser or a lamp with a monochromator) at a wavelength where both the this compound and the actinometer absorb (e.g., 365 nm).
-
Irradiate a defined volume of the this compound solution in a cuvette for a specific time.
-
Under identical conditions (light intensity, geometry, irradiation time), irradiate the actinometer solution.
-
-
Analysis of MNI-Glutamate Photolysis:
-
Monitor the photolysis of this compound by measuring the change in its UV-Vis absorption spectrum. The disappearance of the MNI-glutamate peak or the appearance of the photoproduct peak can be followed.
-
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of remaining this compound or the amount of released L-glutamate.
-
-
Analysis of the Actinometer:
-
For the ferrioxalate (B100866) actinometer, the amount of Fe2+ produced upon irradiation is quantified spectrophotometrically by adding a solution of 1,10-phenanthroline, which forms a colored complex with Fe2+, and measuring the absorbance at 510 nm.
-
-
Calculation of Quantum Yield:
-
The quantum yield of this compound (ΦMNI) is calculated using the following formula: ΦMNI = Φact * (NMNI / Nact) * (Iact / IMNI) where:
-
Φact is the known quantum yield of the actinometer.
-
NMNI and Nact are the number of moles of MNI-glutamate and the actinometer photolyzed, respectively.
-
IMNI and Iact are the number of photons absorbed by the MNI-glutamate and actinometer solutions, respectively. These are determined from the absorbance and the incident light intensity.
-
-
Measurement of Two-Photon Absorption Cross-Section via the Z-Scan Technique
For non-fluorescent compounds like this compound, the two-photon absorption cross-section can be determined using the Z-scan technique, which measures the change in transmittance of a sample as it is moved along the propagation path of a focused laser beam.
Principle: The Z-scan method relies on the self-focusing or self-defocusing of a laser beam in a nonlinear medium. By measuring the light transmitted through an aperture in the far field ("closed-aperture Z-scan"), the nonlinear refractive index can be determined. By measuring the total transmitted light without an aperture ("open-aperture Z-scan"), the nonlinear absorption coefficient, which is related to the two-photon absorption cross-section, can be measured.[1][3][6]
Methodology:
-
Experimental Setup:
-
A mode-locked laser with femtosecond pulses (e.g., a Ti:sapphire laser) is used as the excitation source, tuned to the desired wavelength (e.g., 720 nm).
-
The laser beam is focused by a lens.
-
The sample, a solution of this compound of known concentration, is placed in a cuvette mounted on a translation stage that can be moved along the beam axis (the z-axis).
-
A photodetector is placed in the far field to measure the transmitted light. For the open-aperture measurement, the entire beam is collected.
-
-
Data Acquisition (Open-Aperture Z-scan):
-
The sample is moved along the z-axis through the focal point of the lens.
-
The transmitted laser power is recorded as a function of the sample's position (z).
-
As the sample approaches the focal point, the intensity increases, leading to two-photon absorption. This results in a decrease in the transmitted power, creating a valley in the transmittance curve centered at the focal point (z=0).
-
-
Data Analysis:
-
The normalized transmittance data is fitted to a theoretical model to extract the two-photon absorption coefficient (β).
-
The two-photon absorption cross-section (δa) is then calculated from β using the following equation: δa = (hν * β) / NA * C where:
-
h is Planck's constant.
-
ν is the frequency of the incident light.
-
β is the two-photon absorption coefficient.
-
NA is Avogadro's number.
-
C is the concentration of the this compound solution.
-
-
Signaling Pathways and Experimental Workflows
The primary application of this compound is to mimic the release of the excitatory neurotransmitter glutamate at synapses, thereby activating glutamate receptors and their downstream signaling cascades.
Glutamate Receptor Signaling in Long-Term Potentiation (LTP)
Uncaging of glutamate at a dendritic spine can trigger a series of events that lead to long-term potentiation (LTP), a cellular correlate of learning and memory. The key signaling pathway involves the activation of NMDA and AMPA receptors.
Caption: Glutamate signaling cascade leading to LTP induction.
Experimental Workflow for Single-Spine Uncaging and Electrophysiology
A typical experiment using this compound involves two-photon microscopy for imaging and uncaging, combined with electrophysiological recording to measure the postsynaptic response.
Caption: Workflow for single-spine glutamate uncaging experiment.
Conclusion
This compound remains a powerful tool for neuroscientists due to its favorable photophysical properties, including a respectable quantum yield and a two-photon action cross-section that enables precise spatial targeting. Accurate knowledge and measurement of these parameters are fundamental for the quantitative and reproducible application of this compound in studying the intricate mechanisms of synaptic function and plasticity. The methodologies and data presented in this guide provide a comprehensive resource for researchers employing this compound in their investigations.
References
- 1. quantum-electronics.ru [quantum-electronics.ru]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Z-scan technique - Wikipedia [en.wikipedia.org]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
MNI-caged-L-glutamate: A Technical Guide to its Chemical Properties and Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNI-caged-L-glutamate is a photolabile "caged" compound that has become an indispensable tool in neuroscience research. It allows for the precise spatiotemporal control of glutamate (B1630785) release, the primary excitatory neurotransmitter in the central nervous system. By using light to "uncage" the glutamate molecule, researchers can mimic synaptic transmission with high fidelity, enabling detailed investigations into synaptic function, plasticity, and neural circuit dynamics. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its use, and a summary of the key signaling pathways that can be elucidated using this powerful tool.
Core Chemical and Photophysical Properties
The efficacy of this compound as a research tool is underpinned by its specific chemical and photophysical characteristics. These properties determine the efficiency of glutamate photorelease and the suitability of the compound for various experimental paradigms, particularly one-photon and two-photon microscopy. A summary of these key quantitative parameters is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 323.3 g/mol | [1][2][3] |
| Chemical Formula | C₁₄H₁₇N₃O₆ | [1][2][3] |
| Purity | ≥99% | [2][3] |
| Solubility | Soluble to 50 mM in water | [1][2][3] |
| Peak Absorption (λmax) | 340 nm | [1] |
| Extinction Coefficient | ~4800 M⁻¹cm⁻¹ at 322 nm (for MNI-caged-γ-DGG) | |
| Quantum Yield (Φ) | 0.065 - 0.085 | [2][3] |
| Two-Photon Cross-Section (σ₂) | 0.06 GM at 730 nm | [2][3][4] |
| Photolysis Half-Time | 200 ns | [1] |
Table 1: Quantitative Chemical and Photophysical Properties of this compound. This table summarizes the key parameters of this compound, providing a quick reference for experimental design.
Experimental Protocols
The utility of this compound lies in its application in controlled experimental settings. Below are detailed methodologies for its use in two common research applications: one-photon and two-photon uncaging.
One-Photon Uncaging of this compound
One-photon uncaging is a widely used technique for releasing glutamate over a broader area, suitable for stimulating larger dendritic regions or populations of synapses.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable buffer (e.g., artificial cerebrospinal fluid - ACSF) or water. Store frozen and protected from light.[1]
-
Working Solution: Dilute the stock solution in ACSF to the final working concentration, typically ranging from 200 µM to 5 mM, depending on the experimental requirements.
-
Light Source: A high-intensity light source capable of emitting in the near-UV range (300-380 nm) is required. This can be a flash lamp or a laser coupled to the microscope light path.[2][3]
-
Photostimulation: Deliver brief pulses of light to the area of interest. The duration and intensity of the light pulse will determine the amount of glutamate released and should be calibrated for each experimental setup.
-
Electrophysiological Recording: Combine with whole-cell patch-clamp recordings to measure the postsynaptic response to the photoreleased glutamate.
Figure 1. Workflow for a typical one-photon uncaging experiment using this compound.
Two-Photon Uncaging of this compound
Two-photon uncaging offers superior spatial resolution, allowing for the precise release of glutamate at the level of individual dendritic spines, thereby mimicking the input from a single synapse.[4]
Methodology:
-
Solution Preparation: Similar to one-photon uncaging, prepare stock and working solutions of this compound. Concentrations for two-photon experiments are often in the millimolar range (e.g., 2.5-10 mM) to compensate for the lower two-photon absorption cross-section.[4]
-
Laser Source: A mode-locked Ti:Sapphire laser tuned to approximately 720 nm is the standard light source for two-photon uncaging of this compound.[5]
-
Microscopy: A two-photon microscope is essential for focusing the laser beam to a diffraction-limited spot.
-
Targeting and Uncaging: Identify the dendritic spine of interest using two-photon imaging. Position the laser spot adjacent to the spine head and deliver short laser pulses (e.g., 1-5 ms) to uncage the glutamate.[5]
-
Data Acquisition: Simultaneously record the postsynaptic currents or potentials using whole-cell patch-clamp. This allows for the direct correlation of synaptic input with the resulting neuronal activity.
Figure 2. Experimental workflow for two-photon glutamate uncaging at a single dendritic spine.
Signaling Pathways Activated by Glutamate Uncaging
The photorelease of glutamate from this compound initiates a cascade of downstream signaling events by activating ionotropic and metabotropic glutamate receptors. These pathways are fundamental to synaptic transmission and plasticity.
Upon release, glutamate binds to postsynaptic receptors, primarily AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. The activation of these receptors leads to the influx of cations, including Na⁺ and Ca²⁺, resulting in depolarization of the postsynaptic membrane. The rise in intracellular calcium is a critical secondary messenger that activates a host of downstream signaling molecules, including:
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A key player in the induction of long-term potentiation (LTP).
-
Protein Kinase A (PKA): Involved in synaptic plasticity and regulation of ion channel function.
-
Ras-MAPK (mitogen-activated protein kinase) pathway: A crucial signaling cascade for gene expression and long-lasting changes in synaptic strength.
The precise signaling pathways activated can be dissected by combining glutamate uncaging with pharmacological inhibitors or genetic manipulations, providing a powerful approach to understanding the molecular basis of learning and memory.
Figure 3. Key signaling pathways activated by the photorelease of glutamate from this compound.
Conclusion
This compound is a robust and versatile tool for neuroscientists. Its well-characterized chemical and photophysical properties, combined with established experimental protocols, enable researchers to probe synaptic function with unprecedented precision. The ability to activate specific signaling pathways through controlled glutamate release continues to provide valuable insights into the fundamental mechanisms of brain function and dysfunction, making it a cornerstone of modern neuroscience research and a valuable asset in the development of novel therapeutics for neurological disorders.
References
- 1. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 295325-62-1 | BM162483 | Biosynth [biosynth.com]
- 5. bio-techne.com [bio-techne.com]
MNI-Caged-L-Glutamate: A Technical Guide for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MNI-caged-L-glutamate is a photolabile derivative of the primary excitatory neurotransmitter, L-glutamate, that has become an indispensable tool for the precise investigation of synaptic function and plasticity. This compound incorporates the 4-methoxy-7-nitroindolinyl (MNI) caging group, which temporarily inactivates the glutamate (B1630785) molecule. Upon photolysis with near-UV or two-photon excitation, the MNI group is cleaved, rapidly releasing free L-glutamate in a spatially and temporally controlled manner. This allows researchers to mimic endogenous synaptic transmission with high fidelity, enabling detailed studies of glutamate receptors, dendritic spine function, and the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).
This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in studying synaptic plasticity, and a summary of key quantitative data.
Core Properties of this compound
This compound offers several advantages for neuroscientists, including high photosensitivity, rapid photorelease, and stability in physiological solutions.[1][2] It is water-soluble and generally inactive at glutamate receptors and transporters in its caged form, even at millimolar concentrations.[1][3] However, it is important to note that at concentrations commonly used for two-photon uncaging, MNI-glutamate can act as a GABAA receptor antagonist, which may lead to epileptiform activity in the absence of action potential blockers like tetrodotoxin (B1210768) (TTX).[3][4]
Physicochemical and Photochemical Properties
| Property | Value | References |
| Molecular Weight | 323.3 g/mol | |
| Formula | C14H17N3O6 | |
| Solubility | Soluble to 50 mM in water | |
| Purity | ≥99% | |
| Storage | Store at -20°C, protected from light | [1] |
| One-Photon (1P) Excitation Maximum | 300 - 380 nm (peak at ~340 nm) | [1] |
| Quantum Yield (1P) | 0.065 - 0.085 | [1] |
| Photorelease Half-Time | ~200 ns | [1] |
| Two-Photon (2P) Excitation Maximum | ~720 nm | [3][5] |
| Two-Photon Action Cross-Section | ~0.06 GM at 730 nm |
Experimental Protocols
The use of this compound typically involves its application to neuronal preparations, followed by photolysis to release glutamate and subsequent measurement of physiological responses, such as excitatory postsynaptic currents (EPSCs) or changes in intracellular calcium concentration.
General Workflow for Uncaging Experiments
Two-Photon Uncaging and Electrophysiology
This protocol is adapted from studies investigating synaptic plasticity at the single-spine level.[3][6][7]
-
Preparation of Brain Slices: Prepare acute hippocampal or cortical brain slices (e.g., 300 µm thick) from rodents and allow them to recover in artificial cerebrospinal fluid (ACSF) for at least 1 hour.
-
Whole-Cell Patch-Clamp:
-
Obtain whole-cell patch-clamp recordings from a target neuron (e.g., a CA1 pyramidal neuron).
-
The internal solution should contain a fluorescent dye to visualize neuronal morphology (e.g., Alexa Fluor 594, 30 µM) and a calcium indicator (e.g., Fluo-5F, 1 mM) for simultaneous calcium imaging.[8]
-
-
Application of this compound: Bath-apply this compound at a concentration of 2.5 mM in ACSF.[7][9]
-
Two-Photon Imaging and Uncaging:
-
Use a two-photon microscope equipped with a Ti:Sapphire laser.
-
Tune the laser to ~840 nm for imaging the fluorescently labeled neuron.[9]
-
Tune a second laser or use the same laser tuned to 720 nm for uncaging MNI-glutamate.[5][7]
-
Position the uncaging laser spot ~0.3-0.5 µm from the head of the identified dendritic spine.[7]
-
-
Stimulation and Recording:
-
Deliver brief laser pulses (e.g., 0.25-1 ms (B15284909) duration) with a power of 12-30 mW at the sample to uncage glutamate.[6][7][8][9]
-
Record the resulting uncaging-evoked excitatory postsynaptic potentials or currents (uEPSPs/uEPSCs) at the soma. The stimulus parameters should be adjusted to evoke responses similar in amplitude to miniature EPSCs (mEPSCs).[3]
-
-
LTP Induction Protocol:
-
To induce long-term potentiation (LTP), deliver a high-frequency stimulation protocol via glutamate uncaging. For example, three series of 100 pulses at 100 Hz, with each series separated by 60 seconds.[9]
-
Monitor the amplitude of uEPSCs for at least 30 minutes post-induction to confirm the expression of LTP.
-
One-Photon Uncaging and Calcium Imaging
This protocol is suitable for experiments requiring wider field stimulation or when a two-photon microscope is not available.[10][11]
-
Preparation and Dye Loading: Prepare neuronal cultures or brain slices and load cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Application of this compound: Apply this compound to the bath at a concentration of 0.5-2 mM.[10] For local application, a puffer pipette can be used.[10][12]
-
Microscopy Setup:
-
Use an upright or inverted microscope equipped for epifluorescence.
-
For uncaging, use a UV light source such as a 365 nm LED or a 355 nm laser.[10] A 405 nm laser can also be effective and may reduce light absorption by the caged compound in the bath.[10][11][12]
-
For calcium imaging, use a ~470 nm LED to excite the calcium indicator.[10]
-
Use appropriate dichroic mirrors and filters to separate the uncaging and imaging light paths.[10]
-
-
Stimulation and Imaging:
-
Data Analysis: Analyze the change in fluorescence intensity to quantify the intracellular calcium response to glutamate receptor activation.
Signaling Pathways in Synaptic Plasticity
The controlled release of glutamate using this compound allows for the precise activation of signaling pathways underlying synaptic plasticity.
NMDA Receptor-Dependent LTP
Long-term potentiation at many excitatory synapses is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. The uncaging of glutamate onto a dendritic spine of a depolarized postsynaptic neuron leads to the following cascade:
This pathway highlights the critical role of coincident presynaptic (glutamate release) and postsynaptic (depolarization) activity, a principle that can be precisely mimicked with MNI-glutamate uncaging paired with postsynaptic depolarization.
Conclusion
This compound is a powerful and versatile tool for the study of synaptic transmission and plasticity. Its rapid and efficient photorelease of glutamate, combined with its compatibility with advanced imaging and electrophysiology techniques, allows for an unprecedented level of control in probing the function of individual synapses. While researchers should be mindful of its potential off-target effects on GABAA receptors, the benefits of using this compound in elucidating the fundamental mechanisms of synaptic function make it an invaluable asset in the field of neuroscience.
References
- 1. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon glutamate uncaging [bio-protocol.org]
- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. LTP Induction Boosts Glutamate Spillover by Driving Withdrawal of Perisynaptic Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Applications of MNI-Caged-L-Glutamate in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of the central nervous system, L-glutamate stands as the primary excitatory neurotransmitter, orchestrating a vast array of processes from synaptic transmission and plasticity to learning and memory. The ability to control glutamate (B1630785) release with high spatiotemporal precision is paramount for dissecting neural circuits and understanding the fundamental mechanisms of brain function. MNI-caged-L-glutamate is a powerful photoactivatable probe designed for this purpose. It consists of an L-glutamate molecule rendered biologically inert by a covalently attached "caging" group, the 4-methoxy-7-nitroindolinyl (MNI) moiety. Upon illumination with light of a specific wavelength, this bond is rapidly cleaved—a process known as photolysis or "uncaging"—releasing free L-glutamate into the extracellular space.[1] This technology provides an unprecedented tool to mimic synaptic events, map receptor fields, and probe neuronal connectivity with subcellular resolution.[2][3] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, serving as a technical resource for its effective implementation in neuroscience research.
Core Properties and Quantitative Data
This compound was developed to be a highly efficient and stable tool for neuroscience research. It is water-soluble, stable at neutral pH, and highly resistant to hydrolysis, ensuring its integrity in physiological buffers during experiments.[4][5] Crucially, in its caged form, it is pharmacologically inactive at neuronal glutamate receptors and transporters, even at millimolar concentrations, preventing confounding effects prior to photoactivation. Its photochemical properties, summarized in the table below, make it particularly suitable for both one-photon and two-photon excitation techniques.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₇N₃O₆ | |
| Molecular Weight | 323.3 g/mol | |
| Purity | ≥99% (HPLC) | |
| Water Solubility | Up to 50 mM | [4] |
| One-Photon (1P) Excitation | 300 - 380 nm (peak ~340 nm) | [4] |
| Two-Photon (2P) Excitation | ~720-730 nm | [5] |
| Quantum Yield (Φ) | 0.065 - 0.085 | [4] |
| Two-Photon Cross-Section (δ) | 0.06 GM at 730 nm | [5] |
| Photo-release Half-time | ~200 ns | [4] |
| GABA-A Receptor Interaction | Antagonist (IC₅₀ ≈ 0.5 mM) | [4][6] |
Mechanism of Action: Photolysis of this compound
The core principle behind this compound is its light-induced release of the active neurotransmitter. This photolysis reaction is rapid and efficient, allowing for the generation of highly localized, transient pulses of glutamate that can mimic the natural release at a synapse.[2]
Caption: The photolysis (uncaging) of this compound.
One-Photon vs. Two-Photon Excitation
The method of light delivery dictates the spatial precision of glutamate release.
-
One-Photon (1P) Uncaging: Utilizes a single photon of high energy (UV light) to cleave the cage. While effective, light is absorbed linearly throughout the light cone, leading to glutamate release above and below the focal plane.[5][7] This can result in the activation of a larger, less-defined volume of tissue.[5]
-
Two-Photon (2P) Uncaging: Employs two lower-energy photons (infrared light) that must arrive nearly simultaneously to be absorbed.[7] This non-linear process requires a high photon density, which occurs only at the tight focal point of a high numerical aperture objective.[5][7] Consequently, 2P uncaging provides exceptional three-dimensional spatial resolution, enabling glutamate release to be confined to volumes as small as a single dendritic spine (<1 fL).[2][5]
References
- 1. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
Mapping the Brain's Excitatory Pathways: A Technical Guide to MNI-Caged-L-Glutamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-methoxy-7-nitroindolinyl (MNI)-caged-L-glutamate, a powerful tool for the precise spatiotemporal control of glutamate (B1630785) receptor activation. This document details the core principles, experimental protocols, and key data associated with MNI-caged-L-glutamate, enabling researchers to effectively design and execute experiments for mapping glutamate receptor function and investigating synaptic transmission.
Introduction to this compound
This compound is a photolabile compound that sequesters the excitatory neurotransmitter L-glutamate, rendering it biologically inactive.[1] Upon illumination with near-UV light, the MNI caging group is cleaved, rapidly releasing free L-glutamate into the surrounding environment.[1][2] This "uncaging" process allows for highly localized and temporally precise activation of glutamate receptors, mimicking synaptic transmission with a high degree of control.[3][4][5]
Key advantages of this compound include its high water solubility, stability at physiological pH, and pharmacological inertness at glutamate receptors and transporters in its caged form.[1] Furthermore, it exhibits a favorable quantum yield for one-photon excitation and a sufficient two-photon absorption cross-section for high-resolution three-dimensional mapping of receptor fields.[1][3] These properties make it an invaluable tool for a wide range of neuroscientific applications, from mapping the distribution of glutamate receptors on neuronal dendrites to investigating the mechanisms of synaptic plasticity.[5][6][7]
Properties and Characteristics
A thorough understanding of the physicochemical and photochemical properties of this compound is crucial for its effective use in experimental settings.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 323.3 g/mol | [1] |
| Formula | C₁₄H₁₇N₃O₆ | [1] |
| CAS Number | 295325-62-1 | [1][8] |
| Solubility | Soluble in water to 50 mM | [1] |
| Purity | ≥99% | [1] |
| Storage | Store at -20°C | [1] |
Photochemical Properties
| Property | Value | Reference |
| One-Photon Excitation Range | 300 - 380 nm | [1] |
| One-Photon Absorption Maximum | ~336 nm | [2] |
| Quantum Yield (Φ) | 0.065 - 0.085 | [1][3] |
| Two-Photon Excitation Wavelength | ~720 - 730 nm | [1][3][6] |
| Two-Photon Absorption Cross-Section (δ) | 0.06 GM at 730 nm | [1][3] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in common experimental paradigms. Specific parameters may require optimization based on the experimental preparation and objectives.
Preparation of Stock Solutions
-
Dissolution: Dissolve this compound in aqueous buffer (e.g., HEPES-buffered saline) to a stock concentration of 20-50 mM.[1][9] Ensure the pH is adjusted to the desired physiological range (typically 7.3-7.4).
-
Storage: Aliquot the stock solution into light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
One-Photon Uncaging for Receptor Mapping
This protocol is suitable for mapping the spatial distribution of glutamate receptors across a neuronal surface.
-
Slice Preparation: Prepare acute brain slices (e.g., 200 µm thick) and maintain them in artificial cerebrospinal fluid (aCSF) equilibrated with 95% O₂ and 5% CO₂.[9]
-
Bath Application: Transfer the slice to a recording chamber and perfuse with aCSF containing this compound at a final concentration of 200-500 µM.[2][10]
-
Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the neuron of interest.
-
Photostimulation: Use a light source (e.g., a 405 nm laser or a flash lamp) coupled to the microscope.[2][11] Deliver brief pulses of light (e.g., 100-200 µs) to specific locations on the neuron's dendritic tree.[2][10]
-
Data Acquisition: Record the postsynaptic currents (EPSCs) evoked by the photoreleased glutamate. The amplitude of the EPSC at each location provides a measure of the local receptor density.
Two-Photon Uncaging for Single Spine Activation
This protocol allows for the activation of glutamate receptors on individual dendritic spines, providing the highest spatial resolution.
-
Slice and Recording Setup: Prepare the slice and obtain a whole-cell recording as described for one-photon uncaging.
-
MNI-Glutamate Application: Due to the lower efficiency of two-photon absorption, higher concentrations of this compound (e.g., 2.5-10 mM) are typically required.[4][6] Local perfusion of the caged compound near the dendrite of interest can be advantageous.[4]
-
Two-Photon Laser: Use a mode-locked Ti:sapphire laser tuned to approximately 720 nm.[4][6]
-
Targeting and Uncaging: Identify individual dendritic spines using two-photon imaging. Position the focused laser spot onto the head of a single spine and deliver a brief laser pulse (e.g., 0.5-2 ms) to uncage glutamate.[4][7]
-
Data Analysis: Record the uncaging-evoked EPSCs (uEPSCs) and correlate their amplitudes with the structural properties of the targeted spines.
Visualizations
The following diagrams illustrate key processes and pathways related to the use of this compound.
Caption: Photolysis of this compound upon light absorption.
Caption: A typical experimental workflow for glutamate receptor mapping.
Caption: Simplified signaling pathways of major glutamate receptors.
Conclusion
This compound remains a cornerstone of modern neuroscience research, offering unparalleled precision in the study of excitatory neurotransmission. By understanding its fundamental properties and adhering to well-defined experimental protocols, researchers can leverage this powerful tool to unravel the complexities of synaptic function and dysfunction. This guide serves as a foundational resource for both new and experienced users, facilitating the successful application of this compound in the ongoing quest to understand the intricate workings of the brain.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 295325-62-1 | BM162483 | Biosynth [biosynth.com]
- 9. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Guide to Caged Glutamate Compounds: From Discovery to Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the release of neurotransmitters in time and space has revolutionized the field of neuroscience. Caged glutamate (B1630785) compounds, which are rendered biologically inactive by a photolabile protecting group, have emerged as indispensable tools for studying excitatory signaling pathways, synaptic plasticity, and neuronal circuitry with unparalleled precision. This guide provides a comprehensive overview of the discovery, development, and application of these powerful molecular probes.
Core Concepts: The "Caging" Principle
The fundamental principle behind caged compounds is the temporary inactivation of a bioactive molecule, such as L-glutamate, by covalently attaching a "caging" group. This caging group is designed to be photolabile, meaning it can be cleaved by light of a specific wavelength. Upon illumination, the caging group is released, liberating the active glutamate in a highly localized and temporally controlled manner. This process, known as photolysis or uncaging, allows researchers to mimic synaptic events and probe neuronal function with a high degree of accuracy.
A Comparative Overview of Key Caged Glutamate Compounds
The development of caged glutamate compounds has seen the emergence of several key molecules, each with distinct photochemical and photophysical properties. The choice of a particular caged compound depends on the specific experimental requirements, such as the desired wavelength of activation and the need for one- or two-photon excitation. The following table summarizes the quantitative properties of some of the most widely used caged glutamate compounds.
| Compound | Abbreviation | One-Photon Max. Wavelength (λmax) | Quantum Yield (Φ) | Two-Photon Max. Wavelength (λmax) | Two-Photon Uncaging Cross-Section (δu) | Key Features & Considerations |
| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-glutamate | ~336 nm | 0.065 - 0.085[1][2][3][4] | ~720 nm[1][5] | 0.06 GM[1][2][4] | Well-characterized and widely used.[5] Can exhibit antagonism at GABAA receptors at high concentrations.[3] |
| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-glutamate | ~330 nm | ~0.5[1][2] | ~720 nm | ~0.06 GM[1] | Higher quantum yield than MNI-glutamate, allowing for more efficient one-photon uncaging.[1][2] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate | CDNI-glutamate | ~330 nm | ~0.5[1] | ~720 nm[1][5] | 0.06 GM[1] | High quantum yield and improved water solubility. |
| Ruthenium-bipyridine-trimethylphosphine-caged-glutamate | RuBi-glutamate | ~450 nm[6] | ~0.13[7] | ~800 nm[5] | 0.14 GM[6] | Excitable with visible light, reducing potential phototoxicity.[7][8] Less antagonism of GABAA receptors compared to MNI-glutamate.[7][8] |
| 7-Diethylaminocoumarin-4-yl-methoxycarbonyl-caged-glutamate | DEAC450-glutamate | ~450 nm[9][10] | 0.39[9][10][11] | ~900 nm[5][9][10] | ~0.5 GM[1][9][10] | Red-shifted absorption spectrum, enabling two-color uncaging experiments in combination with other caged compounds.[5][9][10] |
Note: GM stands for Goeppert-Mayer units.
Experimental Protocols: A Practical Guide
The successful application of caged glutamate compounds relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of MNI-caged-L-glutamate
While commercial sources are readily available, the synthesis of MNI-glutamate can be achieved through a multi-step process. A general outline involves the synthesis of the 4-methoxy-7-nitroindoline caging group followed by its coupling to L-glutamate. For a detailed, step-by-step synthesis protocol, researchers are encouraged to consult specialized organic chemistry literature.
Two-Photon Uncaging of Glutamate in Brain Slices
This protocol describes the use of two-photon laser scanning microscopy to achieve highly localized uncaging of glutamate at individual dendritic spines.
Materials:
-
Acute brain slices (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (ACSF)
-
MNI-glutamate (or other suitable caged glutamate)
-
Two-photon microscope equipped with a Ti:sapphire laser
-
Electrophysiology setup for whole-cell patch-clamp recording
-
Micropipettes for cell patching and drug application
Procedure:
-
Slice Preparation: Prepare acute brain slices from the desired brain region using a vibratome. Maintain slices in oxygenated ACSF.
-
Caged Compound Application: Perfuse the recording chamber with ACSF containing the desired concentration of the caged glutamate compound (e.g., 4 mM MNI-glutamate).[12] Allow for equilibration.
-
Cell Identification and Patching: Identify a target neuron under the microscope and establish a whole-cell patch-clamp recording.
-
Two-Photon Uncaging:
-
Data Acquisition: Record the resulting postsynaptic currents or potentials using the patch-clamp amplifier.
Electrophysiological Recording with Caged Glutamate
This protocol outlines the general procedure for recording neuronal responses to uncaged glutamate.
Materials:
-
Same as for two-photon uncaging.
Procedure:
-
Setup Preparation: Prepare the brain slice and recording setup as described above.
-
Baseline Recording: Record baseline synaptic activity before applying the caged compound.
-
Uncaging and Recording:
-
Apply the caged glutamate to the bath.
-
Use a light source (e.g., a UV flash lamp for one-photon uncaging or a focused laser for two-photon uncaging) to photorelease glutamate at the desired location.
-
Record the evoked electrical responses (e.g., excitatory postsynaptic currents - EPSCs).
-
-
Pharmacological Characterization: Apply receptor antagonists (e.g., CNQX for AMPA receptors or APV for NMDA receptors) to the bath to confirm that the recorded responses are mediated by glutamate receptors.
Visualizing the Molecular Machinery: Signaling Pathways and Workflows
Caged glutamate compounds are instrumental in dissecting the complex signaling cascades underlying synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Glutamate receptor signaling pathways in synaptic plasticity.
This diagram illustrates the central role of glutamate receptors (AMPA, NMDA, and mGluR) in initiating downstream signaling cascades that lead to either Long-Term Potentiation (LTP) or Long-Term Depression (LTD).[13][14][15][16]
Caption: Experimental workflow for two-photon glutamate uncaging.
This flowchart outlines the key steps involved in a typical two-photon uncaging experiment, from brain slice preparation to data analysis, aimed at studying the relationship between synaptic structure and function.[5]
Conclusion and Future Directions
The discovery and development of caged glutamate compounds have provided neuroscientists with a powerful toolkit to dissect the intricacies of excitatory neurotransmission. From the widely used MNI-glutamate to the newer, red-shifted compounds like DEAC450-glutamate, each iteration has brought enhanced capabilities, such as increased photochemical efficiency and the potential for multi-color experiments.
Future developments in this field are likely to focus on the creation of caged compounds with even greater two-photon cross-sections, further red-shifted activation wavelengths to minimize tissue scattering and phototoxicity, and reduced off-target effects. The ongoing refinement of these molecular tools, coupled with advances in optical imaging and electrophysiological techniques, promises to continue to drive new discoveries in our understanding of the brain in both health and disease.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. higleylab.org [higleylab.org]
- 7. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 8. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-photon glutamate uncaging [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Early and Late Long-Term Potentiation – Introduction to Neuroscience [uen.pressbooks.pub]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to the Stability and Solubility of MNI-caged-L-glutamate in Artificial Cerebrospinal Fluid (ACSF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key chemical and physical properties of MNI-caged-L-glutamate, a critical tool for the precise spatiotemporal control of glutamate (B1630785) receptor activation in neuroscience research. The focus is on its solubility and stability within artificial cerebrospinal fluid (ACSF), the standard buffer for in vitro and ex vivo neural tissue studies.
Overview of this compound
This compound is a photolabile derivative of L-glutamate, rendered biologically inactive by the covalent attachment of a 4-methoxy-7-nitroindolinyl (MNI) caging group.[1] Upon illumination with light in the 300-380 nm range, the MNI group is cleaved, rapidly releasing free L-glutamate.[1] This property allows for highly localized and temporally precise activation of glutamate receptors on neurons. The compound is noted for being highly water-soluble, resistant to hydrolysis at neutral pH, and largely pharmacologically inactive at glutamate receptors and transporters prior to uncaging.[1][2]
Solubility Profile
The solubility of this compound is a critical factor for preparing stock and working solutions for experimental use. Its high aqueous solubility makes it well-suited for physiological experiments without the need for organic solvents that could be harmful to neural preparations.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 50 mM | 16.16 mg/mL | Gentle warming may be required to fully dissolve the compound, especially for stock solutions that have been frozen.[2] |
| ACSF (pH ~7.4) | Assumed to be similar to water | Not explicitly stated, but high | The components of ACSF are unlikely to significantly reduce the solubility compared to pure water. |
Stability in ACSF
The experimental utility of this compound hinges on its stability in physiological buffers like ACSF. The compound must remain intact until the moment of photolysis to prevent premature glutamate release and ensure experimental precision.
This compound is characterized by its high resistance to spontaneous hydrolysis at neutral pH.[1][2] This chemical stability ensures that working solutions can be used for several hours during an experiment without significant degradation.
Table 2: Stability Data for this compound in Physiological Buffer
| Parameter | Condition | Observation | Source |
| Spontaneous Hydrolysis | pH 7.4, Room Temperature | No detectable hydrolysis after 8 hours | [3] |
| General Stability | Neutral pH | Stable | [1][2] |
| Light Sensitivity | Ambient Light | Compound is light-sensitive and should be protected from light. | [2] |
Proper storage of both the solid compound and prepared solutions is essential to maintain its integrity.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Protect from light. |
| Stock/Working Solutions in ACSF | -20°C | Up to one month | Prepare and use on the same day if possible.[2] Equilibrate to room temperature and ensure no precipitation before use.[2] |
| Working Solution (During Experiment) | Room Temperature | Several hours | Must be protected from ambient light to prevent premature uncaging. |
Experimental Protocols
Adherence to proper handling and preparation protocols is crucial for obtaining reliable and reproducible results.
This protocol describes the preparation of a 10 mM working solution of this compound in ACSF.
-
Prepare ACSF: Prepare fresh, sterile-filtered ACSF and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes. Ensure the final pH is ~7.4.
-
Weigh Compound: In a light-protected environment (e.g., a room with only red light or a tube wrapped in aluminum foil), accurately weigh the required amount of this compound solid (Molecular Weight: ~323.3 g/mol ).
-
Dissolution: Add the weighed solid to the carbogenated ACSF. Vortex gently to dissolve. If dissolution is slow, gentle warming (to no more than 37°C) can be applied.
-
Final Volume and Filtration: Adjust to the final desired volume with ACSF. For cellular preparations, sterile filter the final solution through a 0.22 µm syringe filter.
-
Storage and Use: Use the solution immediately for the best results. Protect the solution from light at all times by covering the reservoir or syringe with aluminum foil. If short-term storage is necessary, aliquot and freeze at -20°C.
The following diagram illustrates the standard workflow from compound receipt to experimental application.
Mechanism of Action: Glutamate Uncaging and Receptor Activation
Photolysis of this compound liberates glutamate, which then activates postsynaptic ionotropic glutamate receptors, primarily AMPA and NMDA receptors.
-
Photolysis: A photon of UV light (e.g., from a laser or flash lamp) strikes the MNI cage, causing a photochemical reaction that cleaves the bond holding glutamate.
-
Glutamate Binding: The released glutamate diffuses across the synaptic cleft and binds to AMPA and NMDA receptors on the postsynaptic membrane.
-
AMPA Receptor Activation: Glutamate binding opens the AMPA receptor channel, causing a rapid influx of Na⁺ ions, which depolarizes the postsynaptic membrane.
-
NMDA Receptor Activation: For the NMDA receptor to open, two conditions must be met: glutamate must be bound, and the postsynaptic membrane must be sufficiently depolarized to expel a Mg²⁺ ion that blocks the channel pore at resting potential.[4][5][6]
-
Ca²⁺ Influx: Once open, the NMDA receptor allows the influx of both Na⁺ and, critically, Ca²⁺.[5][7] This rise in intracellular Ca²⁺ acts as a key second messenger, initiating downstream signaling cascades associated with synaptic plasticity.
Important Considerations
-
GABA-A Receptor Antagonism: At concentrations commonly used for two-photon uncaging (~0.5-10 mM), this compound can act as an antagonist at GABA-A receptors.[2][3] This can lead to disinhibition and epileptiform activity in neural circuits, a critical consideration when designing experiments.[3]
-
Purity: Always use high-purity (≥99% by HPLC) this compound to avoid confounding effects from impurities.[1]
-
Batch Variability: The exact molecular weight can vary slightly between batches due to hydration. Always refer to the batch-specific data on the certificate of analysis when preparing stock solutions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. youtube.com [youtube.com]
- 5. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of MNI-caged-L-glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety considerations, and experimental applications of MNI-caged-L-glutamate, a critical tool for precise spatiotemporal control of glutamate (B1630785) receptor activation in neuroscience research. The information presented herein is intended to equip researchers with the necessary knowledge for safe and effective utilization of this compound.
Chemical and Physical Properties
This compound, or (S)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-δ-oxo-1H-indole-1-pentanoic acid, is a photolabile derivative of L-glutamate. The "cage" molecule, 4-methoxy-7-nitroindolinyl (MNI), renders the glutamate biologically inactive until it is cleaved by light. This property allows for the precise release of glutamate in space and time, mimicking synaptic transmission.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₆ | |
| Molecular Weight | 323.3 g/mol | |
| CAS Number | 295325-62-1 | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in water up to 50 mM with gentle warming. | |
| Purity | Typically ≥98% or ≥99% (HPLC) |
Safety and Handling
While this compound is a valuable research tool, it is essential to handle it with appropriate safety precautions. The compound is classified with the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
Precautionary Measures:
| Category | Precautionary Statement |
| Prevention | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Storage | Store at -20°C and protect from light. Solutions can be stored at -20°C for up to one month. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Biological and Photochemical Properties
The utility of this compound stems from its specific photochemical and biological characteristics. It is designed to be biologically inert until photolysis.
| Property | Description | Source |
| Mechanism of Action | Releases L-glutamate upon photolysis with near-UV light. | |
| One-Photon Excitation | 300 - 380 nm, with peak absorption around 340 nm. | |
| Two-Photon Excitation | Two-photon absorption maximum at 720 nm. | |
| Quantum Yield | 0.065 - 0.085 | |
| Photorelease Half-Time | ~200 ns | |
| Biological Inertness | Inactive at glutamate receptors and transporters at mM concentrations. | |
| Off-Target Effects | Acts as a strong antagonist of GABA-A receptors, with an IC₅₀ of approximately 0.5 mM. | |
| Stability | Resistant to hydrolysis and stable at neutral pH. |
Experimental Protocols
Preparation of Stock Solutions
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of up to 50 mM in water. Gentle warming may be necessary to fully dissolve the compound.
-
Protect the stock solution from light by wrapping the container in aluminum foil or using an amber vial.
-
For immediate use, the solution can be used on the same day. For longer-term storage, aliquot and store at -20°C for up to one month. Before use, thaw the solution and ensure no precipitation has occurred.
Two-Photon Uncaging of this compound
This protocol is a general guideline for two-photon uncaging experiments in brain slices. The specific parameters will need to be optimized for each experimental setup.
-
Prepare Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF appropriate for the experimental preparation.
-
Bath Application: Add this compound to the aCSF at a final concentration typically ranging from 2.5 mM to 10 mM.
-
Laser Setup: Use a Ti:sapphire laser tuned to 720 nm for two-photon excitation.
-
Uncaging Parameters:
-
Laser Power: The power required will depend on the depth of the target tissue, the concentration of this compound, and the objective's numerical aperture. It is crucial to adjust the power for each batch of the compound to elicit consistent responses.
-
Pulse Duration: Typical pulse durations range from 0.5 to 2 ms.
-
Stimulation Frequency: For repeated stimulation, a frequency of 0.1 Hz is often used to allow for recovery.
-
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings from the neuron of interest to measure uncaging-evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs).
-
Data Analysis: Quantify the amplitude and kinetics of the uEPSCs. The goal is often to adjust the uncaging parameters to mimic the characteristics of miniature excitatory postsynaptic currents (mEPSCs).
Signaling Pathways and Workflows
Photolysis of this compound
The fundamental principle of using this compound is its light-induced cleavage to release active glutamate and a byproduct.
Caption: Photolysis of this compound upon light stimulation.
Experimental Workflow for Two-Photon Uncaging
A typical workflow for a two-photon uncaging experiment involves several key steps, from sample preparation to data acquisition and analysis.
Caption: A generalized workflow for two-photon glutamate uncaging experiments.
Logical Relationship of Safety Precautions
The handling of this compound requires adherence to a logical hierarchy of safety measures to mitigate potential risks.
An In-depth Technical Guide to One-Photon Versus Two-Photon Uncaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of one-photon and two-photon uncaging techniques, offering insights into their core principles, experimental considerations, and applications. The information presented is intended to assist researchers in selecting the optimal uncaging strategy for their specific experimental needs.
Core Principles: A Tale of Two Photons
Photochemical uncaging is a powerful technique that allows for the light-induced release of biologically active molecules with high spatiotemporal precision.[1][2] This is achieved by covalently modifying a bioactive molecule with a photolabile "caging" group, rendering it inert.[1][2] Upon illumination with light of a specific wavelength, the caging group is cleaved, releasing the active molecule. The primary distinction between one-photon and two-photon uncaging lies in the mechanism of photoactivation.
One-Photon Uncaging (1PU): In one-photon uncaging, a single, high-energy photon (typically in the UV or blue range of the spectrum) is absorbed by the caged compound, exciting it to a higher energy state and triggering the cleavage reaction.[2][3] This process is linearly dependent on the intensity of the light.[4]
Two-Photon Uncaging (2PU): Two-photon uncaging, on the other hand, relies on the simultaneous absorption of two lower-energy photons (typically in the near-infrared range).[2][5] The combined energy of these two photons is sufficient to excite the caged molecule and induce uncaging.[5] This is a non-linear process, with the probability of absorption being proportional to the square of the light intensity.[2] This quadratic dependence on intensity confines the excitation to the focal point, where the photon density is highest.[1][2][3]
Quantitative Comparison of One-Photon and Two-Photon Uncaging
The choice between one-photon and two-photon uncaging depends critically on the specific experimental requirements. The following table summarizes the key quantitative differences between the two techniques.
| Feature | One-Photon Uncaging (1PU) | Two-Photon Uncaging (2PU) |
| Excitation Wavelength | UV-Visible (e.g., 355 nm, 405 nm) | Near-Infrared (e.g., 720-980 nm)[6] |
| Spatial Resolution | Lower (excitation occurs throughout the light cone)[1][2][3] | Higher (sub-micron, confined to the focal volume) |
| Axial Resolution | Poor (micrometers to millimeters) | Excellent (sub-micron) |
| Penetration Depth | Shallow (tens of micrometers) due to scattering and absorption | Deep (hundreds of micrometers) due to reduced scattering of NIR light[7] |
| Phototoxicity | Higher, due to out-of-focus absorption and UV light damage[7] | Lower, as excitation is confined and NIR light is less damaging[7] |
| Uncaging Efficiency | High quantum yields for many caged compounds | Lower two-photon cross-sections for many common caged compounds[8] |
| Cost & Complexity | Relatively lower cost and simpler setup | Higher cost and more complex setup (requires pulsed lasers)[2] |
Experimental Protocols
Detailed Methodology for Two-Photon Glutamate (B1630785) Uncaging
This protocol provides a detailed methodology for performing two-photon glutamate uncaging to study synaptic plasticity in acute brain slices, a common application in neuroscience.
1. Reagents and Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): In mM: 127 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2. The solution should be continuously bubbled with 95% O2 and 5% CO2.[9]
-
Caged Glutamate: 4-methoxy-7-nitroindolinyl (MNI)-caged L-glutamate (e.g., 2.5-4 mM).[8][9] Note that batch-to-batch variability in efficacy can occur.[8]
-
Tetrodotoxin (TTX): 1 µM to block action potentials.[9]
-
Internal Solution for Patch-Clamp: In mM: 135 Cs-gluconate, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP. The pH should be adjusted to 7.2 with CsOH. A fluorescent dye (e.g., Alexa Fluor 488) can be included for cell visualization.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., a mouse) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated ACSF.
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in ice-cold ACSF.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
3. Experimental Setup:
-
A two-photon microscope equipped with a mode-locked Ti:sapphire laser is required.[8]
-
The setup should ideally have two lasers or a beam splitter to allow for simultaneous imaging and uncaging.[8]
-
An upright microscope with a water-immersion objective (e.g., 60x, 0.9 NA) is typically used.
-
The system should include galvanometers for precise laser beam positioning.[8]
4. Uncaging Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated ACSF containing MNI-glutamate and TTX.
-
Identify a neuron of interest (e.g., a pyramidal neuron in the hippocampus or cortex) using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording.
-
Switch to two-photon imaging to visualize the dendritic morphology.
-
Position the uncaging laser beam (~0.5 µm) adjacent to a dendritic spine of interest.[9]
-
Deliver a short laser pulse (e.g., 4-8 ms, 2.8-3.0 mW) at a wavelength of ~720 nm to uncage the MNI-glutamate.[9]
-
Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP).[10]
5. Data Acquisition and Analysis:
-
Record the electrophysiological response using an appropriate amplifier and digitizer.
-
Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked responses.
-
Correlate the functional responses with the structural properties of the stimulated spines, which can be imaged before and after uncaging.
Signaling Pathways and Applications
Uncaging techniques have revolutionized the study of cellular signaling by providing a means to manipulate signaling pathways with unprecedented precision.[11][12]
Neuroscience:
-
Synaptic Plasticity: Two-photon uncaging of glutamate is widely used to study the mechanisms of long-term potentiation (LTP) and long-term depression (LTD) at the level of individual dendritic spines.[8]
-
Circuit Mapping: One-photon UV uncaging of glutamate can be used to map synaptic connections between neurons in brain slices.[13]
-
Dendritic Integration: Uncaging can be used to investigate how neurons integrate synaptic inputs arriving at different locations on their dendritic tree.
Cell Biology:
-
Second Messenger Dynamics: Uncaging of second messengers like IP3 and Ca2+ allows for the investigation of their roles in intracellular signaling cascades.[11]
-
Protein Activation: Light-activated proteins and caged peptides can be used to control the activity of specific proteins within a cell.
Drug Development:
-
Receptor Pharmacology: Uncaging of agonists and antagonists can be used to study the properties of specific receptors with high precision.[14][15]
-
Drug Delivery: Light-activated drug delivery systems hold promise for targeted therapies with reduced side effects.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. One vs two-photon microscopy [blog.biodock.ai]
- 6. biorxiv.org [biorxiv.org]
- 7. OPG [opg.optica.org]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. Two-photon glutamate uncaging [bio-protocol.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Ultrafast Near-Infrared Light-triggered Intracellular Uncaging to Probe Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction at the single-cell level: Approaches to study the dynamic nature of signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An Introductory Guide to Glutamate Uncaging Experiments: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of glutamate (B1630785) uncaging experiments, a powerful technique for studying neuronal function with high spatiotemporal precision. We will delve into the core principles, essential equipment, widely used caged compounds, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers planning and executing glutamate uncaging studies.
Introduction to Glutamate Uncaging
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, and numerous neurological processes. Glutamate uncaging is a photostimulation technique that utilizes "caged" glutamate compounds—glutamate molecules rendered biologically inactive by a photolabile protecting group. Upon illumination with light of a specific wavelength, this protective "cage" is cleaved, releasing active glutamate in a spatially and temporally controlled manner.[1][2] This allows for the precise activation of glutamate receptors on specific neurons, dendrites, or even single dendritic spines, mimicking synaptic transmission with remarkable fidelity.
The advent of two-photon (2P) microscopy has revolutionized glutamate uncaging.[1] Unlike one-photon (1P) excitation, which excites molecules throughout the light path, 2P excitation is confined to the focal volume. This inherent three-dimensional resolution of 2P uncaging minimizes off-target effects and permits the stimulation of individual synapses deep within scattering brain tissue.[2]
Caged Glutamate Compounds
The choice of caged glutamate is critical for a successful uncaging experiment. An ideal caged compound should exhibit high photosensitivity, rapid release kinetics, excellent water solubility, and biological inertness prior to photolysis. Several caged glutamates have been developed, each with distinct properties. The most commonly used compounds are summarized below.
| Caged Compound | Abbreviation | 1P λmax (nm) | Quantum Yield (Φ) | 2P Action Cross-Section (GM) at λ (nm) | Key Characteristics |
| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-Glu | ~350 | 0.065 - 0.085[1][3] | 0.06 @ 730[1][3] | Highly stable, most widely used, but has off-target effects on GABAA receptors. |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate | CDNI-Glu | 330 | ~0.5 - 0.6[1][4][5][6] | ~5-fold > MNI-Glu @ 720 | High quantum yield, allowing for lower laser power and reduced phototoxicity.[4] |
| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-Glu | 330 | ~0.5 | ~5-6 fold more effective than MNI-Glu | High quantum yield, but potential solubility issues. |
| Ruthenium-bipyridine-trimethylphosphine-caged-glutamate | RuBi-Glutamate | ~473 | High | Effective for 2P uncaging[7] | Excitable with visible light, rapid release (<50 ns), and fewer off-target effects on GABAA receptors compared to MNI-Glu.[8][9][10] |
| 7-diethylaminocoumarin-caged-glutamate | DEAC450-Glu | 450 | 0.39 | 0.5 @ 900[11] | Red-shifted absorption, suitable for two-color uncaging experiments.[1][2][11][12] |
Experimental Setup
A typical glutamate uncaging setup is integrated into a two-photon microscope. The core components include:
-
Two-Photon Microscope: Equipped with a high-power, pulsed infrared laser (e.g., Ti:Sapphire) tunable to the appropriate wavelength for uncaging (typically 720-900 nm).
-
Pockels Cell or Acousto-Optic Modulator (AOM): For rapid and precise control of laser power and pulse duration.
-
Scanning System: Galvanometer-based mirrors for precise positioning of the laser beam.
-
Objective Lens: A high numerical aperture (NA) objective is crucial for efficient light collection and tight focusing of the uncaging laser.
-
Electrophysiology Rig: For patch-clamp recordings to measure synaptic currents or potentials.
-
Imaging Detector: Photomultiplier tubes (PMTs) for simultaneous calcium imaging or morphological visualization.
-
Software: For synchronized control of the laser, scanning mirrors, and data acquisition.
Glutamate Receptor Signaling Pathway
Upon uncaging, glutamate binds to and activates ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors on the postsynaptic membrane, initiating a cascade of downstream signaling events.
Caption: Glutamate receptor signaling cascade.
Experimental Protocols
General Preparation of Brain Slices
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) and allow them to recover for at least 1 hour at room temperature.
Two-Photon Glutamate Uncaging with Electrophysiology
This protocol describes how to measure uncaging-evoked postsynaptic currents (uPSCs) from a neuron in a brain slice.
-
Slice Preparation: Prepare acute brain slices as described above.
-
Recording Setup: Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF containing the caged glutamate compound (e.g., 2-5 mM MNI-glutamate). Include tetrodotoxin (B1210768) (TTX, ~1 µM) to block action potentials and a GABAA receptor antagonist if studying isolated excitatory transmission.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. For recording excitatory currents, clamp the cell at the reversal potential for inhibition (around -70 mV).
-
Locate Target Spine: Using two-photon imaging, identify a dendritic spine for stimulation.
-
Position Uncaging Spot: Park the uncaging laser beam at a small distance (~0.5 µm) from the head of the selected spine.
-
Uncaging and Data Acquisition: Deliver a short laser pulse (e.g., 0.5-2 ms, 10-30 mW) to uncage glutamate and simultaneously record the evoked current.
-
Data Analysis: Measure the amplitude, rise time, and decay kinetics of the uPSC.
Two-Photon Glutamate Uncaging with Calcium Imaging
This protocol outlines how to visualize calcium transients in dendritic spines in response to glutamate uncaging.[13][14]
-
Slice and Cell Preparation: Prepare brain slices and obtain a whole-cell patch-clamp recording as described above. Fill the patch pipette with an internal solution containing a calcium indicator (e.g., GCaMP6f or Fluo-4) and a fluorescent dye for morphological visualization (e.g., Alexa Fluor 594).
-
Imaging Setup: Use a two-photon laser to excite the calcium indicator and the morphological dye.
-
Uncaging and Imaging: Perform glutamate uncaging at a target spine as described previously. Simultaneously acquire a time-series of fluorescence images of the spine and adjacent dendrite.
-
Data Analysis: Measure the change in fluorescence intensity of the calcium indicator over time to quantify the calcium transient.
Experimental Workflow
The following diagram illustrates a typical workflow for a glutamate uncaging experiment combined with electrophysiology and calcium imaging.
Caption: A typical glutamate uncaging experimental workflow.
Conclusion
Glutamate uncaging, particularly with two-photon excitation, is a versatile and powerful tool for dissecting the function of glutamatergic synapses with unparalleled precision. By carefully selecting the appropriate caged compound and optimizing experimental parameters, researchers can gain valuable insights into the molecular and cellular mechanisms underlying synaptic transmission, integration, and plasticity. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of glutamate uncaging experiments.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. MNI-caged-L-glutamate | Glutamate Receptor Compounds: R&D Systems [rndsystems.com]
- 4. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 9. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 10. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. higleylab.org [higleylab.org]
- 13. Calcium imaging [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: MNI-caged-L-glutamate Two-Photon Uncaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the two-photon uncaging of MNI-caged-L-glutamate, a powerful technique for studying synaptic function with high spatial and temporal precision. This method allows for the controlled release of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, enabling the investigation of synaptic transmission, plasticity, and receptor mapping at the level of individual dendritic spines.
Introduction
Two-photon uncaging of this compound utilizes the principle of two-photon absorption to achieve highly localized photolysis of the "caged" glutamate molecule.[1][2] By using a focused, high-intensity infrared laser, two photons are simultaneously absorbed by the MNI caging group, leading to its cleavage and the release of active L-glutamate.[1][2] This technique offers significant advantages over traditional methods of glutamate application, including diffraction-limited spatial resolution, minimal scattering in biological tissue, and reduced phototoxicity.[1][3] The spatial precision of two-photon uncaging allows for the stimulation of individual dendritic spines, mimicking endogenous synaptic release.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful two-photon uncaging of this compound, compiled from various experimental studies.
Table 1: this compound and ACSF Composition
| Parameter | Concentration/Component | Notes | Source(s) |
| This compound | 2.5 mM - 10 mM | Can vary by batch. Higher concentrations may be needed for in vivo applications.[3] | [4][5][6][7] |
| Artificial Cerebrospinal Fluid (ACSF) | See Table 2 for detailed composition. | Typically aerated with 95% O2 / 5% CO2. | [4][6][7] |
| Tetrodotoxin (TTX) | 1 µM | Used to block spontaneous spiking activity. | [4][6][7] |
| Mg2+ Concentration | Nominally 0 mM or Mg2+-free | To enhance NMDA receptor activation for plasticity studies. | [4][6][7] |
| Ca2+ Concentration | 2 mM - 4 mM | [4][6][7] |
Table 2: Standard Artificial Cerebrospinal Fluid (ACSF) Composition
| Component | Concentration (mM) |
| NaCl | 127 |
| NaHCO3 | 25 |
| NaH2PO4 | 1.25 |
| KCl | 2.5 |
| D-glucose | 25 |
Table 3: Two-Photon Laser Parameters for MNI-glutamate Uncaging
| Parameter | Value | Notes | Source(s) |
| Wavelength | 720 nm | Optimal for MNI-glutamate two-photon absorption.[4][6][7] | [1][4][6][7] |
| Laser Power | 2.8 - 12 mW (at the sample) | Power should be calibrated to elicit physiological responses. | [3][6][7] |
| Pulse Duration | 0.6 - 8 ms | Can be a single pulse or a train of pulses. | [3][6][7] |
| Repetition Rate | 0.5 Hz (for pulse trains) | [6][7] |
Experimental Protocols
This section provides a detailed methodology for performing a two-photon uncaging experiment with this compound on acute brain slices.
Solutions and Reagents Preparation
-
ACSF Preparation: Prepare ACSF according to the composition in Table 2. Prepare two variations: one with standard Mg2+ concentration (e.g., 1-2 mM) for slice recovery and a Mg2+-free version for recording, if studying NMDA receptor-dependent phenomena. Continuously aerate both solutions with 95% O2 / 5% CO2 for at least 30 minutes before use and throughout the experiment.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The final concentration in the recording ACSF will typically be between 2.5 mM and 10 mM.[4][5] Note that there can be batch-to-batch variability in the efficacy of MNI-glutamate.[4]
-
Recording ACSF: On the day of the experiment, add the this compound stock solution and TTX to the Mg2+-free ACSF to achieve the final desired concentrations. Keep this solution aerated.
Acute Brain Slice Preparation
-
Anesthetize and decapitate the animal according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF (with standard Mg2+).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated ACSF (with standard Mg2+) and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.
Two-Photon Uncaging and Electrophysiological Recording
-
Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with the recording ACSF containing this compound and TTX at a rate of 2-3 mL/min.
-
Perform whole-cell patch-clamp recordings from the neuron of interest. Fill the patch pipette with an appropriate internal solution, which may contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.
-
Identify a dendritic spine of interest for uncaging.
-
Position the uncaging laser spot approximately 0.5 µm from the head of the selected spine.[6]
-
Deliver a short laser pulse or a train of pulses (e.g., 4-8 ms, 2.8-5 mW).[6][7] The laser power and pulse duration should be adjusted to evoke an uncaging-evoked excitatory postsynaptic current (uEPSC) or potential (uEPSP) that mimics a miniature EPSC/P.[4]
-
Record the resulting uEPSC in voltage-clamp mode or uEPSP in current-clamp mode.
-
For plasticity induction protocols, repeated uncaging stimuli can be applied.
Visualizations
Signaling Pathway
Caption: Glutamate signaling cascade initiated by two-photon uncaging.
Experimental Workflow
Caption: Experimental workflow for two-photon glutamate uncaging.
Important Considerations
-
Biological Inertness: While this compound is largely inert towards glutamate receptors before uncaging, it has been shown to act as an antagonist at GABAA receptors at concentrations commonly used for two-photon uncaging.[4][5] This should be taken into consideration when designing and interpreting experiments, especially those investigating the interplay between excitation and inhibition.
-
Laser Power Calibration: It is crucial to carefully calibrate the laser power to avoid phototoxicity while ensuring efficient uncaging. A useful method for calibrating laser power at the focal plane involves measuring the bleaching of a known concentration of a fluorescent dye like Alexa-594.[1][2]
-
Spatial Resolution: The spatial resolution of two-photon uncaging allows for the stimulation of single dendritic spines.[4] The precise positioning of the uncaging spot is critical for obtaining reliable and reproducible results.
-
Temporal Precision: The rapid release of glutamate from the MNI cage allows for the generation of postsynaptic responses with kinetics that can closely mimic those of synaptically released glutamate.[4]
By following these protocols and considering the key parameters, researchers can effectively utilize this compound two-photon uncaging to gain valuable insights into the fundamental mechanisms of synaptic function and plasticity.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-photon glutamate uncaging [bio-protocol.org]
- 7. Image acquisition and two-photon glutamate uncaging [bio-protocol.org]
Setting Up a Two-Photon Microscope for Glutamate Uncaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for setting up and utilizing a two-photon microscope for the photolytic release of caged glutamate (B1630785). This technique allows for the precise spatiotemporal activation of glutamate receptors, mimicking synaptic transmission and enabling the investigation of synaptic function, plasticity, and downstream signaling pathways with high resolution.
Introduction to Two-Photon Glutamate Uncaging
Two-photon uncaging is a powerful technique that utilizes the near-simultaneous absorption of two long-wavelength photons to cleave a photolabile "caging" group from an inert molecule, thereby releasing the active compound, in this case, the neurotransmitter glutamate.[1][2] This nonlinear optical process confines the uncaging event to the focal volume of a high numerical aperture objective, offering submicron spatial resolution.[1][2][3] This precision is crucial for stimulating individual dendritic spines, the primary sites of excitatory synaptic input in the brain.[4][5]
The advantages of two-photon glutamate uncaging over traditional methods of neuronal stimulation, such as electrical stimulation, include:
-
High Spatial Resolution: Stimulation can be targeted to single dendritic spines.[4][6]
-
Neurotransmitter Specificity: Allows for the selective activation of glutamate receptors.[4]
-
Postsynaptic Specificity: Bypasses the presynaptic terminal, enabling the direct study of postsynaptic mechanisms.[4]
-
Integration with Other Techniques: Can be readily combined with electrophysiology and fluorescence imaging (e.g., calcium imaging) to correlate function with structure and intracellular signaling.[4][5][6]
Two-Photon Microscope Setup for Glutamate Uncaging
A typical two-photon microscope for simultaneous imaging and uncaging consists of one or two femtosecond-pulsed infrared (IR) lasers, a specialized microscope frame, and sensitive detectors.
Core Components
A robust system for two-photon glutamate uncaging can be constructed from the following key components:
| Component | Example Models/Specifications | Purpose & Key Considerations |
| Microscope Frame | Upright microscope (e.g., Olympus BX61WI, custom-built systems) | Must accommodate a water-immersion objective and provide stable mounting for scanning and detection units.[4][6] |
| Laser(s) | Mode-locked Ti:Sapphire lasers (e.g., Spectra-Physics MaiTai, Coherent Chameleon Ultra-II) | A single tunable laser can be used for both imaging and uncaging, or a dual-laser system can provide independent control over both processes.[5][6][7] The laser should provide femtosecond pulses and be tunable across the required wavelength range (typically 700-1000 nm). |
| Objective Lens | High numerical aperture (NA) water-immersion objective (e.g., 60x, 0.9 NA) | A high NA is critical for tightly focusing the laser beam to achieve the high photon density required for two-photon excitation and to define a small uncaging volume.[1][5][6] |
| Beam Steering & Scanning | Galvanometer-based scan mirrors | Direct the laser beam across the sample for imaging and to the precise location for uncaging.[4] |
| Laser Power Control | Pockels Cell | Allows for rapid and precise modulation of laser intensity, which is essential for switching between low-power imaging and high-power uncaging to prevent unwanted photolysis and phototoxicity.[4][8] |
| Detectors | Photomultiplier Tubes (PMTs) | Sensitive detectors for collecting the emitted fluorescence photons during imaging.[4][9] |
| Data Acquisition & Control | Integrated software and hardware (e.g., ScanImage) | Synchronizes laser scanning, power modulation, image acquisition, and electrophysiological recordings.[7][9] |
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a two-photon glutamate uncaging experiment combined with electrophysiology and calcium imaging.
Caption: Workflow for two-photon glutamate uncaging experiments.
Caged Glutamate Compounds
The choice of caged glutamate compound is critical and depends on the specific experimental requirements, such as the desired wavelength for uncaging and compatibility with other fluorophores.
| Caged Compound | Common 2P Uncaging Wavelength (nm) | Key Features & Considerations |
| MNI-glutamate | 720 | The most widely used caged glutamate for 2P uncaging; well-characterized.[1][4] Can exhibit some antagonism at GABA-A receptors at high concentrations.[10][11] |
| CDNI-glutamate | 720-740 | Higher quantum yield than MNI-glutamate, leading to more efficient uncaging.[1] |
| RuBi-glutamate | 800 | Red-shifted absorption maximum, which can be advantageous for deeper tissue imaging and reducing phototoxicity at shorter wavelengths.[4] |
| DEAC450-glutamate | 900 | Significantly red-shifted, making it ideal for two-color uncaging experiments in combination with cages like MNI or CDNI.[1][4][12] Low two-photon absorption at 720 nm.[1][12] |
Experimental Protocols
Protocol for Microscope Alignment and Calibration
Objective: To ensure the imaging and uncaging laser beams are co-aligned and to calibrate the uncaging laser power to evoke physiological responses.
Materials:
-
Fluorescent beads (sub-resolution)
-
Brain slice preparation
-
Patch-clamp rig
-
Artificial cerebrospinal fluid (ACSF)
-
MNI-glutamate (or other caged compound)
-
Tetrodotoxin (TTX)
Procedure:
-
Co-alignment of Laser Beams (for dual-laser systems):
-
Place a slide with fluorescent beads on the microscope stage.
-
Image the beads using the imaging laser.
-
Park the uncaging laser beam at the center of the field of view and adjust its power to bleach the beads.
-
Adjust the steering mirrors of the uncaging beam path until the bleached spot is perfectly centered on the imaging field of view. Repeat at different focal depths.[4]
-
-
Calibration of Glutamate Uncaging Stimulus:
-
Prepare a brain slice (e.g., hippocampal or cortical) and locate a target neuron (e.g., a CA1 pyramidal neuron).
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode (Vhold = -65 mV).[4]
-
Perfuse the slice with ACSF containing the chosen caged glutamate (e.g., 2.5 mM MNI-glutamate) and TTX (e.g., 1 µM) to block action potentials.[4]
-
Select a dendritic spine for stimulation.
-
Deliver a series of uncaging laser pulses (e.g., 0.25–4 ms (B15284909) duration) at the selected spine, varying the laser power.[4][5]
-
Record the resulting uncaging-evoked excitatory postsynaptic currents (uEPSCs).
-
Adjust the laser power and pulse duration to elicit uEPSCs with amplitudes and kinetics that mimic spontaneous miniature EPSCs (mEPSCs).[4] This ensures a physiological level of stimulation. The relationship between laser power and current amplitude should be nonlinear, confirming a two-photon process.[11]
-
Protocol for Combined Uncaging and Calcium Imaging
Objective: To simultaneously measure synaptic currents/potentials and associated calcium transients in a single dendritic spine.
Materials:
-
All materials from Protocol 4.1
-
Calcium indicator dye (e.g., OGB-1, Fluo-4, or a genetically encoded indicator like GCaMP6f)
-
Red fluorescent dye for morphology (e.g., Alexa Fluor 594)
Procedure:
-
Cell Loading:
-
Prepare a patch pipette solution containing the calcium indicator (e.g., 100-200 µM) and the morphological dye (e.g., 20-50 µM).
-
Establish a whole-cell recording and allow at least 15-20 minutes for the dyes to diffuse throughout the neuron.[6]
-
-
Imaging and Uncaging Wavelength Selection:
-
Data Acquisition:
-
Locate a spine of interest using the morphological channel (red fluorescence).
-
Perform line scans across the spine head and adjacent dendrite to measure fluorescence changes at a high temporal resolution (e.g., >100 Hz).[6]
-
Acquire baseline electrophysiological and fluorescence data for a few hundred milliseconds.
-
Deliver the calibrated uncaging pulse to the spine head.
-
Continue recording the uEPSC/uEPSP and the fluorescence transient for at least 500 ms post-uncaging.[5]
-
-
Analysis:
-
Calculate the change in fluorescence (ΔG/R or ΔF/F) to quantify the calcium transient.[6]
-
Correlate the amplitude and kinetics of the electrical response with the magnitude of the calcium signal.
-
Glutamate Receptor Signaling Pathways
Glutamate activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors, initiating distinct downstream signaling cascades.[14][15]
Ionotropic Glutamate Receptor (iGluR) Signaling
iGluRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[16]
Caption: Ionotropic glutamate receptor signaling pathway.
Upon binding glutamate, AMPA receptors primarily conduct Na+ ions, leading to membrane depolarization.[16] This depolarization can relieve the magnesium block on NMDA receptors, allowing them to conduct Ca2+ upon glutamate binding.[17] The influx of Ca2+ acts as a critical second messenger, activating numerous downstream enzymes and signaling pathways involved in synaptic plasticity.[16]
Metabotropic Glutamate Receptor (mGluR) Signaling
mGluRs are G-protein coupled receptors that modulate synaptic transmission and excitability over a slower timescale.[17] They are classified into three groups.
Caption: Metabotropic glutamate receptor signaling pathways.
Group I mGluRs (mGluR1 and mGluR5) couple to Gq proteins, leading to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][16] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[14][18] Group II and III mGluRs couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in cyclic AMP (cAMP) levels.[14][16] These pathways play crucial roles in modulating neuronal excitability and synaptic plasticity.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Alignment and calibration of a focal neurotransmitter uncaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. frontiersin.org [frontiersin.org]
- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio.fsu.edu [bio.fsu.edu]
- 9. 3D scanning and uncaging two-photon microscopy - Norbrain [norbrain.no]
- 10. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. higleylab.org [higleylab.org]
- 13. researchgate.net [researchgate.net]
- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
Application Notes and Protocols for MNI-caged-L-glutamate Photolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laser parameters and experimental protocols for the photolysis of MNI-caged-L-glutamate, a critical technique for the precise spatial and temporal control of glutamate (B1630785) receptor activation in neuroscience and drug development research.
Introduction
This compound is a photolabile derivative of the excitatory neurotransmitter L-glutamate.[1][2] The "cage" molecule, 4-methoxy-7-nitroindolinyl (MNI), renders the glutamate inactive until it is cleaved by light, allowing for the rapid and localized release of active glutamate.[1][2] This technique is instrumental in studying synaptic function, dendritic integration, and the effects of glutamate receptor-targeting compounds. This compound is favored for its high quantum yield, water solubility, stability at neutral pH, and resistance to hydrolysis.[1][3] It is also 2.5 times more efficient at releasing L-glutamate than NI-caged L-glutamate.[1][2]
Physicochemical and Photochemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 323.3 g/mol | [1] |
| Formula | C14H17N3O6 | [1] |
| Solubility in Water | Up to 50 mM | [1] |
| One-Photon (1P) Excitation Range | 300 - 380 nm | [1][2][3] |
| One-Photon (1P) Peak Absorption | ~336-340 nm | [3][4] |
| Two-Photon (2P) Excitation Wavelength | ~720-730 nm | [1][2][5][6][7] |
| Quantum Yield (Φ) | 0.065 - 0.085 | [1][2][3][8] |
| Two-Photon Cross-Section (σ2) | 0.06 GM at 730 nm | [1][2][5][6][7] |
| Photorelease Half-Time | ~200 ns | [3] |
Laser Parameters for Photolysis
The choice of laser parameters is critical for successful and reproducible uncaging experiments. The following tables summarize typical laser parameters for both one-photon and two-photon photolysis of this compound.
One-Photon (1P) Photolysis
| Parameter | Typical Value(s) | Notes | Reference |
| Wavelength (λ) | 365 nm, 405 nm, 410 nm | 405 nm offers better tissue penetration than wavelengths closer to the absorption peak. | [4][9][10] |
| Laser Power | 1 - 3 mW | Power should be calibrated to elicit physiological responses. | [4][9] |
| Pulse Duration | 100 µs - 5 ms (B15284909) | Shorter pulses provide higher temporal resolution. | [4][9] |
| Laser Type | Continuous wave (CW) laser, LED | [9] |
Two-Photon (2P) Photolysis
| Parameter | Typical Value(s) | Notes | Reference |
| Wavelength (λ) | 720 nm | Optimal for MNI-glutamate two-photon absorption. | [5][11][12][13][14][15] |
| Laser Power | 2.8 - 35 mW | Power depends on depth, MNI-glutamate concentration, and objective NA. | [9][11][12][13][14][16] |
| Pulse Duration | 0.25 - 8 ms | Can be adjusted to mimic quantal release. | [5][12][14][16] |
| Laser Type | Mode-locked Ti:sapphire laser | Required for two-photon excitation. | [5] |
| Pulse Width | ~170 fs | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 50 mM) and volume, calculate the mass of this compound powder needed.
-
Dissolve the powder: Dissolve the calculated mass in high-purity water or a suitable buffer (e.g., HEPES-buffered saline).
-
Aliquot and store: Aliquot the stock solution into small, single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Two-Photon Glutamate Uncaging in Brain Slices
This protocol outlines a general procedure for performing two-photon glutamate uncaging on neurons in acute brain slices.
-
Slice Preparation: Prepare acute brain slices (e.g., 350 µm thick) from the brain region of interest using a vibratome in ice-cold cutting solution.[9]
-
Recovery: Allow slices to recover in artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2 for at least 1 hour at room temperature.
-
Perfusion: Transfer a slice to the recording chamber of the microscope and perfuse with ACSF containing:
-
Cell Identification and Patching: Identify target neurons using infrared differential interference contrast (IR-DIC) microscopy. Perform whole-cell patch-clamp recording from the selected neuron. Include a fluorescent dye (e.g., Alexa Fluor 594) in the intracellular solution to visualize the neuron's morphology.[16]
-
Laser Alignment and Focusing:
-
Use a mode-locked Ti:sapphire laser tuned to ~720 nm for uncaging.
-
Align the uncaging laser beam to be collinear with the imaging path.
-
Focus the laser to a diffraction-limited spot on the dendrite or spine of interest.
-
-
Uncaging and Data Acquisition:
-
Deliver short laser pulses (e.g., 0.25 - 4 ms duration) to the target location.[5]
-
Adjust the laser power to elicit postsynaptic currents or potentials that mimic spontaneous synaptic events (e.g., ~10 pA uEPSC at the soma).[5]
-
Record the electrophysiological response using the patch-clamp amplifier and appropriate data acquisition software.
-
Simultaneously, two-photon imaging can be performed (at a different wavelength, e.g., >800 nm) to monitor structural or functional changes (e.g., calcium imaging).[18]
-
Visualizations
Experimental Workflow
Caption: A typical workflow for a two-photon glutamate uncaging experiment.
Glutamate Receptor Signaling Pathways
Upon photolytic release, glutamate activates both ionotropic and metabotropic receptors, initiating distinct downstream signaling cascades.
Caption: Simplified overview of glutamate receptor signaling pathways.
Important Considerations
-
Pharmacological Inactivity: While this compound is largely inactive at glutamate receptors, it can act as an antagonist at GABAA receptors at concentrations commonly used for two-photon uncaging.[5] This should be considered when designing experiments, especially those investigating inhibitory circuits.
-
Calibration: The laser power and pulse duration should be carefully calibrated for each experimental setup to ensure the release of a physiological amount of glutamate. One method involves adjusting parameters to elicit uncaging-evoked excitatory postsynaptic currents (uEPSCs) that mimic miniature EPSCs (mEPSCs).[5]
-
Optical Compatibility: this compound is optically compatible with many common fluorescent probes like GFP, YFP, and most calcium dyes, allowing for simultaneous imaging and uncaging experiments.[1][2]
By following these guidelines and protocols, researchers can effectively utilize this compound photolysis to investigate the intricate mechanisms of glutamatergic signaling in the nervous system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. glpbio.cn [glpbio.cn]
- 3. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Four-dimensional multi-site photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-photon glutamate uncaging [bio-protocol.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. higleylab.org [higleylab.org]
- 18. frontiersin.org [frontiersin.org]
Application Notes for MNI-Caged-L-Glutamate in Neurobiological Research
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 3. frontiersin.org [frontiersin.org]
- 4. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 9. Tocris Bioscience this compound 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 10. Two-photon glutamate uncaging [bio-protocol.org]
- 11. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Combining MNI-Caged-L-Glutamate with Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise spatial and temporal control of neurotransmitter release is crucial for understanding synaptic function and neuronal circuitry. MNI-caged-L-glutamate is a photolabile compound that allows for the rapid and localized release of L-glutamate upon photolysis, mimicking synaptic transmission.[1] This technology, when combined with electrophysiological techniques such as patch-clamp recording, provides a powerful tool for investigating glutamate (B1630785) receptor properties, synaptic plasticity, and dendritic integration.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in electrophysiological experiments.
Application Notes
This compound is a derivative of glutamate rendered biologically inactive by a 4-methoxy-7-nitroindolinyl (MNI) "cage" group. This cage is removed upon absorption of light, releasing free L-glutamate with high temporal and spatial precision.[4]
Advantages:
-
Rapid and Efficient Release: this compound releases glutamate rapidly and efficiently upon photolysis with a quantum yield in the range of 0.065-0.085. The photo-release following a light pulse has a half-time of approximately 200 ns.[4]
-
High Stability: It is water-soluble, stable at neutral pH, and highly resistant to hydrolysis, ensuring its integrity during lengthy experiments.[1]
-
Pharmacological Inertness at Glutamate Receptors: In its caged form, it is pharmacologically inactive at neuronal glutamate receptors and transporters, even at millimolar concentrations.[1]
-
Two-Photon Compatibility: It is well-suited for two-photon uncaging microscopy, allowing for diffraction-limited uncaging and precise targeting of individual dendritic spines.[1][2]
-
Optical Compatibility: this compound is optically compatible with common fluorophores used in fluorescence imaging, such as GFP, YFP, and most Ca2+ dyes.
Limitations and Considerations:
-
GABA-A Receptor Antagonism: A significant drawback of this compound is its antagonism of GABA-A receptors at concentrations typically used for two-photon uncaging.[1][5][6] This can limit its use in studies where normal GABAergic tone is critical. The IC50 for this inhibition is approximately 0.5 mM.[4] A "cloaked" version of MNI-glutamate has been developed to mitigate this off-target effect.[7]
-
Light Scattering in Tissue: In brain slice preparations, light scattering can affect the precision of uncaging. Calibration of the uncaging power at different depths within the slice is recommended.[2][8]
-
Phototoxicity: High-intensity or prolonged light exposure can lead to phototoxicity. It is essential to use the minimum light power and duration necessary to elicit a physiological response.
-
Batch-to-Batch Variability: There can be variations in the efficacy of this compound between different batches. It is advisable to calibrate the uncaging parameters for each new batch.[1]
Quantitative Data
The following tables summarize the key quantitative properties and typical experimental parameters for this compound.
Table 1: Photochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 323.3 g/mol | |
| Formula | C₁₄H₁₇N₃O₆ | |
| Solubility in Water | Up to 50 mM | |
| One-Photon (1P) Excitation Range | 300 - 380 nm | |
| One-Photon (1P) Absorption Maximum (λmax) | ~336-340 nm | [4][9] |
| Quantum Yield (Φ) | 0.065 - 0.085 | |
| Two-Photon (2P) Uncaging Cross-Section (δu) | 0.06 GM at 730 nm | |
| Purity | ≥99% | |
| Storage Temperature | -20°C |
Table 2: Typical Experimental Parameters for Electrophysiology
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference(s) |
| Concentration | 660-690 µM (bath application) | 2.5 - 10 mM (bath application) | [1][5] |
| Light Source | DPSS laser (350 nm), 405 nm laser, 410 nm CW laser | Pulsed IR laser (e.g., Ti:sapphire) | [4][5][9] |
| Wavelength | 350-410 nm | 720-730 nm | [1][5] |
| Pulse Duration | 1-5 ms (B15284909) | 1 ms | [1][5] |
| Laser Power | 1.7-5 mW | Dependent on depth and objective, adjusted to elicit ~10 pA uEPSC | [1][5] |
| Electrophysiological Recording | Whole-cell patch clamp (voltage or current clamp) | Whole-cell patch clamp (voltage or current clamp) | [3][10] |
Experimental Protocols
Protocol 1: One-Photon Uncaging of this compound Combined with Whole-Cell Patch-Clamp Recording
This protocol describes the general steps for performing one-photon uncaging to map glutamate responses on the soma or dendrites of a neuron.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with IR-DIC microscopy
-
Electrophysiology recording equipment (amplifier, digitizer, software)
-
Uncaging laser (e.g., 355 nm, 405 nm, or 410 nm) coupled to the microscope light path
-
Micromanipulators
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 200-300 µm thick) from the brain region of interest and maintain them in oxygenated aCSF.[11]
-
This compound Solution Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, dilute the stock solution into the recording aCSF to a final concentration of 660-690 µM. Protect the solution from light.[4][5]
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber and perfuse with the this compound-containing aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron in either voltage-clamp or current-clamp mode.[10][11]
-
Include a fluorescent dye in the internal solution to visualize the neuron's morphology.
-
-
Laser Alignment and Focusing:
-
Align the uncaging laser beam to be co-localized with the focal plane of the objective.
-
Focus the laser spot to a small, defined area on the soma or dendrite of the patched neuron.
-
-
Uncaging and Data Acquisition:
-
Deliver brief pulses of laser light (e.g., 1-5 ms duration, 1.7-5 mW power) to the targeted location.[5]
-
Simultaneously record the electrophysiological response (uncaging-evoked postsynaptic current, uEPSC, or potential, uEPSP).[3][12]
-
Vary the location of the uncaging spot to map the spatial distribution of glutamate receptors.[10]
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay kinetics of the uEPSCs/uEPSPs.
-
Correlate the response characteristics with the location of uncaging.
-
Protocol 2: Two-Photon Uncaging of this compound at Single Dendritic Spines
This protocol outlines the procedure for using two-photon microscopy to uncage glutamate at individual dendritic spines, mimicking synaptic input.
Materials:
-
Same as Protocol 1, with the addition of a two-photon microscope equipped with a pulsed infrared laser.
Procedure:
-
Slice and Solution Preparation: Follow steps 1 and 2 from Protocol 1, but use a higher concentration of this compound (2.5-10 mM) in the recording aCSF.[1]
-
Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a target neuron as described in Protocol 1.
-
Two-Photon Imaging and Spine Identification:
-
Use the two-photon microscope to acquire a high-resolution image stack of the dendritic branches of the recorded neuron.
-
Identify individual dendritic spines for targeted uncaging.
-
-
Uncaging at Single Spines:
-
Calibration and Control:
-
Data Analysis: Analyze the amplitude and kinetics of the spine-specific uEPSCs. This data can be used to study the functional properties of individual synapses and their plasticity.
Visualizations
Signaling Pathway
Caption: Glutamate signaling pathway initiated by photolysis of this compound.
Experimental Workflow
Caption: Experimental workflow for combining this compound uncaging with electrophysiology.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.fsu.edu [bio.fsu.edu]
- 11. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Recording with MNI-caged-L-glutamate Uncaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing patch-clamp recordings combined with MNI-caged-L-glutamate uncaging. This powerful technique allows for the precise spatial and temporal stimulation of glutamate (B1630785) receptors, mimicking synaptic transmission and enabling the investigation of synaptic function, plasticity, and downstream signaling pathways.
Introduction
This compound is a photolabile compound that renders glutamate biologically inactive until it is cleaved by light.[1] Upon photolysis, typically using a UV or two-photon laser, active L-glutamate is rapidly released.[1] When combined with patch-clamp electrophysiology, this technique offers unparalleled precision in activating glutamate receptors on a specific neuron or even a single dendritic spine, allowing for the direct measurement of the resulting electrical signals, such as uncaging-evoked excitatory postsynaptic potentials (uEPSPs) or currents (uEPSCs).[2][3] This approach is instrumental in mapping synaptic circuits, studying synaptic integration, and investigating the mechanisms of synaptic plasticity.[4][5][6]
Key Applications
-
Mapping synaptic connectivity: By systematically uncaging glutamate at different locations while recording from a postsynaptic neuron, the spatial distribution of functional synaptic inputs can be mapped.[5][6]
-
Investigating dendritic integration: The technique allows for the controlled activation of multiple synaptic inputs on a dendrite to study how these signals are integrated.[4]
-
Studying synaptic plasticity: Protocols such as long-term potentiation (LTP) and long-term depression (LTD) can be induced at single spines by repetitive glutamate uncaging.[3]
-
Probing receptor properties: The precise delivery of glutamate allows for the characterization of glutamate receptor kinetics and distribution.
-
Drug screening and development: The method can be used to assess the effects of pharmacological agents on synaptic transmission and plasticity.
Experimental Workflow
The general workflow for a patch-clamp experiment with this compound uncaging involves preparing the biological sample, establishing a whole-cell patch-clamp recording, applying the this compound, and then using a focused light source to uncage glutamate at desired locations while recording the electrophysiological response.
Detailed Protocols
Protocol 1: Preparation of Solutions
1. Artificial Cerebrospinal Fluid (ACSF)
| Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 2.8 |
| NaHCO₃ | 11.6 |
| NaH₂PO₄ | 0.4 |
| HEPES | 2 |
| Glucose | 5.6 |
| CaCl₂ | 2 |
| MgCl₂ | 1 (or 0 for plasticity studies) |
Continuously bubble the ACSF with 95% O₂ and 5% CO₂. The pH should be ~7.4.
2. Internal Pipette Solution (for whole-cell voltage-clamp)
| Component | Concentration (mM) |
| Cs-methanesulfonate | 135 |
| HEPES | 10 |
| Na₂-phosphocreatine | 10 |
| MgCl₂ | 4 |
| Na₂-ATP | 4 |
| Na-GTP | 0.4 |
| EGTA | 0.2 - 10 |
| Alexa Fluor (e.g., 488 or 594) | 0.02 - 0.2 |
Adjust pH to ~7.25 with CsOH. The inclusion of a fluorescent dye is crucial for visualizing the neuron and its dendrites.[3][7]
3. This compound Stock Solution
-
Prepare a stock solution of this compound in water at a concentration of 50 mM.
-
Store aliquots at -20°C.[8]
-
For experiments, dilute the stock solution into the ACSF to a final working concentration. Common working concentrations range from 2.5 mM to 20 mM.[3][7]
Protocol 2: Slice Preparation and Patch-Clamp Recording
-
Prepare acute brain slices (e.g., from the hippocampus or cortex) of 300-400 µm thickness using a vibratome in ice-cold, oxygenated ACSF.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF (2-3 mL/min).
-
Visualize neurons using differential interference contrast (DIC) or other imaging techniques.
-
Establish a whole-cell patch-clamp recording from the target neuron using a borosilicate glass pipette (3-7 MΩ resistance) filled with the internal solution.[2][3]
-
Once in whole-cell configuration, allow the fluorescent dye from the pipette to fill the cell for at least 15-20 minutes to visualize the dendritic morphology.[7]
Protocol 3: Glutamate Uncaging and Data Acquisition
-
Switch the perfusion to ACSF containing the desired concentration of this compound. To reduce polysynaptic activity, Tetrodotoxin (TTX) at a concentration of 1 µM can be included.[3][7]
-
Using fluorescence microscopy, identify a dendritic spine or a region of the dendrite for stimulation.
-
Position the uncaging laser spot at a distance of approximately 0.5 µm from the target.[3]
-
Deliver a brief laser pulse to uncage the glutamate. The parameters for uncaging will depend on the specific setup.
-
Record the resulting uEPSC (in voltage-clamp mode, holding potential ~ -70 mV) or uEPSP (in current-clamp mode).[2][7]
-
The data should be filtered and sampled at appropriate frequencies (e.g., low-pass filtered at 2 kHz and sampled at 25 kHz).[7]
Quantitative Data and Parameters
The following tables summarize typical quantitative data and experimental parameters from the literature.
Table 1: this compound and Uncaging Parameters
| Parameter | Typical Range | Reference |
| MNI-glutamate Concentration | 2.5 - 20 mM | [3][7] |
| Laser Wavelength (Two-Photon) | 720 - 730 nm | [3][4][9] |
| Laser Power | 10 - 50 mW | [7] |
| Uncaging Pulse Duration | 0.6 - 1 ms | [3][7] |
| Spatial Resolution | 0.6 - 0.8 µm | [7] |
Table 2: Electrophysiological Responses
| Parameter | Typical Value | Reference |
| uEPSC Amplitude | ~10 pA (somatic recording) | [3] |
| uEPSC Rise Time | < 5 ms | [9] |
| Holding Potential (Voltage-Clamp) | -65 to -89 mV | [3][7] |
| Sampling Frequency | 25 kHz | [7] |
Signaling Pathways
Glutamate uncaging activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, initiating downstream signaling cascades. The activation of AMPA and NMDA receptors leads to an influx of Na⁺ and Ca²⁺, respectively, causing depolarization and, if the threshold is reached, an action potential.[10] The influx of Ca²⁺ through NMDA receptors is a critical trigger for many forms of synaptic plasticity.[10]
Important Considerations and Troubleshooting
-
Biological Inertness: While this compound is largely inactive at glutamate receptors, it can act as a GABA-A receptor antagonist at the high concentrations used for two-photon uncaging.[3][11] This should be considered when interpreting results, especially in studies of synaptic inhibition.
-
Phototoxicity: High laser power or prolonged exposure can cause photodamage to the tissue. It is crucial to use the minimum laser power and duration necessary to elicit a reliable physiological response.
-
Washout of Intracellular Molecules: During whole-cell recordings, essential intracellular signaling molecules can be washed out into the recording pipette, which can impair the induction of synaptic plasticity over time.[3] Perforated patch-clamp recordings can be used to mitigate this issue.[3]
-
Spontaneous Uncaging: Solutions of caged compounds should be protected from light to prevent spontaneous uncaging.[8]
By following these protocols and considering these factors, researchers can effectively utilize patch-clamp recording with this compound uncaging to gain valuable insights into the intricacies of synaptic function and neuronal communication.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.fsu.edu [bio.fsu.edu]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.fsu.edu [bio.fsu.edu]
- 9. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Simultaneous Calcium Imaging and MNI-Caged-L-Glutamate Uncaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous use of calcium imaging and MNI-caged-L-glutamate uncaging. This powerful combination of techniques allows for the precise spatial and temporal control of glutamate (B1630785) receptor activation while simultaneously monitoring the resulting intracellular calcium dynamics. This approach is invaluable for studying synaptic function, plasticity, and for screening potential therapeutic compounds that modulate glutamatergic neurotransmission.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in nearly all aspects of brain function, including learning, memory, and cognition.[1][2] Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders. The ability to precisely elicit and measure glutamate-mediated signaling is therefore a critical tool in neuroscience research and drug development.
This compound is a photolabile compound that upon illumination with UV light, rapidly and efficiently releases L-glutamate. This "uncaging" process allows for the highly localized and temporally precise activation of glutamate receptors on a microscopic scale, such as at the level of a single dendritic spine.[3] When combined with calcium imaging, a technique that utilizes fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca2+]), researchers can directly observe the downstream effects of glutamate receptor activation.[4] This combination provides a robust platform to investigate the intricate mechanisms of synaptic transmission and plasticity.[3][5]
Signaling Pathway
The uncaging of this compound initiates a signaling cascade that leads to an increase in intracellular calcium. The released glutamate binds to and activates ionotropic glutamate receptors (iGluRs), primarily NMDA and AMPA receptors, on the postsynaptic membrane. Activation of these receptors leads to the influx of cations, including Ca2+, into the cell, resulting in a measurable increase in fluorescence of the calcium indicator.
References
- 1. Overview of Glutamatergic Neurotransmission in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]
- 5. frontiersin.org [frontiersin.org]
MNI-Caged-L-Glutamate Uncaging: Achieving High Spatiotemporal Resolution in Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of MNI-caged-L-glutamate in two-photon uncaging experiments. The focus is on achieving high spatial and temporal resolution to investigate synaptic function and plasticity. This compound is a photolabile derivative of the excitatory neurotransmitter L-glutamate, which upon photolysis with near-UV or two-photon excitation, rapidly and efficiently releases L-glutamate.[1] This property allows for the precise delivery of glutamate (B1630785) to targeted subcellular locations, such as individual dendritic spines, mimicking endogenous synaptic transmission.[2][3][4]
Quantitative Data Summary
The spatial and temporal resolution of this compound uncaging is influenced by several factors, including the optical setup, laser parameters, and the biological preparation. The following tables summarize key quantitative data from the literature.
Table 1: Spatial Resolution of this compound Uncaging
| Parameter | Value | Experimental Conditions | Source |
| Lateral Resolution (FWHM) | 0.80 ± 0.05 µm | In vivo, neocortical L2/3 pyramidal neurons, up to 200 µm depth. | [5] |
| ~0.6 µm | In slice preparations. | [5] | |
| Axial Resolution (FWHM) | 1.9 ± 0.3 µm | In vivo, neocortical L2/3 pyramidal neurons, up to 200 µm depth. | [5] |
| ~1.4 µm | In slice preparations. | [5] | |
| Effective Uncaging Volume | Similar to a large spine head | Two-photon excitation confines axial excitation. | [3] |
Table 2: Temporal Resolution and Kinetics of this compound Uncaging
| Parameter | Value | Experimental Conditions | Source |
| Photorelease Half-Time | 200 ns | Following a light pulse. | [6] |
| Photorelease Time | < 10 µs | Allows for mimicking fast synaptic currents. | [2] |
| uEPSC Rise Times | 100 - 500 µs | Mimics the fast component of excitatory synaptic currents mediated by AMPA receptors. | [2] |
| Uncaging Pulse Duration | 0.25 - 4 ms (B15284909) | Typically used for two-photon uncaging. | [2] |
| 0.6 ms | Used in vivo to induce 2pEPSCs. | [5] | |
| 1 ms | Used to elicit uEPSCs of ~10 pA at the soma. | [2] | |
| 2 ms | Used for two-photon uncaging at individual spines. | [4] |
Table 3: Photophysical and Chemical Properties of this compound
| Property | Value | Notes | Source |
| One-Photon Excitation Wavelength | 300 - 380 nm | Peak absorption at 340 nm. | [1][6] |
| Two-Photon Excitation Wavelength | ~720 nm | Two-photon absorption maximum. | [2] |
| Quantum Yield (QY) | 0.065 - 0.085 | Efficiency of photorelease upon light absorption. | [1][3] |
| Two-Photon Cross-Section | 0.06 GM at 730 nm | A measure of the two-photon absorption efficiency. | [1][7] |
| Solubility | Soluble to 50 mM in water | Highly water-soluble and stable at neutral pH. | |
| Biological Activity (Caged Form) | Pharmacologically inactive at glutamate receptors and transporters (up to mM concentrations). Strong antagonist of GABAA receptors. | Important to consider potential off-target effects. | [1][2] |
Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging on Dendritic Spines in Brain Slices
This protocol describes the procedure for stimulating individual dendritic spines on pyramidal neurons in acute brain slices using two-photon uncaging of MNI-glutamate to evoke uncaging-evoked excitatory postsynaptic currents (uEPSCs).
Materials:
-
This compound (e.g., from Tocris Bioscience)
-
Artificial cerebrospinal fluid (ACSF)
-
Tetrodotoxin (TTX)
-
Patch-clamp electrophysiology setup
-
Two-photon laser scanning microscope with a Ti:sapphire laser
-
Data acquisition and analysis software (e.g., ScanImage, Ephus)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents according to standard laboratory procedures.
-
Solution Preparation:
-
Prepare ACSF containing (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 25 D-glucose, 2 CaCl2, and 1 MgCl2, aerated with 95% O2/5% CO2.
-
During the experiment, perfuse the slices with ACSF containing 2.5 mM this compound and 1 µM TTX to block action potentials.[2]
-
-
Electrophysiology:
-
Obtain whole-cell patch-clamp recordings from visually identified pyramidal neurons.
-
Use a cesium-based internal solution to block potassium channels and improve voltage-clamp quality. A typical internal solution contains (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent dye (e.g., Alexa Fluor 488) for cell visualization.[2]
-
Hold the neuron at -65 mV to record glutamate-mediated currents.[2]
-
-
Two-Photon Uncaging:
-
Tune the Ti:sapphire laser to ~720 nm for two-photon excitation of MNI-glutamate.[2]
-
Identify dendritic spines using two-photon imaging.
-
Position the laser beam over the head of a single dendritic spine.
-
Deliver short laser pulses (e.g., 1 ms duration) to uncage glutamate.[2] The laser power will need to be calibrated for each experiment and batch of MNI-glutamate, but is typically around 10 mW at the sample.[2]
-
-
Data Acquisition and Analysis:
-
Record the resulting uEPSCs.
-
Average 5-7 test pulses delivered at a low frequency (e.g., 0.1 Hz) to obtain a stable uEPSC amplitude.[2]
-
Analyze the amplitude and kinetics (rise and decay times) of the uEPSCs. The goal is often to elicit responses that mimic miniature excitatory postsynaptic currents (mEPSCs), typically around 10 pA at the soma.[2]
-
Protocol 2: In Vivo Two-Photon Glutamate Uncaging in the Neocortex
This protocol outlines the methodology for performing two-photon glutamate uncaging on neocortical neurons in living, adult mice.
Materials:
-
This compound
-
A-CSF
-
Tetrodotoxin (TTX)
-
Surgical instruments for craniotomy
-
In vivo two-photon microscopy setup
-
Whole-cell patch-clamp setup for in vivo recordings
-
Alexa Fluor 594 for neuronal visualization
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse and perform a craniotomy over the cortical region of interest.
-
Carefully remove the dura mater.
-
-
Caged Compound Application:
-
Apply a high concentration of this compound (e.g., 20 mM) mixed with TTX to the cortical surface.[5] The higher concentration is necessary to achieve a sufficient concentration in the tissue.
-
-
In Vivo Electrophysiology and Imaging:
-
In Vivo Two-Photon Uncaging:
-
Use the two-photon microscope to identify dendritic spines on the patched neuron.
-
Deliver laser pulses (e.g., 12 mW for 0.6 ms) at ~720 nm to the head of an identified spine to induce two-photon evoked excitatory postsynaptic currents (2pEPSCs).[5]
-
-
Data Acquisition and Analysis:
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in this compound uncaging experiments.
Caption: Experimental workflow for two-photon glutamate uncaging.
Caption: Signaling pathway activated by glutamate uncaging.
Disclaimer: These protocols provide a general framework. Specific parameters may need to be optimized for individual experimental setups and research questions. It is crucial to be aware of the GABAA receptor antagonist activity of this compound, which may influence experimental outcomes, particularly when studying inhibitory circuits.[2]
References
- 1. This compound| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MNI-caged-L-glutamate in Dendritic Spine Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MNI-caged-L-glutamate for the precise spatiotemporal stimulation of individual dendritic spines. This technique, primarily coupled with two-photon laser scanning microscopy, allows for the investigation of synaptic transmission, plasticity, and associated signaling pathways with unparalleled resolution.
Introduction to this compound
This compound is a photolabile compound that upon photolysis, rapidly and efficiently releases L-glutamate.[1] The 4-methoxy-7-nitroindolinyl (MNI) caging group renders the glutamate (B1630785) molecule biologically inactive until it is cleaved by light.[1] This property makes it an invaluable tool for neuroscience research, enabling the precise delivery of glutamate to targeted subcellular structures like dendritic spines.
Key Properties:
-
High Quantum Yield: Efficiently releases glutamate upon photolysis with a quantum yield in the range of 0.065-0.085.[1]
-
Two-Photon Compatibility: Suitable for two-photon uncaging microscopy, with an absorption maximum around 720 nm.[1][2] This allows for highly localized stimulation in three dimensions, minimizing off-target effects.[3]
-
Chemical Stability: Water-soluble and stable at neutral pH, with high resistance to hydrolysis.[1][2]
-
Biological Inertness (with a caveat): Pharmacologically inactive at neuronal glutamate receptors and transporters at concentrations up to 10 mM.[2] However, it is a strong antagonist of GABA-A receptors at concentrations commonly used for two-photon uncaging, which can lead to epileptiform activity in the absence of TTX.[2][4]
Core Applications in Dendritic Spine Research
-
Synaptic Mapping: Correlating the structural properties of individual spines with their functional responses.[2]
-
Synaptic Plasticity Studies: Inducing and studying long-term potentiation (LTP) and long-term depression (LTD) at the level of a single spine.[2]
-
Investigation of Signaling Pathways: Elucidating the molecular cascades initiated by glutamate receptor activation in spines.[5]
-
De Novo Spinogenesis: Studying the formation of new dendritic spines induced by glutamate stimulation.[2][6]
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for designing experiments using this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₇N₃O₆ | |
| Molecular Weight | 323.3 g/mol | |
| Solubility in Water | Up to 50 mM | [1] |
| Storage Temperature | -20°C | |
| One-photon Excitation | 300 - 380 nm | [1] |
| Two-photon Excitation Max. | ~720 nm | [2] |
| Two-photon Cross-section | 0.06 GM at 730 nm | [1] |
| Quantum Yield | 0.065 - 0.085 | [1] |
Table 1: Physicochemical Properties of this compound
| Parameter | Recommended Range | Notes | Reference |
| Concentration (in vitro slices) | 2.5 mM - 10 mM | Higher concentrations may be needed for deeper tissue imaging. Antagonism of GABA-A receptors is a concern at higher concentrations. | [2][4] |
| Concentration (in vivo) | 20 mM (applied to brain surface) | Higher concentration is used to compensate for diffusion and achieve sufficient concentration at the target depth. | [7] |
| Laser Wavelength (2P) | 720 - 725 nm | Optimal for MNI-glutamate uncaging. | [2][8][9] |
| Laser Power (2P) | 10 - 50 mW | Dependent on depth, objective NA, and desired response. Should be calibrated for each experiment. | [4][7] |
| Pulse Duration (2P) | 0.25 - 4 ms (B15284909) | Shorter pulses require higher power. Can be adjusted to mimic mEPSCs. | [2] |
| Stimulation Frequency | 0.1 Hz (for baseline) to 5 Hz (for plasticity induction) | Frequency can be varied to induce different forms of synaptic plasticity. | [2] |
Table 2: Recommended Experimental Parameters for Two-Photon Uncaging
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-purity water to a final concentration of 50 mM.[1] Gentle warming may be necessary for complete dissolution.[10]
-
Aliquoting and Storage: Aliquot the stock solution into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it in artificial cerebrospinal fluid (ACSF) to the final working concentration (e.g., 2.5 mM).[2] Protect the working solution from light.
Protocol 2: Two-Photon Glutamate Uncaging and Electrophysiological Recording in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice using standard vibratome sectioning in ice-cold cutting solution.[4]
-
Cell Identification and Patching: Identify target neurons (e.g., pyramidal neurons) under a two-photon microscope. Perform whole-cell patch-clamp recording using a pipette filled with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize dendritic morphology.[2][7]
-
Bath Application of MNI-glutamate: Perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 2.5 mM) and 1 µM tetrodotoxin (B1210768) (TTX) to block action potentials.[2][7] Allow at least 20 minutes for the compound to equilibrate in the tissue.[7]
-
Two-Photon Imaging and Uncaging:
-
Stimulation and Recording:
-
Deliver brief laser pulses (e.g., 1 ms duration) to uncage glutamate.[2]
-
Record the resulting uncaging-evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs) in voltage-clamp or current-clamp mode, respectively.[2]
-
Calibrate the laser power and pulse duration to elicit responses that mimic miniature EPSCs (mEPSCs), typically around 10 pA at the soma.[2]
-
-
Plasticity Induction: To induce structural or functional plasticity, apply repetitive uncaging at a specific frequency (e.g., 0.5-2 Hz for sLTP).[2]
Protocol 3: Calcium Imaging with Glutamate Uncaging
-
Indicator Loading: Fill the patch pipette with an internal solution containing a calcium indicator (e.g., Fluo-4 or OGB-1) and a calcium-insensitive fluorophore for morphological reference (e.g., Alexa Fluor 594).[11]
-
Imaging: Use a laser wavelength appropriate for the calcium indicator (e.g., 840 nm for Fluo-4) for imaging.[11]
-
Simultaneous Uncaging and Imaging:
-
Data Analysis: Measure the change in fluorescence of the calcium indicator (ΔF/F) to quantify the calcium transient evoked by glutamate uncaging.[11]
Visualizations
References
- 1. This compound| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling pathways underlying structural plasticity of dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate induces de novo growth of functional spines in developing cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Ketamine rapidly enhances glutamate-evoked dendritic spinogenesis in medial prefrontal cortex through dopaminergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 11. Calcium Signaling in Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MNI-caged-L-glutamate for Neurostimulation in Brain Slice Preparations
Introduction
MNI-caged-L-glutamate is a photolabile compound that has become an indispensable tool in neuroscience for the precise spatial and temporal control of glutamate (B1630785) release.[1][2] By covalently attaching a 4-methoxy-7-nitroindolinyl (MNI) "cage" group to the glutamate molecule, its biological activity is temporarily blocked. Upon illumination with near-UV or focused infrared light, the MNI cage is cleaved, rapidly releasing active L-glutamate. This "uncaging" process allows researchers to mimic synaptic transmission, map neural circuits, and investigate the properties of individual synapses with high precision.[1][2][3]
This compound is particularly well-suited for two-photon (2P) laser scanning microscopy, which enables the release of glutamate in a highly localized volume, comparable to the size of a single dendritic spine.[2][3] This has revolutionized the study of synaptic plasticity, allowing for the induction of long-term potentiation (LTP) and long-term depression (LTD) at individual synapses.[4]
Key Applications:
-
High-Resolution Synaptic Mapping: Determining the spatial distribution and strength of synaptic inputs onto a neuron.[1]
-
Dendritic Integration Studies: Investigating how neurons process synaptic inputs arriving at different dendritic locations.[5]
-
Single-Spine Plasticity: Inducing and studying structural and functional plasticity (sLTP and sLTD) at the level of individual dendritic spines.[4]
-
Circuit Connectivity Analysis: Elucidating the functional connections between neurons in a microcircuit.[1]
-
Combining with Calcium Imaging: Correlating synaptic activation with postsynaptic calcium dynamics.[6][7]
Physicochemical and Photolytic Properties
This compound possesses a unique set of properties that make it effective for neurobiological experiments. It is water-soluble, stable at physiological pH, and resistant to hydrolysis.[4][8] Importantly, it is pharmacologically inactive at glutamate receptors and transporters in its caged form, even at millimolar concentrations. However, a critical consideration is its known antagonistic effect on GABA-A receptors at concentrations commonly used for two-photon uncaging.[4][8][9][10]
| Property | Value | Reference |
| Molecular Weight | 323.3 g/mol | [8] |
| Formula | C₁₄H₁₇N₃O₆ | [8] |
| Solubility | Soluble to 50 mM in water | [8] |
| Storage | Store at -20°C, protect from light | [8] |
| One-Photon (1P) Excitation | 300 - 380 nm | [8] |
| Two-Photon (2P) Excitation Max | ~720 nm | [4] |
| Quantum Yield (Φ) | 0.065 - 0.085 | [8] |
| 2P Action Cross-Section (δu) | ~0.06 GM at 730 nm | |
| Photo-release Half-time | ~200 ns | [8] |
Experimental Protocols
Brain Slice Preparation
Healthy brain slices are critical for successful uncaging experiments. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhancing neuronal preservation and overall slice viability, especially for mature animals.[11]
Brief Protocol:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) in the same ice-cold NMDG solution using a vibratome.
-
Transfer slices to a recovery chamber containing NMDG solution at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) at room temperature for at least 1 hour before recording.
Solutions Preparation
This compound Stock Solution (10 mM) [12]
-
Obtain the batch-specific formula weight from the supplier vial.
-
Add sterile water to the vial to achieve a final concentration of 10 mM.
-
Prepare this solution at room temperature, as the compound can precipitate on ice.
-
Vortex gently to dissolve.
-
Aliquot into single-use tubes, protect from light, and store at -20°C. The stock solution is stable for months to years.[12]
Recording ACSF with this compound
-
For experiments, thaw a stock solution aliquot and add it to the recording ACSF to achieve the desired final concentration.
-
Typical Final Concentrations:
-
The precise concentration can be confirmed post-experiment via UV-visible absorption spectroscopy.[6]
-
Important: Due to the antagonism of GABA-A receptors, it may be necessary to conduct experiments in the presence of tetrodotoxin (B1210768) (TTX, e.g., 1 µM) to block action potentials and prevent epileptiform activity.[4]
Two-Photon Glutamate Uncaging Protocol
This protocol outlines the steps for evoking and recording uncaging-evoked excitatory postsynaptic currents (uEPSCs) from a single dendritic spine.
Equipment:
-
Two-photon laser-scanning microscope.
-
Mode-locked Ti:Sapphire laser tuned to ~720 nm.[4]
-
Whole-cell patch-clamp electrophysiology setup.
-
Perfusion system for ACSF.
Methodology:
-
Slice Placement: Place a healthy brain slice in the recording chamber and perfuse with ACSF containing the final concentration of this compound (e.g., 2.5 mM).[4]
-
Neuron Identification: Identify a target neuron (e.g., a pyramidal neuron) for recording. Neurons can be pre-labeled with fluorescent proteins (e.g., via viral transfection) or filled with a fluorescent dye (e.g., Alexa Fluor 488 or 594) through the patch pipette.[4][7]
-
Electrophysiological Recording: Establish a whole-cell patch-clamp recording from the selected neuron. For recording excitatory currents, voltage-clamp the cell at the reversal potential for inhibition (approx. -70 mV).[4][12]
-
Dendrite and Spine Imaging: Using the two-photon microscope, navigate to a dendrite of the patched cell and acquire a high-resolution image stack to identify individual dendritic spines. Select a well-isolated spine for stimulation.[7]
-
Uncaging Stimulus Calibration:
-
Position the laser spot adjacent to the head of the target spine.[7]
-
Deliver brief laser pulses (0.25 - 4 ms (B15284909) duration) at ~720 nm.[4]
-
Adjust the laser power and pulse duration to elicit a uEPSC with an amplitude that mimics a miniature EPSC or a quantal response (~10 pA recorded at the soma).[4] This calibration is crucial and may vary between experiments.
-
-
Data Acquisition:
-
Once calibrated, deliver a series of uncaging pulses (e.g., 5-7 pulses at 0.1 Hz) to record stable uEPSCs.[4]
-
For plasticity experiments, a high-frequency uncaging stimulus (e.g., 0.5-2 Hz) can be applied to induce spine enlargement (sLTP).[4][15]
-
Simultaneously acquire electrophysiological data and time-lapsed two-photon images of the spine to correlate functional and structural changes.
-
Data and Analysis
The primary data collected are the uncaging-evoked postsynaptic potentials or currents (uEPSPs/uEPSCs) and fluorescent images of dendritic spines. Analysis often involves measuring the amplitude and kinetics of uEPSCs and quantifying changes in spine volume, which is calculated from the fluorescence intensity of the dye-filled spine.[16]
| Parameter | MNI-Glutamate uEPSP | Spontaneous EPSP (sEPSP) | Reference |
| Amplitude | 0.65 ± 0.06 mV | 0.86 ± 0.07 mV | [14] |
| 10-90% Rise Rate | 0.063 ± 0.01 mV/ms | 0.25 ± 0.03 mV/ms | [14] |
| Duration | 124.6 ± 17.1 ms | 50.4 ± 4 ms | [14] |
Visualizations
Experimental Workflow
Caption: Workflow for a two-photon glutamate uncaging experiment.
Glutamate Receptor Signaling Pathway
Caption: Signaling cascade following glutamate uncaging at a synapse.
Typical Two-Photon Uncaging Setup
Caption: Key components of a two-photon uncaging experimental setup.
References
- 1. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Differential dendritic integration of long-range inputs in association cortex via subcellular changes in synaptic AMPA-to-NMDA receptor ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 9. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 12. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Glutamate induces de novo growth of functional spines in developing cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statistical analysis for glutamate uncaging experiments [bio-protocol.org]
Application Notes and Protocols for MNI-caged-L-glutamate Delivery in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-methoxy-7-nitroindolinyl (MNI)-caged-L-glutamate for the precise spatiotemporal release of glutamate (B1630785) in tissue preparations. This technique is invaluable for studies in neuroscience, enabling the investigation of synaptic transmission, plasticity, and neural circuit mapping with high resolution.
Introduction to MNI-caged-L-glutamate
This compound is a photolabile compound that renders L-glutamate, the primary excitatory neurotransmitter in the central nervous system, biologically inactive.[1][2][3] Upon photolysis with near-UV or two-photon infrared light, the MNI caging group is cleaved, rapidly releasing free L-glutamate. This allows for precise control over the timing and location of glutamate receptor activation, mimicking synaptic release.[1]
Key Properties:
-
High Quantum Yield: this compound exhibits a quantum yield in the range of 0.065-0.085, ensuring efficient glutamate release upon photolysis.
-
Two-Photon Compatibility: It possesses a two-photon uncaging cross-section of approximately 0.06 GM at 730 nm, making it ideal for high-resolution three-dimensional uncaging experiments.
-
Biological Inertness: The caged compound is pharmacologically inactive at neuronal glutamate receptors and transporters in concentrations up to several millimolar. However, it is a known antagonist of GABA-A receptors at concentrations commonly used for two-photon uncaging.[1][4]
-
Stability and Solubility: this compound is water-soluble and stable at neutral pH, showing high resistance to hydrolysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in tissue.
Table 1: Photophysical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 323.3 g/mol | |
| One-Photon Excitation | 300 - 380 nm | |
| Two-Photon Excitation | ~720 nm | [2][4] |
| Quantum Yield (Φ) | 0.065 - 0.085 | |
| Two-Photon Cross-Section (δ) | 0.06 GM at 730 nm | |
| Solubility in Water | Up to 50 mM |
Table 2: Experimental Parameters for Two-Photon Uncaging in Brain Slices
| Parameter | Typical Range | Notes | Source |
| MNI-glutamate Concentration | 2.5 - 20 mM | Higher concentrations may be needed for in vivo experiments.[5] Can cause GABA-A receptor antagonism at higher concentrations.[1][4] | [4][5] |
| Laser Wavelength | 720 nm | Optimal for two-photon excitation of the MNI caging group.[4] | [4] |
| Laser Power | 5 - 25 mW (at the sample) | Power should be calibrated to elicit physiological responses and avoid phototoxicity.[6] | [6][7] |
| Pulse Duration | 0.25 - 4 ms | Shorter pulses provide better temporal resolution.[4] | [4] |
| Spatial Resolution (FWHM) | Lateral: 0.6 - 0.8 µmAxial: ~1.9 µm | Allows for stimulation of individual dendritic spines.[5] | [5] |
| Uncaging-Evoked EPSC Amplitude | ~10 pA (at soma) | Can be adjusted to mimic miniature EPSCs.[4] | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the desired final concentration in the artificial cerebrospinal fluid (ACSF) and the volume of the experimental chamber, calculate the mass of this compound needed.
-
Dissolution: Dissolve the this compound powder directly in the ACSF to the desired final concentration. For example, for a 5 mM solution, dissolve the appropriate amount in your recording ACSF.[6]
-
Storage: If not used immediately, aliquot the stock solution and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Two-Photon Glutamate Uncaging in Acute Brain Slices
This protocol outlines the general steps for performing two-photon glutamate uncaging on neurons in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex)
-
ACSF
-
This compound
-
Patch-clamp setup with an upright microscope
-
Two-photon laser scanning microscope with a mode-locked Ti:Sapphire laser tuned to ~720 nm
-
Whole-cell patch pipettes filled with internal solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) for cell visualization.[4][5]
Procedure:
-
Slice Preparation: Prepare acute brain slices using standard laboratory procedures.[7]
-
Incubation: Incubate the slices in ACSF saturated with 95% O2 / 5% CO2.[7]
-
Transfer to Recording Chamber: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with ACSF containing the desired final concentration of this compound (e.g., 2.5 - 5 mM).[4][6] Allow at least 10-20 minutes for the caged compound to diffuse into the tissue.[5]
-
Neuron Identification and Patching: Identify a target neuron using differential interference contrast (DIC) or fluorescence microscopy. Perform whole-cell patch-clamp recording from the selected neuron.[4]
-
Visualization: Allow the fluorescent dye from the patch pipette to fill the neuron's dendritic arbor for detailed morphological visualization.[7]
-
Two-Photon Imaging and Uncaging Setup:
-
Use a two-photon laser to image the fluorescently labeled neuron.
-
Use a second, independent laser beam tuned to ~720 nm for uncaging, or use the same laser and rapidly switch between imaging and uncaging wavelengths/positions.
-
-
Calibration of Uncaging Stimulus:
-
Position the uncaging laser spot at a specific location on a dendrite or dendritic spine.
-
Start with a low laser power and short pulse duration (e.g., 5 mW, 0.5 ms).
-
Deliver a single laser pulse and record the resulting postsynaptic current (uEPSC).
-
Adjust the laser power and/or pulse duration to elicit a uEPSC with an amplitude comparable to that of a spontaneous miniature EPSC (~10 pA at the soma).[4] This helps to ensure a physiological level of glutamate release.
-
-
Experimental Paradigm (e.g., Synaptic Mapping):
-
Create a grid of stimulation points over a dendritic region of interest.
-
Systematically move the uncaging laser spot to each point in the grid and deliver a light pulse.
-
Record the uEPSC at each location to map the spatial distribution of glutamate receptors.[5]
-
Visualizations
Glutamate Receptor Signaling Pathways
Glutamate, upon its release, activates two main families of receptors: ionotropic and metabotropic glutamate receptors, which trigger distinct downstream signaling cascades.
Caption: Glutamate signaling pathways initiated by photolytic release.
Experimental Workflow for Two-Photon Uncaging
The following diagram illustrates the key steps involved in a typical two-photon glutamate uncaging experiment in a brain slice.
Caption: Experimental workflow for two-photon glutamate uncaging.
Logical Relationship of Experimental Components
This diagram shows the logical relationship between the key components of a two-photon uncaging experiment.
Caption: Relationship of key experimental components.
References
- 1. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
Application Notes & Protocols for Synaptic Mapping with Caged Glutamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of synaptic mapping studies using caged glutamate (B1630785) photostimulation. The protocols detailed below are intended to serve as a foundation for investigating neural circuitry, synaptic plasticity, and the effects of pharmacological agents on synaptic transmission.
Introduction to Synaptic Mapping with Caged Glutamate
Synaptic mapping with caged glutamate is a powerful technique for elucidating the functional connectivity of neural circuits with high spatial and temporal precision.[1][2] This method involves the use of a photo-labile "caged" glutamate compound that is biologically inert until it is "uncaged" by a focused pulse of light, releasing glutamate and activating nearby neurons.[1][3] By systematically stimulating different locations within a neural preparation while recording from a postsynaptic neuron, a detailed map of synaptic inputs can be generated.[1][2] This approach offers significant advantages over traditional electrical stimulation, as it avoids the activation of axons of passage and allows for the targeted stimulation of individual neurons or even single dendritic spines.[2][4]
Two-photon (2P) uncaging of glutamate has emerged as the gold standard for high-resolution mapping, offering superior spatial confinement of glutamate release compared to one-photon (UV) uncaging.[4][5][6] This precision enables the investigation of structure-function relationships at the level of individual synapses and the study of input-specific synaptic plasticity.[4][7] The combination of glutamate uncaging with whole-cell patch-clamp electrophysiology and advanced imaging techniques, such as calcium imaging, provides a versatile platform for a wide range of neurophysiological and pharmacological investigations.[4][8]
Key Applications
-
Mapping Local and Long-Range Synaptic Connections: Delineating the spatial organization of excitatory and inhibitory inputs to a neuron.[1][9]
-
Investigating Synaptic Plasticity: Inducing and monitoring long-term potentiation (LTP) and long-term depression (LTD) at specific synapses.[4]
-
Structure-Function Studies of Dendritic Spines: Correlating the morphological properties of dendritic spines with their synaptic efficacy.[4][7]
-
Pharmacological Screening: Assessing the effects of drugs on postsynaptic receptors and synaptic transmission in a spatially defined manner.[4]
-
Probing Dendritic Integration: Examining how synaptic inputs at different dendritic locations are integrated to influence neuronal output.[4]
Data Presentation: Caged Glutamate Compounds
The choice of caged glutamate compound is critical for successful synaptic mapping experiments. The following table summarizes the properties of commonly used caged glutamate compounds.
| Caged Compound | One-Photon (1P) or Two-Photon (2P) | 2P Absorption Max (nm) | Typical Concentration | Key Features & Considerations |
| MNI-glutamate | 1P & 2P | 720[4] | 0.2 - 10 mM[1][2][10] | Most widely used for 2P uncaging; well-characterized; can act as a GABA-A receptor antagonist at higher concentrations.[4][10] |
| RuBi-glutamate | 1P & 2P | 800[4] | 800 µM[11] | Red-shifted absorption, potentially reducing phototoxicity and allowing for simultaneous use with blue-light sensitive probes; can be excited by visible light.[4][12] |
| CDNI-glutamate | 2P | 720[4] | Varies | Similar to MNI-glutamate; can be used in combination with other caged compounds for multi-color uncaging.[4] |
| DEAC450-glutamate | 2P | 900[4] | Varies | Further red-shifted, enabling two-color uncaging with compounds like MNI-glutamate.[4] |
Experimental Workflow
The general workflow for a synaptic mapping experiment using caged glutamate involves several key stages, from preparation of the neural tissue to data analysis.
Caption: General experimental workflow for synaptic mapping.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices and Incubation with Caged Glutamate
This protocol describes the preparation of acute brain slices, a common ex vivo model for synaptic mapping studies.
Materials:
-
Artificial cerebrospinal fluid (ACSF), high-divalent ACSF, and cutting solution
-
MNI-caged L-glutamate (e.g., from Tocris Bioscience)[13]
-
Vibratome or tissue slicer
-
Incubation chamber
Procedure:
-
Prepare cutting solution and ACSF. Saturate both with 95% O2 / 5% CO2 for at least 30 minutes before use. The cutting solution should be kept ice-cold.
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 200-300 µm).
-
Transfer the slices to an incubation chamber containing oxygenated ACSF at 32-34°C for 30 minutes.
-
After the initial recovery period, allow the slices to equilibrate at room temperature for at least 1 hour before recording.
-
For experiments, transfer a slice to the recording chamber on the microscope stage and perfuse with ACSF containing the desired concentration of caged glutamate (e.g., 0.2 mM MNI-glutamate).[2] Allow the caged compound to equilibrate in the slice for 5-10 minutes before starting photostimulation.[1]
Protocol 2: Two-Photon Glutamate Uncaging and Whole-Cell Electrophysiology
This protocol details the procedure for performing two-photon glutamate uncaging to map synaptic inputs onto a patched neuron.
Equipment:
-
Two-photon microscope with a Ti:Sapphire laser
-
Upright microscope with differential interference contrast (DIC) optics
-
Patch-clamp amplifier and data acquisition system (e.g., Ephus software)[2]
-
Micromanipulators
-
Recirculating perfusion system[2]
Procedure:
-
Establish a Whole-Cell Recording:
-
Using DIC optics and a high-power objective, identify a target neuron.
-
Establish a whole-cell patch-clamp recording in voltage-clamp or current-clamp mode.[2] To record excitatory postsynaptic currents (EPSCs), hold the neuron at the reversal potential for inhibition (around -70 mV). To record inhibitory postsynaptic currents (IPSCs), hold at the reversal potential for excitation (around 0 mV).[2]
-
Include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize the neuron's morphology.
-
-
Calibrate Laser Power:
-
Tune the Ti:Sapphire laser to the two-photon absorption maximum of the caged compound (e.g., ~720 nm for MNI-glutamate).[4]
-
Position the uncaging laser spot near the soma or a proximal dendrite of the recorded neuron.
-
Deliver short laser pulses (e.g., 0.5-2 ms) and adjust the laser power to elicit a direct, suprathreshold response (an action potential in current-clamp or a large inward current in voltage-clamp).[2] This helps to determine the appropriate laser power for stimulating presynaptic neurons.
-
-
Synaptic Mapping:
-
Create a grid of stimulation points covering the area of interest around the recorded neuron.
-
Systematically deliver laser pulses to each point in the grid while recording the postsynaptic response. The inter-stimulus interval should be sufficient to prevent receptor desensitization (e.g., 1 second).[2]
-
Record both direct responses (short latency, large amplitude currents when stimulating the recorded neuron's dendrites) and synaptic responses (longer latency, smaller amplitude currents when stimulating presynaptic neurons).[1]
-
-
Data Acquisition:
-
Use a data acquisition software like Ephus to control the laser, scanning mirrors, and electrophysiology recording.[2]
-
Save the recorded traces for each stimulation point for offline analysis.
-
Data Analysis and Interpretation
The primary output of a synaptic mapping experiment is a set of electrophysiological recordings corresponding to each photostimulation site.
Caption: Data analysis workflow for synaptic mapping data.
Analysis Steps:
-
Event Detection: Analyze the recorded traces to identify synaptic events (uEPSCs or uIPSCs). This can be done using thresholding or more sophisticated template-matching algorithms.
-
Parameter Extraction: For each identified synaptic event, measure key parameters such as amplitude, latency, and integral. The amplitude of the uEPSC is typically quantified as the average current within a 2 ms (B15284909) window around the peak.[4]
-
Map Generation: Create a 2D or 3D map where the color or size of each point represents the magnitude of the synaptic response at that location.
-
Distinguishing Direct vs. Synaptic Responses: Direct responses from stimulating the recorded neuron's dendrites will have a very short latency (1-5 ms), while synaptic responses will have a longer latency, reflecting the time for the presynaptic neuron to fire an action potential and for neurotransmitter to be released.[1]
Advanced Applications and Protocols
Combining Glutamate Uncaging with Calcium Imaging
Simultaneously performing calcium imaging and glutamate uncaging allows for the correlation of synaptic input with postsynaptic calcium dynamics, which are crucial for synaptic plasticity.[4][8]
Protocol Modifications:
-
Include a calcium indicator (e.g., GCaMP6f) in the internal solution of the patch pipette.[8]
-
Use a two-photon microscope with two lasers or a single laser that can be rapidly tuned between the imaging wavelength (e.g., 920 nm for GCaMP) and the uncaging wavelength (e.g., 720 nm for MNI-glutamate).[8]
-
Acquire time-lapse images of the dendritic region of interest before, during, and after glutamate uncaging to monitor changes in calcium fluorescence.
References
- 1. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Two-photon mapping of neural circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Three-dimensional mapping of unitary synaptic connections by two-photon macro photolysis of caged glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 13. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: MNI-caged-L-glutamate and GABAa Receptor Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MNI-caged-L-glutamate in their experiments. A primary focus is addressing the known off-target antagonist effects of this compound on GABAa receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoactivatable compound designed to release L-glutamate with high spatial and temporal precision upon photolysis with near-UV light (300-380 nm) or two-photon excitation (~720 nm).[1][2] The "cage" (4-methoxy-7-nitroindolinyl) renders the glutamate (B1630785) molecule biologically inactive until a light pulse breaks the covalent bond, releasing free L-glutamate. This allows for the precise stimulation of glutamate receptors on a millisecond timescale, mimicking synaptic transmission.
Q2: What is the primary off-target effect of this compound?
The most significant and widely reported off-target effect of this compound is its antagonist activity at GABAa receptors.[1][3] This is particularly problematic at the millimolar concentrations often required for effective two-photon uncaging.[1][3] This antagonism can lead to a reduction in inhibitory signaling, potentially causing neuronal hyperexcitability and epileptiform activity.[1]
Q3: At what concentration does this compound significantly antagonize GABAa receptors?
This compound has been shown to inhibit GABAa receptors with an IC50 of approximately 0.5 mM.[4] This means that at a concentration of 0.5 mM, it blocks 50% of the GABAa receptor response. Researchers using concentrations in this range or higher should be aware of this potential confounding factor.
Q4: Are there alternatives to this compound with less GABAa receptor antagonism?
Yes, several alternative caged glutamate compounds have been developed to mitigate the off-target effects on GABAa receptors. These include:
-
RuBi-Glutamate: This ruthenium-based caged compound can be excited by visible light and has a high quantum efficiency, allowing for its use at lower concentrations, which helps to avoid the blockade of GABAergic transmission.[5][6]
-
CDNI-glutamate: While it also exhibits some GABAa receptor antagonism, it has a higher two-photon cross-section than MNI-glutamate, potentially allowing for use at lower concentrations.[1]
-
"Cloaked" Caged Glutamates (e.g., G5-MNI-Glu): These compounds are modified with anionic decorations that have been shown to significantly reduce or eliminate GABAa receptor antagonism.[7]
-
NPEC-caged ligands: These have been reported to not interfere with GABAergic transmission, although they have slower photorelease kinetics compared to MNI-caged compounds.[4]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| Spontaneous, epileptiform neuronal activity after bath application of this compound. | Antagonism of GABAa receptors by this compound, leading to disinhibition.[1] | 1. Lower the concentration of this compound: If possible, reduce the concentration to below the IC50 for GABAa receptor antagonism (~0.5 mM).[4] 2. Use an alternative caged compound: Consider using RuBi-Glutamate, a "cloaked" caged compound, or NPEC-caged glutamate, which have been shown to have less impact on GABAergic transmission.[4][5][6][7] 3. Include a GABAa receptor agonist: In some experimental contexts, co-application of a low concentration of a GABAa receptor agonist may help to counteract the antagonist effect. This should be done with caution as it can alter the baseline neuronal excitability. 4. Include Tetrodotoxin (TTX): If the experimental design allows, blocking action potentials with TTX can prevent the propagation of epileptiform activity.[1] |
| Reduced or absent inhibitory postsynaptic currents (IPSCs) in the presence of this compound. | Direct blockade of GABAa receptors by this compound. | 1. Confirm GABAa receptor function before and after this compound application: This will help to quantify the extent of the antagonist effect in your specific preparation. 2. Switch to an alternative caged compound: This is the most direct way to avoid this off-target effect. 3. Washout: If the experiment allows, a thorough washout of the this compound may restore GABAa receptor function. |
| Inconsistent or smaller than expected excitatory postsynaptic currents (EPSCs) upon photolysis. | 1. Suboptimal photolysis parameters. 2. Degradation of the this compound solution. 3. Inaccurate concentration of the stock solution. | 1. Calibrate your light source: Ensure the wavelength, power, and duration of the light pulse are optimized for this compound. Refer to the detailed experimental protocol below. 2. Prepare fresh solutions: this compound solutions should be protected from light and used within a reasonable timeframe. 3. Verify stock solution concentration: Use spectrophotometry to confirm the concentration of your stock solution. |
| Phototoxicity or damage to the tissue. | Excessive light exposure (high power or long duration). | 1. Use the minimum light power and duration necessary to elicit a physiological response. 2. Increase the concentration of this compound to allow for lower light power, but be mindful of the GABAa receptor antagonism. 3. Use a two-photon laser if available, as it can reduce phototoxicity to out-of-focus tissue. |
Quantitative Data: Comparison of Caged Glutamate Compounds
| Compound | Reported IC50 for GABAa Receptor Antagonism | Excitation Wavelength | Key Advantages | Key Disadvantages |
| This compound | ~0.5 mM[4] | Near-UV (~350 nm), 2-Photon (~720 nm)[1] | Fast photorelease, well-characterized. | Significant GABAa receptor antagonism at concentrations used for 2-photon uncaging.[1][3] |
| RuBi-Glutamate | Reduced compared to MNI-glutamate (can be used at lower concentrations)[5] | Visible (~450 nm), 2-Photon (~800 nm)[1] | High quantum efficiency, less phototoxicity, less GABAa antagonism.[5][6] | May have different photophysical properties requiring system recalibration. |
| CDNI-glutamate | Antagonistic effect reported, but potentially less than MNI-glutamate at effective concentrations.[1] | Near-UV, 2-Photon (~720 nm)[1] | Higher 2-photon cross-section than MNI-glutamate.[1] | Still exhibits GABAa receptor antagonism.[1] |
| "Cloaked" Caged Glutamates (e.g., G5-MNI-Glu) | Antagonism significantly reduced or eliminated.[7] | Dependent on the parent caged compound. | Minimizes off-target GABAa effects.[7] | May have altered solubility or photolysis kinetics. |
| NPEC-caged ligands | Not reported to interfere with GABAergic transmission.[4] | Near-UV | No significant GABAa antagonism.[4] | Slower photorelease kinetics.[4] |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recording with Two-Photon Glutamate Uncaging
This protocol provides a general framework. Specific parameters will need to be optimized for your experimental setup and biological preparation.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare your standard aCSF solution and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Use a cesium-based or potassium-based internal solution depending on your experimental goals (e.g., voltage-clamp or current-clamp). Include a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) in a suitable solvent (e.g., water or DMSO, check manufacturer's instructions). Store protected from light at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution of this compound in aCSF to the final desired concentration (typically 1-5 mM for two-photon uncaging). Protect this solution from light.
2. Electrophysiology:
-
Prepare brain slices or cultured neurons according to your standard protocol.
-
Transfer the preparation to the recording chamber and perfuse with aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Allow the fluorescent dye from the internal solution to fill the cell for morphological visualization.
3. Two-Photon Uncaging Setup and Calibration:
-
Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to ~720 nm for MNI-glutamate uncaging.
-
Identify a dendritic spine or region of interest on the fluorescently labeled neuron.
-
Calibration: The goal is to deliver a pulse of light that uncages enough glutamate to elicit a physiological response (e.g., an excitatory postsynaptic potential or current) that mimics a spontaneous synaptic event.
-
Start with a low laser power and short pulse duration (e.g., 5-10 mW at the objective, 0.5-1 ms (B15284909) duration).
-
Gradually increase the laser power and/or pulse duration until you observe a consistent postsynaptic response.
-
Avoid using excessive power to prevent phototoxicity.
-
4. Data Acquisition:
-
Record the neuronal response (voltage or current) in response to the photolysis of this compound.
-
To test for GABAa receptor antagonism, you can apply a GABAa receptor agonist (e.g., muscimol) before and after the application of this compound and measure the response.
Visualizations
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 6. RuBi-Glutamate | Caged Glutamate Compounds | Tocris Bioscience [tocris.com]
- 7. Cloaked caged glutamate eliminates off-target GABA-A receptor antagonism and opens a new door in neuroscience [ouci.dntb.gov.ua]
minimizing non-specific effects of MNI-caged-L-glutamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific effects during experiments using MNI-caged-L-glutamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a photolabile compound that releases L-glutamate upon illumination with UV or near-UV light. The 4-methoxy-7-nitroindolinyl (MNI) caging group allows for the rapid and spatially precise release of glutamate (B1630785), making it a valuable tool for studying glutamatergic signaling in neuroscience.[1][2] It is particularly well-suited for two-photon uncaging microscopy, enabling the stimulation of individual dendritic spines to investigate synaptic plasticity.[3][4][5]
Q2: What are the known non-specific effects of this compound?
The most significant non-specific effect of this compound is its antagonism of GABA-A receptors at concentrations commonly used for two-photon uncaging.[5][6][7] This can lead to epileptiform-like activity in the absence of TTX, which blocks action potentials.[5] Additionally, high concentrations of glutamate can be neurotoxic through processes like excitotoxicity, oxidative stress, and mitochondrial dysfunction.[8] Phototoxicity from the uncaging laser can also be a concern, potentially causing cellular damage if not properly controlled.[3][4]
Q3: Is this compound stable in solution?
Yes, this compound is water-soluble, stable at neutral pH, and highly resistant to hydrolysis.[1][2] It can be stored in the dark to prevent premature uncaging due to ambient light.[9]
Q4: Are there alternatives to this compound with fewer non-specific effects?
Several other caged glutamate compounds have been developed, some of which exhibit reduced GABA-A receptor antagonism, such as CDNI-glutamate, RuBi-glutamate, and DEAC450-glutamate.[5] These compounds may also have different two-photon absorption maxima, which can be advantageous for specific experimental setups.[5] Another approach has been to "cloak" the MNI-glutamate with a dendrimer, which has been shown to prevent off-target effects on GABA-A receptors.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Epileptiform activity or hyperexcitability in the slice preparation. | Antagonism of GABA-A receptors by this compound.[5][6][7] | - Reduce the concentration of this compound to the lowest effective level. - Consider using an alternative caged glutamate compound with lower GABA-A receptor affinity (e.g., CDNI-glutamate).[5] - If the experimental design allows, include tetrodotoxin (B1210768) (TTX) in the bathing solution to block action potentials.[5] |
| No or weak response to uncaging. | - Insufficient laser power or pulse duration. - Suboptimal uncaging wavelength. - Low concentration of this compound. - Batch-to-batch variability in the compound.[5] | - Calibrate the laser power and pulse duration to elicit a response that mimics a quantal event (~10 pA recorded at the soma).[5] - Ensure the laser is tuned to the optimal two-photon excitation wavelength for MNI-glutamate (~720 nm).[5][11] - Increase the concentration of this compound, being mindful of potential GABA-A receptor antagonism. - Test each new batch of MNI-glutamate to determine the optimal uncaging parameters.[5] |
| High variability in uncaging-evoked responses. | - Instability of the laser. - Sample drift. - Inconsistent positioning of the uncaging spot. | - Monitor laser power stability. - Ensure the sample is securely fixed and has acclimated to the perfusion flow. - Use high-resolution imaging to precisely and consistently target the uncaging laser to the same subcellular location (e.g., a specific dendritic spine). |
| Signs of phototoxicity (e.g., cell swelling, blebbing, or loss of responsiveness). | Excessive laser power or repeated stimulation at a single location.[3][4] | - Use the minimum laser power and shortest pulse duration necessary to elicit a physiological response. - Limit the number of uncaging events at a single spine. - Consider using a caged compound with a higher two-photon cross-section, which would require less laser power for uncaging.[3][4] |
| Uncaging affects a larger area than intended. | Diffusion of released glutamate. | - Optimize the uncaging parameters (laser power and pulse duration) to release the minimum amount of glutamate required. - The rapid diffusion of glutamate is an inherent property; consider this when interpreting results from stimulating nearby structures. |
Experimental Protocols
Two-Photon Glutamate Uncaging
This protocol is a general guideline and should be optimized for each specific experimental setup.
-
Preparation of this compound solution:
-
Cell Identification and Patching:
-
Identify the target neuron (e.g., a CA1 pyramidal cell) using standard microscopy techniques.
-
Establish a whole-cell patch-clamp recording to monitor synaptic currents or potentials.
-
-
Two-Photon Imaging and Uncaging:
-
Use a Ti:sapphire laser tuned to ~720 nm for two-photon uncaging of MNI-glutamate.[5][11]
-
Identify the subcellular target for uncaging (e.g., a dendritic spine) using two-photon imaging.
-
Deliver a short laser pulse (e.g., 0.25–4 ms) to the target location.[5]
-
The laser power should be adjusted to elicit a physiological response, such as an uncaging-evoked excitatory postsynaptic current (uEPSC) of ~10 pA.[5]
-
-
Data Acquisition and Analysis:
-
Record the physiological response (e.g., uEPSC or uEPSP) using an appropriate data acquisition system.
-
Analyze the amplitude, kinetics, and other properties of the uncaging-evoked response.
-
Control Experiments
-
Test for GABA-A Receptor Antagonism: In the absence of TTX, monitor the baseline activity of the neuron or circuit before and after bath application of this compound. An increase in spontaneous firing or the appearance of epileptiform activity suggests GABA-A receptor antagonism.
-
Assess Phototoxicity: Image the targeted cell before and after a series of uncaging pulses to check for any morphological signs of damage. Monitor the health of the cell through its resting membrane potential and input resistance.
-
Verify Spatial Specificity: Uncage at a location adjacent to the target spine to ensure that the response is localized to the intended site of stimulation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Two-Photon Excitation Wavelength | ~720 nm | [5][11] |
| Two-Photon Cross-Section | 0.06 GM | [1][3][4] |
| Quantum Yield (One-Photon) | 0.065 - 0.085 | [1] |
| Recommended Concentration Range | 0.25 - 10 mM | [5][10] |
| Typical Uncaging Pulse Duration | 0.25 - 4 ms | [5] |
| Target uEPSC Amplitude | ~10 pA | [5] |
| GABA-A Receptor IC50 | ~0.5 mM | [9] |
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound experiments.
Caption: Signaling pathways activated by uncaged glutamate and the non-specific antagonistic effect of this compound on GABA-A receptors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 10. pnas.org [pnas.org]
- 11. Two-photon glutamate uncaging [bio-protocol.org]
Technical Support Center: Optimizing Laser Power for Glutamate Uncaging
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize laser power for efficient and reproducible glutamate (B1630785) uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal laser power for my glutamate uncaging experiment?
A1: There is no single "ideal" laser power. The optimal power depends on several factors including the caged compound used, its concentration, the depth of the target neuron in the tissue, the numerical aperture of the objective lens, and the desired physiological outcome (e.g., mimicking a single synaptic event vs. inducing an action potential).[1] A critical first step in any experiment is to perform a laser power calibration to determine the minimal power required to elicit a reproducible physiological response without causing photodamage.[1][2]
Q2: How do I choose the right caged glutamate compound for my experiment?
A2: The choice of caged compound is critical. MNI-glutamate is a classic choice, typically used at mM concentrations, but it can act as a GABAA receptor antagonist, which may lead to epileptiform activity if not controlled.[1][3] Newer compounds like RuBi-glutamate and DEAC450-glutamate have higher two-photon absorption cross-sections, allowing them to be used at lower, less pharmacologically active concentrations.[1][4] They also have different optimal excitation wavelengths, which can be advantageous for experiments involving simultaneous imaging with other fluorophores.[4][5]
Q3: What are the typical signs of phototoxicity or photodamage?
A3: Signs of photodamage can range from subtle to severe. Early indicators include irreversible changes in membrane potential, increased spontaneous firing, and altered synaptic responses. More severe signs include morphological changes like dendritic swelling or blebbing, and ultimately, cell death.[6][7] To avoid phototoxicity, always use the lowest effective laser power and pulse duration.[1]
Q4: My uncaging-evoked responses are highly variable or absent. What could be the cause?
A4: Variability can stem from several sources:
-
Laser Power Instability: Ensure your laser output is stable.
-
Compound Degradation: Caged compounds can be light-sensitive. Protect solutions from ambient light.[1]
-
Batch-to-Batch Variability: The efficacy of caged compounds can vary between batches. It is essential to calibrate the laser power for each new batch.[1]
-
Focusing and Targeting: Small changes in the focal plane relative to the dendritic spine or target can cause large fluctuations in the uncaging efficiency.
-
Tissue Depth: Deeper targets require more power to compensate for light scattering. An exponential function can be used to adjust power with depth.[8]
Q5: Can the imaging laser accidentally uncage the glutamate?
A5: Yes, this is a potential issue, especially when the imaging and uncaging wavelengths are close. For example, some caged compounds have broad two-photon absorption spectra. It is crucial to use an imaging laser power that is below the threshold for uncaging.[9] This can be tested by imaging a region without applying the uncaging laser pulse and monitoring for any physiological response.
Troubleshooting Guide
Issue 1: Uncaging-Evoked Postsynaptic Currents (uEPSCs) are too small.
-
Cause: Insufficient laser power or pulse duration.
-
Solution: Gradually increase the laser power or the duration of the laser pulse (e.g., from 0.5 ms (B15284909) to 2 ms).[1] Monitor the cell's health closely for any signs of photodamage.
-
-
Cause: Low concentration or efficacy of the caged compound.
-
Solution: Confirm the concentration of your stock solution. If the problem persists, try a fresh vial or a new batch of the compound, performing a full power calibration.[1]
-
-
Cause: Poor focus on the target spine/dendrite.
-
Solution: Carefully adjust the focus to ensure the laser is precisely targeted to the area of interest, typically just off the spine head to avoid direct damage.[2]
-
Issue 2: Evidence of Photodamage (e.g., cell swelling, irreversible depolarization).
-
Cause: Laser power is too high or illumination is too prolonged.
-
Solution: Immediately reduce the laser power. Use shorter pulse durations and increase the interval between stimuli. The goal is to find a minimal power that still gives a reliable response.[6]
-
-
Cause: The chosen caged compound requires high laser intensity.
Issue 3: Uncaging induces epileptiform activity or baseline hyperexcitability.
-
Cause: Pharmacological side effects of the caged compound.
Data Presentation: Caged Compound & Laser Parameters
The following tables summarize key quantitative data for selecting compounds and setting initial laser parameters for two-photon uncaging.
Table 1: Comparison of Common Caged Glutamate Compounds
| Feature | MNI-Glutamate | RuBi-Glutamate | DEAC450-Glutamate |
|---|---|---|---|
| Typical 2P Wavelength | ~720 nm[1][4] | ~800 nm[1] | ~900 nm[1][5] |
| 2P Action Cross-Section | Low (e.g., 0.06 GM at 730 nm)[4][10] | Higher than MNI[1] | High[5] |
| Recommended Concentration | 2.5 - 10 mM[1][5] | 0.3 - 1 mM[3][9] | ~0.25 mM[5] |
| Known Side Effects | GABAA receptor antagonism[1][3] | Less GABAA antagonism than MNI[3] | Some GABAA antagonism reported[5] |
| Key Advantage | Widely used and characterized | High efficiency, can be used at low concentrations | Wavelength-selective uncaging away from common imaging channels[5] |
Table 2: Example Laser Parameters for Two-Photon Uncaging (MNI-Glutamate)
| Experimental Goal | Laser Power (at sample) | Pulse Duration | Expected Outcome | Reference |
|---|---|---|---|---|
| Mimic mEPSC/uEPSC | 5 - 15 mW | 0.5 - 2 ms | ~10 pA somatic current | [1][8] |
| Elicit EPSPs | 15 - 28 mW | ~113 ms | Subthreshold excitatory postsynaptic potentials | [6] |
| Induce Action Potential | >30 mW | ~113 ms | Single spike firing | [6] |
| In Vivo (Depth Dependent) | 6 * exp(depth/120) mW | 0.6 ms | Consistent uEPSCs at various cortical depths |[8] |
Note: These values are starting points. Optimal parameters must be determined empirically for each specific setup and preparation.
Experimental Protocols
Protocol: Laser Power Calibration via Whole-Cell Electrophysiology
This protocol details how to calibrate laser power to evoke physiological responses comparable to miniature excitatory postsynaptic currents (mEPSCs).
-
Preparation:
-
Prepare acute brain slices or neuronal cultures as required for your experiment.
-
Prepare Artificial Cerebrospinal Fluid (ACSF) containing the chosen caged glutamate compound (e.g., 2.5 mM MNI-glutamate) and 1 µM Tetrodotoxin (TTX) to block action potentials.[1]
-
Protect the ACSF with the caged compound from light.
-
-
Electrophysiology Setup:
-
Targeting and Uncaging:
-
Using two-photon imaging, identify a clear dendritic spine or small dendritic segment to target.
-
Position the uncaging laser spot (~0.5 µm away from the spine head) to avoid direct photodamage to the spine.[2]
-
Set the uncaging laser wavelength to the appropriate value for your compound (e.g., 720 nm for MNI-glutamate).[1]
-
-
Calibration Procedure:
-
Start with a low laser power (e.g., 2-5 mW at the sample) and a short pulse duration (e.g., 1 ms).[1]
-
Deliver a single laser pulse and record the electrophysiological response.
-
Gradually increase the laser power in small increments, delivering a test pulse at each step.
-
Monitor the amplitude of the uncaging-evoked Excitatory Postsynaptic Current (uEPSC).
-
The target is to achieve a stable uEPSC amplitude that is comparable to spontaneous mEPSCs recorded from the same cell, typically around 10 pA.[1]
-
Once the optimal power is determined, use it for subsequent test pulses. The average amplitude of 5-7 test pulses should be stable.[1]
-
-
Validation and Controls:
-
Verify that moving the laser spot a few microns away from the spine abolishes the response, confirming the spatial precision of the uncaging.
-
Continuously monitor the health of the patched cell, checking for changes in holding current, series resistance, or morphology.
-
Visualizations
Caption: Simplified signaling pathway for ionotropic glutamate receptors (iGluRs).
Caption: Experimental workflow for optimizing and using glutamate uncaging.
Caption: Troubleshooting logic for inefficient glutamate uncaging.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Two-photon imaging and uncaging [bio-protocol.org]
- 3. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. higleylab.org [higleylab.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 11. researchgate.net [researchgate.net]
troubleshooting low uncaging efficiency with MNI-caged-L-glutamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low uncaging efficiency with MNI-caged-L-glutamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My uncaging-evoked responses (uEPSCs/uEPSPs) are much smaller than expected or absent. What are the common causes and how can I troubleshoot this?
Low uncaging efficiency is a frequent issue that can stem from several factors, ranging from the experimental setup to the reagents themselves. Here’s a step-by-step troubleshooting guide:
Step 1: Verify Your this compound Solution
-
Concentration: Ensure you are using an adequate concentration of this compound. For two-photon uncaging, concentrations typically range from 2.5 mM to 10 mM.[1] Higher concentrations may be necessary, but be mindful of potential side effects.[1][2]
-
Freshness and Storage: this compound is stable at neutral pH and resistant to hydrolysis.[1][3][4] However, it is recommended to prepare fresh solutions daily.[3] If using a stock solution, ensure it has been stored properly at -20°C and protected from light.[3][5][6] Thaw stock solutions gently, as warming may be necessary to fully dissolve the compound.[3]
-
Batch-to-Batch Variability: Be aware that there can be batch-to-batch differences in the efficacy of this compound.[1] It is advisable to calibrate the required laser power for each new batch to achieve consistent results.[1]
Step 2: Optimize Your Laser Parameters
-
Wavelength: For two-photon uncaging of MNI-glutamate, the optimal wavelength is around 720 nm.[1][4][7] Using a different wavelength will significantly reduce the uncaging efficiency.
-
Laser Power: The power required depends on multiple factors including the depth of the target tissue, the numerical aperture (NA) of the objective, and the MNI-glutamate concentration.[1] Typical power levels at the sample are around 10 mW, but can range from 15-35 mW or even higher depending on the desired response and pulse duration.[1][8] Systematically increase the laser power to find the optimal level for your setup. Be cautious of excessive power, which can lead to photodamage.[8]
-
Pulse Duration: The duration of the laser pulse directly influences the amount of glutamate (B1630785) released. Typical pulse durations for two-photon uncaging range from 0.25 ms (B15284909) to 4 ms.[1] Start with a duration of 1 ms and adjust as needed.[1] Longer pulses can compensate for lower laser power, but may also increase the risk of phototoxicity.[8]
Step 3: Check Your Experimental Setup and Protocol
-
Focus and Alignment: Ensure the laser is correctly focused on the target area (e.g., a dendritic spine). Misalignment can lead to the laser focus being slightly off the target, resulting in inefficient uncaging.
-
Objective: A high numerical aperture (NA) objective is crucial for efficient two-photon excitation.
-
pH and Temperature: this compound is stable at physiological pH (around 7.2-7.4).[1][4] Ensure your artificial cerebrospinal fluid (ACSF) is properly buffered and within this range. Experiments are typically performed at room temperature (around 25°C) or physiological temperatures.[1][4]
Q2: I'm observing neuronal hyperexcitability or other unexpected effects in my preparation after applying this compound. What could be the cause?
While this compound is largely inert at glutamate receptors at concentrations up to 10 mM, it has a known off-target effect.[1]
-
GABA-A Receptor Antagonism: this compound is a potent antagonist of GABA-A receptors at the concentrations commonly used for two-photon uncaging.[1] This can lead to disinhibition and epileptiform-like activity, especially in the absence of TTX to block action potentials.[1]
-
Mitigation Strategies:
-
Use the lowest effective concentration of this compound.
-
Consider using alternative caged compounds with potentially lower GABA-A receptor antagonism, such as CDNI-glutamate, RuBi-glutamate, or DEAC450-glutamate, which may also have higher two-photon cross-sections allowing for lower concentrations to be used.[1]
-
Include a GABA-A receptor agonist in your bath solution if your experimental design allows, though this may complicate the interpretation of results.
-
Q3: How can I calibrate my uncaging setup to mimic physiological synaptic events?
The goal of many uncaging experiments is to elicit responses that are comparable to naturally occurring synaptic events, such as miniature excitatory postsynaptic currents (mEPSCs).
-
Target Response Amplitude: Aim for an average uncaging-evoked EPSC (uEPSC) amplitude of approximately 10 pA when recording from the soma, which is similar to the amplitude of a quantal response at many synapses.[1]
-
Calibration Protocol:
-
Perform whole-cell patch-clamp recordings from a neuron (e.g., a CA1 pyramidal neuron) in voltage-clamp mode at a holding potential of -65 mV.[1]
-
Use a cesium-based internal solution to improve the voltage clamp.[1]
-
Bath apply your ACSF containing this compound (e.g., 2.5 mM) and TTX (1 µM) to block action potentials.[1]
-
Deliver a series of test laser pulses (e.g., 5-7 pulses at 0.1 Hz) to a dendritic spine while recording the evoked currents.[1]
-
Adjust the laser power and/or pulse duration until you consistently achieve the desired uEPSC amplitude.[1]
-
Ensure that the chosen stimulation frequency does not lead to a rundown or facilitation of the uEPSC amplitude over time.[1]
-
Quantitative Data Summary
Table 1: Typical Two-Photon Uncaging Parameters for this compound
| Parameter | Typical Range | Notes |
| Wavelength | 720 nm | Optimal for MNI-glutamate two-photon absorption.[1][4][7] |
| Laser Power (at sample) | 10 - 35 mW | Highly dependent on setup and desired response.[1][8] |
| Pulse Duration | 0.25 - 4 ms | Can be adjusted to control the amount of glutamate released.[1] |
| MNI-glutamate Concentration | 2.5 - 10 mM | Higher concentrations improve signal but increase GABA-A antagonism.[1] |
| Repetition Frequency | 0.1 Hz (for calibration) | Should be tested to avoid synaptic depression or facilitation.[1] |
Table 2: Example Artificial Cerebrospinal Fluid (ACSF) Composition for Uncaging Experiments
| Component | Concentration (mM) |
| NaCl | 127 |
| NaHCO₃ | 25 |
| NaH₂PO₄ | 1.2 |
| KCl | 2.5 |
| D-glucose | 25 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| This compound | 2.5 |
| Tetrodotoxin (TTX) | 0.001 (1 µM) |
Note: This is an example composition. The exact formulation may need to be adjusted for specific experimental needs. The solution should be aerated with 95% O₂/5% CO₂.[1]
Key Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in the prepared ACSF to the final desired concentration (e.g., 2.5 mM). This compound is water-soluble up to 50 mM.[3]
-
Gentle warming and vortexing may be required to ensure the compound is fully dissolved.[3]
-
Protect the solution from light to prevent premature uncaging.
-
It is recommended to prepare this solution fresh on the day of the experiment.[3]
Protocol 2: Whole-Cell Patch-Clamp Recording for Uncaging Calibration
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and perfuse with ACSF containing the desired concentration of this compound and TTX.
-
Visually identify a target neuron (e.g., a CA1 pyramidal neuron) for recording.
-
Establish a whole-cell patch-clamp configuration in voltage-clamp mode (Vhold = -65 mV).[1]
-
Use a patch pipette with a resistance of 5-7 MΩ filled with a Cs-based internal solution.[1]
-
Allow the cell to stabilize before beginning the uncaging protocol.
-
Position the uncaging laser spot over a single dendritic spine.
-
Deliver laser pulses with varying power and duration while recording the evoked currents to determine the optimal parameters for the desired response.[1]
Visualizations
Caption: Experimental workflow for glutamate uncaging.
Caption: Troubleshooting decision tree for low uncaging efficiency.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Tocris Bioscience this compound 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Two-photon glutamate uncaging [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
MNI-caged-L-glutamate Phototoxicity: A Technical Support Guide
Welcome to the technical support center for MNI-caged-L-glutamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of phototoxicity associated with the use of this compound in uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is phototoxicity a concern?
A1: this compound is a photoactivatable compound that releases L-glutamate upon illumination with light of a specific wavelength. This allows for precise spatial and temporal control of glutamate (B1630785) receptor activation in neuroscience research.[1][2] However, the high-energy light required for uncaging, particularly in two-photon microscopy, can lead to phototoxicity, causing cellular stress, damage, and even cell death. This can compromise experimental results by introducing non-physiological responses.[2][3]
Q2: What are the primary mechanisms of this compound phototoxicity?
A2: The phototoxicity of this compound, a nitroaromatic compound, is primarily mediated by the generation of reactive oxygen species (ROS).[4] Upon light absorption, the MNI caging group can enter an excited state. This can lead to a series of reactions that produce ROS, such as singlet oxygen and superoxide (B77818) radicals. These highly reactive molecules can then damage cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and apoptosis.[5]
Q3: What are the visible signs of phototoxicity in my experiments?
A3: Signs of phototoxicity can range from subtle to severe. Early indicators include changes in cell morphology, such as blebbing of the cell membrane, vacuolization, or dendritic beading.[6] More severe effects include a decrease in cell viability, reduced neuronal firing, and ultimately, cell death. In electrophysiological recordings, a gradual rundown of synaptic responses or an increase in spontaneous firing can also indicate phototoxicity.
Q4: Are there alternatives to this compound with lower phototoxicity?
A4: Yes, several alternative caged glutamates have been developed with improved photochemical properties that can lead to reduced phototoxicity. These include CDNI-glutamate, RuBi-glutamate, and DEAC450-glutamate. These compounds may have higher two-photon cross-sections or quantum yields, meaning they require less laser power to uncage, thereby reducing the light dose delivered to the sample.[7][8][9]
Troubleshooting Guides
Problem 1: I am observing signs of cell death or morphological changes after uncaging.
This is a classic sign of excessive phototoxicity. Here’s a step-by-step guide to troubleshoot this issue:
Solution:
-
Optimize Laser Power and Exposure: This is the most critical step.
-
Reduce Laser Power: Use the minimum laser power necessary to elicit a physiological response. Determine the threshold for a reliable response and operate at or slightly above it.
-
Decrease Exposure Duration: Use the shortest possible light pulses for uncaging.
-
Increase Time Between Stimulations: Avoid rapid, repeated stimulation of the same area to allow for cellular recovery.
-
-
Switch to Two-Photon Uncaging (if using one-photon): Two-photon excitation confines the uncaging volume to a much smaller focal point, reducing out-of-focus light exposure and overall phototoxicity compared to one-photon uncaging.[10]
-
Incorporate Reactive Oxygen Species (ROS) Scavengers: Add antioxidants to your experimental medium to neutralize phototoxicity-inducing free radicals.[6] Commonly used scavengers include Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C).[6][11]
-
Consider Alternative Caged Compounds: If phototoxicity persists, consider switching to a caged glutamate with a higher two-photon action cross-section, which will require less laser power for uncaging.[7][8][9]
Problem 2: My electrophysiological recordings are unstable or show a rundown in response amplitude over time.
This can be a more subtle manifestation of phototoxicity, affecting neuronal health and function without causing immediate cell death.
Solution:
-
Follow all the steps outlined in Problem 1. Even low levels of phototoxicity can impact synaptic function.
-
Monitor Baseline Health: Before starting your uncaging experiment, ensure that your preparation (e.g., brain slice, neuronal culture) is healthy and stable. Record baseline synaptic activity for a sufficient period to confirm stability.
-
Use Control Irradiations: In a nearby region where no caged compound is present, deliver the same light stimulus used for uncaging. If you observe changes in neuronal activity, it is likely due to direct light-induced damage rather than the uncaging process itself.
-
Check for GABA-A Receptor Antagonism: this compound and some other caged compounds can act as antagonists at GABA-A receptors, which can lead to hyperexcitability and subsequent excitotoxicity, confounding your results.[12] Be aware of this off-target effect and consider its potential contribution to neuronal instability.
Quantitative Data Tables
Table 1: Comparison of Photochemical Properties of Caged Glutamates
| Caged Compound | Two-Photon Action Cross-Section (GM) at Optimal Wavelength (nm) | Quantum Yield (Φ) | Notes |
| MNI-glutamate | 0.06 GM @ 720 nm[7] | ~0.085 | Widely used, but can exhibit significant phototoxicity and GABA-A receptor antagonism.[7][13] |
| CDNI-glutamate | ~5 times higher than MNI-glutamate[14] | ~0.5 | Higher quantum yield allows for lower laser power, reducing phototoxicity.[7] |
| RuBi-glutamate | 0.14 GM @ 800 nm[8] | ~0.13 | Excitable with visible light, which may be less damaging than UV. Less GABA-A antagonism than MNI-glutamate.[15] |
| DEAC450-glutamate | 0.5 GM @ 900 nm[8] | ~0.39 | Red-shifted excitation spectrum allows for two-color uncaging experiments with other caged compounds.[8] |
Table 2: GABA-A Receptor Antagonism of Caged Glutamates
| Caged Compound | IC50 for GABA-A Receptor Antagonism | Reference |
| MNI-glutamate | ~0.5 mM | [13] |
| RuBi-glutamate | 7.8 mM | [16] |
| DEAC450-glutamate | 33 µM | [8] |
Experimental Protocols
Protocol 1: Assessing Phototoxicity using an MTT Assay
This protocol provides a method to quantify cell viability after this compound uncaging. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a medium containing this compound at the concentration used in your experiments. Include control wells with no caged compound.
-
Uncaging: Expose the designated wells to the light stimulus (laser) that you use for your uncaging experiments. Vary the laser power and duration to create a dose-response curve. Include control wells that are not exposed to light.
-
Incubation: Incubate the plate for a period that allows for the development of phototoxic effects (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (unexposed) cells.
Protocol 2: Using ROS Scavengers to Mitigate Phototoxicity
This protocol describes how to use Trolox and ascorbic acid to reduce phototoxicity during live-cell imaging and uncaging experiments.
Materials:
-
Trolox (water-soluble Vitamin E analog)
-
Ascorbic acid (Vitamin C)
-
Your standard extracellular recording solution or cell culture medium
Procedure:
-
Prepare Stock Solutions:
-
Trolox: Prepare a 100 mM stock solution in your recording solution. Store at 4°C for short-term use.
-
Ascorbic Acid: Prepare a 100 mM stock solution in water. Store at -20°C.[16]
-
-
Working Concentration:
-
Application:
-
For Brain Slices: Perfuse the brain slice with the medium containing the ROS scavenger(s) for at least 30 minutes before starting the uncaging experiment. Continue perfusion throughout the experiment.
-
For Cell Cultures: Replace the culture medium with the medium containing the ROS scavenger(s) at least 30 minutes prior to imaging and uncaging.
-
-
Experiment: Perform your uncaging experiment as planned.
-
Controls: It is important to run parallel experiments without the ROS scavengers to confirm their protective effect in your specific setup.
Visualizations
Signaling Pathway of this compound Phototoxicity
Caption: Signaling pathway of phototoxicity induced by nitroaromatic caged compounds.
Experimental Workflow for Minimizing Phototoxicity
Caption: A logical workflow for minimizing and troubleshooting phototoxicity in uncaging experiments.
Relationship Between Experimental Parameters and Phototoxicity
Caption: Key experimental factors influencing phototoxicity and corresponding mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly nonlinear photodamage in two-photon fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: MNI-caged-L-glutamate In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers may encounter when delivering MNI-caged-L-glutamate for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photolabile compound where L-glutamate is rendered biologically inactive by being chemically "caged" with a 4-methoxy-7-nitroindolinyl (MNI) group.[1] This allows for the precise delivery of glutamate (B1630785) to a specific location in tissue. When illuminated with light of the appropriate wavelength (typically in the 300-380 nm range for one-photon excitation or around 720 nm for two-photon excitation), the MNI cage is cleaved, rapidly releasing active L-glutamate.[1][2] This technique, known as uncaging, provides high spatiotemporal control over glutamate receptor activation, mimicking synaptic transmission.[3][4]
Q2: What are the key advantages of using this compound for in vivo studies?
The primary advantage is the ability to stimulate glutamate receptors with high precision in living organisms.[5] Two-photon uncaging, in particular, allows for diffraction-limited release of glutamate, enabling the stimulation of individual dendritic spines.[3][6] this compound is water-soluble, stable at neutral pH, and resistant to hydrolysis, making it suitable for physiological experiments.[1][2] It is also optically compatible with common fluorescent proteins like GFP and YFP, as well as calcium dyes.[1]
Q3: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its antagonism of GABAA receptors at concentrations commonly used for two-photon uncaging.[2][3][7] This can lead to epileptiform-like activity, which may interfere with experimental results, particularly in the absence of action potential blockers like tetrodotoxin (B1210768) (TTX).[7] Researchers should be aware of this and consider using the lowest effective concentration of this compound.
Q4: How deep into the tissue can I effectively uncage this compound?
Light scattering in biological tissue is a major challenge for in vivo uncaging.[6][8] For two-photon uncaging, successful glutamate release has been demonstrated at depths of up to 200 µm below the cortical surface in adult mice.[5] However, the required laser power will need to be adjusted to compensate for light attenuation at greater depths.[5][7] It is recommended to calibrate the laser power at the target depth to ensure consistent and effective uncaging.[6][8]
Troubleshooting Guides
Problem 1: Low or No Uncaging-Evoked Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Light Power or Incorrect Wavelength | - Verify the laser wavelength is optimal for MNI-glutamate (around 720 nm for two-photon).[6][7]- Increase laser power incrementally. Be aware that excessive power can cause photodamage.- Calibrate laser power at the target depth to account for light scattering. A method using the bleaching of a fluorescent dye like Alexa-594 can be employed for calibration.[6][8] |
| Suboptimal Concentration of this compound | - For in vivo surface application, higher concentrations (e.g., 20 mM) may be needed to achieve sufficient concentration at the target depth.[5]- Ensure the compound has had enough time to diffuse into the tissue (e.g., >20-40 minutes after application).[5][9] |
| Incorrect Focal Plane | - Carefully identify the target structure (e.g., dendritic spine) using two-photon imaging before uncaging.[5]- Perform a Z-stack to ensure the uncaging laser is focused on the desired location. |
| Compound Degradation | - this compound is light-sensitive. Protect stock solutions and experimental preparations from light.[2]- Store the compound at -20°C.[1] |
| Batch-to-Batch Variability | - Be aware that there can be variations in the efficacy of different batches of this compound.[7] |
Problem 2: High Background Activity or Seizure-Like Events
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| GABAA Receptor Antagonism | - Use the lowest effective concentration of this compound to minimize this off-target effect.[3][7]- Consider co-application of a GABAA receptor agonist if experimentally viable.- Newer caged glutamate compounds with reduced GABAergic activity may be considered as alternatives.[7] |
| Excessive Glutamate Release | - Reduce the laser power or the duration of the uncaging pulse.[7]- Optimize uncaging parameters to evoke responses that mimic physiological events, such as miniature excitatory postsynaptic currents (mEPSCs).[7] |
| Spontaneous Uncaging | - Protect the preparation from ambient light to prevent unintended release of glutamate. |
Problem 3: Difficulty Dissolving this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Solubility at Room Temperature | - this compound is soluble in water up to 50 mM.[1][2]- Gentle warming of the stock solution may be necessary after thawing to ensure it is fully dissolved.[2] |
| Incorrect Solvent | - Use an appropriate aqueous buffer for in vivo experiments, such as artificial cerebrospinal fluid (ACSF). |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water | Up to 50 mM | [1][2] |
| One-Photon Excitation Peak | 300 - 380 nm | [1][2] |
| Two-Photon Excitation Peak | ~720 nm | [6][7] |
| Quantum Yield (Φ) | 0.065 - 0.085 | [1][2] |
| Two-Photon Cross-Section (σ2p) | 0.06 GM at 730 nm | [1] |
| GABAA Receptor Antagonism (IC50) | ~0.5 mM | [2] |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo this compound Delivery and Uncaging
This workflow outlines the key steps for successful in vivo experiments using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.fsu.edu [bio.fsu.edu]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
improving signal-to-noise ratio in uncaging experiments
Welcome to the Technical Support Center for uncaging experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental setup to achieve a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of uncaging experiments?
A1: Caged compounds are biologically active molecules rendered temporarily inactive by a photolabile "caging" group.[1] Exposing these compounds to a focused light source cleaves this caging group, releasing the active molecule with high spatiotemporal precision. This technique allows researchers to control the concentration of biomolecules at specific locations within a cell or tissue and to study rapid cellular processes.[1][2]
Q2: What is the significance of the signal-to-noise ratio (SNR) in uncaging experiments?
A2: The signal-to-noise ratio (SNR) is a critical measure of data quality, representing the strength of the desired biological signal relative to the background noise.[3] A high SNR is essential for accurately detecting and quantifying the effects of the uncaged molecule, especially when studying subtle or transient cellular events.[3] Improving the SNR leads to more reliable and reproducible data.[4]
Q3: What are the primary sources of noise in uncaging experiments?
A3: Noise in uncaging experiments can originate from several sources:
-
Photon Shot Noise: Fundamental noise arising from the statistical nature of photon detection.[3]
-
Detector Noise: Thermal noise generated by the photodetector (e.g., PMT) even without light.[3]
-
Electronic Noise: Noise introduced by the amplification and data acquisition systems.[3]
-
Background Fluorescence: Autofluorescence from the sample or non-specific binding of fluorescent probes.[3]
-
Unwanted Uncaging: Spontaneous or light-induced uncaging of the compound outside the target area due to scattered light or ambient light exposure.[5]
Q4: What is phototoxicity, and how can it affect my results?
A4: Phototoxicity is cell damage or death caused by exposure to light, particularly the high-energy light used for uncaging.[6] This can generate reactive oxygen species (ROS), leading to cellular stress, altered signaling pathways, and even apoptosis or necrosis.[6] Signs of phototoxicity include changes in cell morphology (blebbing, shrinkage), altered physiological responses, and inconsistent experimental outcomes.[6]
Q5: What is the difference between one-photon and two-photon uncaging?
A5: One-photon uncaging utilizes a single high-energy photon (typically UV light) to cleave the caging group. In contrast, two-photon uncaging uses the near-simultaneous absorption of two lower-energy photons (typically near-infrared) to achieve the same effect.[6][7] Two-photon excitation is generally preferred as it offers higher spatial resolution, deeper tissue penetration, and reduced phototoxicity.[7][8]
Troubleshooting Guides
Issue 1: No or Weak Signal After Uncaging
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Uncaging | Gradually increase the laser power or the duration of the light pulse. Ensure the laser wavelength is optimal for the specific caged compound being used.[6] |
| Degraded Caged Compound | Store caged compounds protected from light and at the manufacturer's recommended temperature.[5] Prepare fresh solutions for each experiment to avoid degradation.[5] |
| Low Concentration of Caged Compound | Increase the concentration of the caged compound in the loading solution. Optimize the loading protocol to ensure efficient delivery into the cells.[6] |
| Inefficient Compound Loading | Verify the loading efficiency using a fluorescently tagged caged compound or by measuring a downstream effect that is known to be robust. |
| Misaligned Laser | Ensure the uncaging laser is correctly focused on the target area. Use a fluorescent marker to visualize the uncaging spot and align it with the region of interest. |
Issue 2: High Background Noise
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Ambient Light Contamination | Minimize room light and use appropriate light filters on the microscope to prevent stray light from reaching the detector.[5] |
| Spontaneous Uncaging | Some caged compounds can hydrolyze and release the active molecule without light stimulation.[9] Select a caged compound with high hydrolytic stability. Prepare solutions fresh before each experiment.[5] |
| Autofluorescence | Use a longer excitation wavelength if possible, as autofluorescence is often stronger at shorter wavelengths. Consider using spectral unmixing techniques if your imaging system supports it. |
| Detector Noise | Optimize the detector gain settings. While higher gain can amplify the signal, it can also amplify noise. Determine the optimal gain by measuring the SNR at different settings.[3] |
| Signal Averaging | If the signal is repeatable, average multiple acquisitions to reduce random noise. The SNR improves with the square root of the number of averages.[10][11] |
Issue 3: Signs of Phototoxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Laser Power or Exposure | Use the minimum laser power and shortest pulse duration necessary to achieve a sufficient uncaging effect.[6] |
| Sub-optimal Wavelength | Switch to a longer wavelength for uncaging if your compound allows it, as longer wavelengths are generally less damaging to cells.[7] |
| One-Photon Excitation | If using one-photon uncaging, consider switching to a two-photon setup, which significantly reduces out-of-focus excitation and phototoxicity.[7] |
| Repetitive Stimulation | If the protocol requires multiple uncaging events, increase the time interval between stimulations to allow the cell to recover. |
| Cellular Health | Ensure that the cells are healthy before starting the experiment. Unhealthy cells are more susceptible to phototoxicity. |
Experimental Protocols
Protocol 1: Optimizing Laser Power for Uncaging
-
Preparation: Prepare your sample with the caged compound and any necessary fluorescent indicators.
-
Initial Setup: Start with a low laser power setting.
-
Test Uncaging: Deliver a short light pulse to the target region.
-
Signal Measurement: Measure the resulting biological signal (e.g., fluorescence change, membrane current).
-
Incremental Increase: Gradually increase the laser power in small increments, repeating steps 3 and 4 at each power level.
-
Data Analysis: Plot the signal amplitude against the laser power.
-
Optimal Power Selection: Identify the lowest laser power that produces a reliable and saturating signal without causing visible signs of phototoxicity. This is your optimal laser power.
Protocol 2: Assessing Phototoxicity using a Viability Assay
-
Experimental Groups: Prepare three groups of cells: a control group with no treatment, a group exposed to the uncaging light without the caged compound, and an experimental group with both the caged compound and light exposure.
-
Uncaging Protocol: Expose the relevant groups to the uncaging light using your standard experimental parameters.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) after the experiment.
-
Viability Staining: Add a viability dye such as Propidium Iodide (PI) or use a colorimetric assay like MTT or CCK-8 according to the manufacturer's instructions.[6]
-
Quantification: Measure the fluorescence (for PI) or absorbance (for MTT/CCK-8) to determine the percentage of viable cells in each group.
-
Analysis: A significant decrease in viability in the light-exposed groups compared to the control indicates phototoxicity.
Data and Visualizations
Quantitative Data Tables
Table 1: Comparison of One-Photon vs. Two-Photon Uncaging
| Feature | One-Photon Uncaging | Two-Photon Uncaging |
| Excitation Wavelength | UV (e.g., 355 nm) | Near-Infrared (e.g., 720-900 nm)[12][13] |
| Spatial Resolution | Lower (diffraction-limited in 3D) | Higher (inherently confocal)[7] |
| Tissue Penetration | Shallow | Deeper[7] |
| Phototoxicity | Higher[7] | Lower[7][8] |
| Scattering | High | Low |
Table 2: Properties of Common Caged Glutamates
| Caged Compound | Typical Uncaging Wavelength (2P) | Key Features |
| MNI-caged-L-glutamate | 720 nm[12][14] | Widely used, commercially available.[8][15] |
| RuBi-glutamate | 810 nm[12] | Can be used with a single laser for both uncaging and imaging of some fluorophores.[12] |
| DEAC450-Glu | 900 nm[13] | Allows for wavelength-selective uncaging when combined with other caged compounds.[13] |
Diagrams
Caption: A generalized experimental workflow for uncaging experiments.
Caption: A logical flowchart for troubleshooting low signal-to-noise ratio.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. bio.fsu.edu [bio.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. frontiersin.org [frontiersin.org]
- 13. higleylab.org [higleylab.org]
- 14. Two-photon glutamate uncaging [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
MNI-caged-L-glutamate degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of MNI-caged-L-glutamate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound should be stored at -20°C in a light-protected environment.[1][2][3][4] The solid form is exceptionally stable.[4] When preparing stock solutions, it is crucial to protect them from light to prevent premature uncaging.
Q2: What is the stability of this compound in aqueous solutions?
A2: this compound is highly resistant to hydrolysis and is stable at neutral pH.[1][2] Stock solutions stored at neutral pH are reported to be usable for at least one year.[4]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in water up to 50 mM.[1][2] Gentle warming may be necessary to fully dissolve the compound.[1] It is recommended to prepare stock solutions in a buffer suitable for your experimental preparation and to protect the solution from light during preparation and storage.
Q4: What are the signs of degradation of this compound?
A4: While this compound is very stable, exposure to light can cause it to break down, leading to a reduced concentration of the caged compound and an increase in free L-glutamate in your stock solution. This can result in unexpected background activity in your experiments. A significant decrease in the efficiency of uncaging (requiring higher light power or longer exposure times to elicit a response) can be an indicator of degradation.
Q5: What are the known off-target effects of this compound?
A5: A primary concern with this compound is its antagonistic effect on GABAA receptors, particularly at the millimolar concentrations often required for two-photon uncaging experiments.[3][5] This can interfere with the study of GABAergic signaling.
Troubleshooting Guides
Low Uncaging Efficiency
Problem: Insufficient or no biological response upon photostimulation.
| Potential Cause | Recommended Solution |
| Degraded this compound | Verify the integrity of your compound using the quality control protocols below. Prepare fresh stock solutions from solid compound stored correctly. |
| Incorrect Wavelength or Light Power | Ensure your light source is emitting at the optimal wavelength for this compound photolysis (300-380 nm for one-photon; ~720 nm for two-photon).[2] Calibrate your laser power; insufficient power will result in poor uncaging. |
| Suboptimal pH of the Solution | This compound is most stable at neutral pH.[1][2] Ensure your experimental buffer is within the optimal pH range. |
| Light Path Misalignment | Realign your light source to ensure the uncaging beam is correctly focused on the target area. |
High Background Activity or Cell Death
Problem: Observation of non-specific neuronal activity or toxicity in the absence of photostimulation.
| Potential Cause | Recommended Solution |
| Premature Uncaging | Protect stock solutions and experimental preparations from ambient light at all times. Use red-light conditions when possible during preparation. |
| GABAA Receptor Antagonism | If studying circuits with GABAergic components, consider using the lowest effective concentration of this compound. Alternatively, a different caged glutamate (B1630785) compound with reduced GABAA receptor activity could be used.[3][5] |
| Phototoxicity | High-intensity light can be damaging to cells. Use the lowest light power and shortest duration of exposure necessary to achieve the desired uncaging effect. |
| Contaminated Stock Solution | Prepare fresh solutions using sterile techniques and high-purity water and buffers. |
Experimental Protocols
Protocol 1: Quality Control of this compound using UV-Vis Spectroscopy
This protocol allows for a quick assessment of the concentration and potential degradation of your this compound solution.
Materials:
-
This compound solution
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
Appropriate buffer (e.g., PBS, pH 7.4)
Methodology:
-
Blank the spectrophotometer with the buffer used to dissolve the this compound.
-
Prepare a dilution of your stock solution in the same buffer to a concentration that will give an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
-
Measure the absorbance spectrum from 250 nm to 450 nm.
-
This compound has a characteristic peak absorbance around 340 nm.[1] A significant shift in this peak or the appearance of new peaks may indicate degradation or contamination.
-
The concentration can be estimated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient for this compound will need to be determined or obtained from the supplier.
Protocol 2: Purity Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a more detailed analysis of the purity of your this compound.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Appropriate standards for calibration
Methodology:
-
Prepare a standard solution of high-purity this compound at a known concentration.
-
Prepare your experimental sample for injection, ensuring it is filtered to remove any particulates.
-
Set up the HPLC method with a suitable gradient to separate this compound from potential impurities and degradation products.
-
Inject the standard solution to determine the retention time and peak area for the pure compound.
-
Inject your experimental sample.
-
Analyze the resulting chromatogram. The presence of multiple peaks indicates impurities or degradation. The purity of your sample can be calculated by comparing the peak area of this compound to the total area of all peaks.
Visualizations
Caption: Logical workflow for this compound handling and potential degradation.
Caption: Troubleshooting workflow for low uncaging efficiency.
References
- 1. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MNI-caged-L-glutamate in Uncaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MNI-caged-L-glutamate. Our goal is to help you account for the diffusion of this compound and address common issues encountered during uncaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key photochemical and physical properties of this compound?
A1: this compound is a widely used photoactivatable compound that releases L-glutamate upon photolysis. Its properties make it suitable for two-photon uncaging microscopy. It is known to be water-soluble, stable at neutral pH, and resistant to hydrolysis.
Quantitative Properties of this compound and Other Caged Compounds
| Property | This compound | CDNI-caged-glutamate | MDNI-caged-L-glutamate | RuBi-Glutamate |
| One-Photon Max. Absorption (λmax) | ~336 nm | - | 350-365 nm | Visible light |
| Quantum Yield (Φ) | 0.065 - 0.085 | ~0.5 | ~0.5[1] | High |
| Two-Photon Cross-Section (δ) | 0.06 GM @ 730 nm | ~0.3 GM | 0.06 GM | - |
| Recommended Uncaging Wavelength | 720 nm (two-photon)[2] | 720 nm (two-photon) | - | 800 nm (two-photon) |
| Solubility in Water | Up to 50 mM | - | Water soluble | Water soluble |
| GABA-A Receptor Antagonism | Yes, significant at mM concentrations[3][4] | Yes | Yes | Lower than MNI-glutamate |
Q2: I am observing inconsistent or no response after uncaging. What are the possible causes and solutions?
A2: This is a common issue that can stem from several factors related to the experimental setup and the caged compound itself.
Troubleshooting Inconsistent or Absent Uncaging Response
| Potential Cause | Recommended Solution |
| Inadequate Laser Power at the Sample | The laser power can be attenuated by the tissue.[4] Calibrate the laser power at the focal plane within the tissue. A method for this involves measuring the bleaching of a fluorescent dye like Alexa-594.[1] |
| Degradation of this compound | Although stable, prolonged exposure to light or improper storage can lead to degradation. Store stock solutions at -20°C, protected from light. Prepare fresh experimental solutions daily. |
| Incorrect Focal Plane | Ensure that the laser is precisely focused on the area of interest (e.g., a dendritic spine). Small deviations in the focal plane can lead to a significant drop in uncaging efficiency. |
| Low Concentration of Caged Compound | The effective concentration of this compound at the uncaging site may be lower than in the bath due to diffusion barriers in the tissue. Allow sufficient time for the compound to diffuse into the slice (e.g., >20 minutes).[5] |
| Batch-to-Batch Variability | The purity and efficiency of caged compounds can vary between batches. It is advisable to test and calibrate each new batch to ensure consistent results.[4] |
Q3: How can I account for the diffusion of this compound in my experiment?
Strategies to Address this compound Diffusion:
-
Equilibration Time: Allow for a sufficient equilibration period after bath application of the caged compound to ensure a stable concentration gradient within the tissue slice.[5]
-
Local Perfusion: For precise control over the local concentration, consider using a local perfusion system to deliver the this compound solution directly to the area of interest.
-
Modeling: While complex, computational modeling can be used to estimate the diffusion of the caged compound in the specific experimental environment. This would involve accounting for the tortuosity of the extracellular space.
-
Experimental Controls: Perform control experiments to assess the impact of diffusion. For example, vary the distance of the uncaging spot from the target and measure the response latency and amplitude.
Q4: I am observing neuronal hyperexcitability or other off-target effects. What could be the cause?
A4: A significant off-target effect of this compound is the antagonism of GABA-A receptors, especially at the millimolar concentrations often used for two-photon uncaging.[3][4] This can lead to neuronal hyperexcitability and epileptiform activity.
Troubleshooting Off-Target Effects
| Symptom | Possible Cause | Recommended Solution |
| Spontaneous, epileptiform activity | GABA-A receptor antagonism by this compound.[4] | Include a GABA-A receptor antagonist like bicuculline (B1666979) in control experiments to mimic the effect. Consider using a lower concentration of this compound if experimentally feasible. Alternatively, newer "cloaked" caged glutamates show reduced GABA-A antagonism.[8] |
| Cellular damage or death | Phototoxicity from the uncaging laser. | Use the minimum laser power and shortest pulse duration necessary for a reliable response. Avoid repeated uncaging at the same location if possible. Newer caged compounds like CDNI-glutamate may be less phototoxic as they require less energy for uncaging.[1][2] |
| Unintended activation of neighboring cells | Diffusion of uncaged glutamate (B1630785) to nearby sites. | Optimize the uncaging parameters (laser power, pulse duration) to limit the volume of glutamate release. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Storage: Store solid this compound at -20°C, protected from light.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 50 mM) in deionized water. Gentle warming may be necessary for complete dissolution.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 mM for two-photon uncaging) in your artificial cerebrospinal fluid (aCSF) or other physiological buffer.
-
Filtration: Filter the final working solution through a 0.2 µm syringe filter before use to remove any particulate matter.
-
Protection from Light: Keep the working solution protected from light as much as possible to prevent premature uncaging.
Protocol 2: Two-Photon Uncaging of this compound
-
Slice Preparation: Prepare acute brain slices or neuronal cultures as per your standard laboratory protocol.
-
Incubation: Incubate the preparation in aCSF containing the desired concentration of this compound for at least 20 minutes to allow for diffusion into the tissue.[5]
-
Microscope Setup: Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to approximately 720 nm for uncaging MNI-glutamate.[2]
-
Cell Identification: Identify the target neuron or dendritic spine using appropriate imaging techniques (e.g., fluorescence from a co-loaded dye).
-
Uncaging Parameters:
-
Laser Power: Adjust the laser power to the minimum level that elicits a reliable physiological response. This will vary depending on the depth of the target in the tissue and the specific microscope setup. Power is typically in the range of 5-50 mW at the objective.
-
Pulse Duration: Use short laser pulses, typically ranging from 0.25 to 4 ms.[4]
-
-
Data Acquisition: Record the physiological response (e.g., postsynaptic currents or potentials, calcium transients) simultaneously with the uncaging event.
-
Control Experiments:
-
Perform uncaging in a region away from the cell to ensure that the observed response is due to glutamate receptor activation and not a direct effect of the laser.
-
To control for GABA-A receptor antagonism, bath apply a known antagonist and observe if it occludes the effects of this compound on network activity.
-
Visualizations
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the effect of glutamate diffusion and uptake on NMDA and non-NMDA receptor saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling the effect of glutamate diffusion and uptake on NMDA and non-NMDA receptor saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
reducing background activation of MNI-caged-L-glutamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with MNI-caged-L-glutamate, with a primary focus on reducing background activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of background activation when using this compound?
A1: The principal cause of background activation is the off-target effect of this compound as a GABAA receptor antagonist.[1] At the millimolar concentrations often required for effective two-photon uncaging, this compound can block inhibitory GABAergic transmission, leading to neuronal hyperexcitability and epileptiform-like activity.[1] This is a significant concern in experiments where the balance of excitation and inhibition is critical.
Q2: Is this compound stable in solution?
A2: Yes, this compound is highly resistant to hydrolysis and stable at neutral pH.[2][3][4] Stock solutions can be stored at -20°C for up to a month.[3] For long-term storage (months to years), it is recommended to store the compound in a dry, dark environment at -20°C.[2] It is important to protect the compound from light to prevent premature uncaging.[3]
Q3: Does this compound activate glutamate (B1630785) receptors before uncaging?
A3: this compound is pharmacologically inactive at neuronal glutamate receptors and transporters at concentrations up to several millimolar before photolysis.[1][2][3][4]
Q4: What are the optimal uncaging wavelengths for this compound?
A4: For one-photon excitation, the peak absorption is around 340 nm, with efficient uncaging occurring in the 300-380 nm range.[1][4][5] For two-photon uncaging, the optimal wavelength is approximately 720-730 nm.[6][7]
Q5: Are there alternatives to this compound with lower background activation?
A5: Yes, several alternatives have been developed to mitigate the GABAA receptor antagonism. These include:
-
CDNI-caged-L-glutamate: Has a higher quantum yield, allowing for use at lower concentrations.[8]
-
RuBi-Glutamate: Can be uncaged with visible light and has a two-photon absorption maximum around 800 nm.[1][9]
-
DEAC450-glutamate: Features a red-shifted two-photon absorption maximum around 900 nm.[1]
-
Dendrimer-cloaked MNI-glutamate (G5-MNI-Glu): This modification has been shown to eliminate GABAA receptor antagonism.[10]
Troubleshooting Guides
Issue 1: High Background Neuronal Firing or Spontaneous Activity
This is often the most critical issue and is primarily linked to the GABAA receptor antagonism of this compound.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Action: Perform a concentration-response curve to determine the minimum effective concentration for your specific experimental setup. Start with a low concentration (e.g., 0.5 mM) and gradually increase it until a reliable uncaging response is achieved without significant background activity.
-
Rationale: The antagonistic effect on GABAA receptors is concentration-dependent. Using the lowest possible concentration is the most direct way to reduce this side effect.[1]
-
-
Calibrate Laser Power:
-
Action: Carefully titrate the uncaging laser power. Use the lowest power that elicits a consistent and localized response.
-
Rationale: Excessive laser power can lead to phototoxicity and non-specific heating, which can increase neuronal excitability. It can also increase the volume of uncaged glutamate, potentially activating extrasynaptic receptors.
-
-
Include Control Experiments:
-
Action:
-
Bath apply this compound without photolysis to observe any changes in baseline neuronal activity.
-
Perform uncaging in the presence of a GABAA receptor agonist (e.g., muscimol) or a positive allosteric modulator to counteract the antagonistic effect.
-
If possible, use a specific GABAA receptor antagonist (e.g., bicuculline) to mimic the effect of this compound and confirm that the observed background activity is indeed due to GABAergic disinhibition.
-
-
Rationale: These controls help to isolate the cause of the background activation and validate that it stems from the intended off-target effect of the caged compound.
-
-
Consider Alternative Caged Compounds:
-
Action: If background activity persists, consider switching to an alternative caged glutamate with reduced GABAA receptor antagonism (see FAQ A5).
-
Rationale: Compounds like CDNI-glutamate, RuBi-glutamate, or dendrimer-cloaked MNI-glutamate are designed to have better two-photon properties or reduced off-target effects.[1][8][10]
-
Issue 2: Poor or Inconsistent Uncaging Response
Troubleshooting Steps:
-
Verify Compound Integrity and Preparation:
-
Action: Ensure that the this compound has been stored correctly (in the dark at -20°C) and that stock solutions are freshly prepared or have been stored properly.[2][3] Allow frozen stock solutions to fully thaw and warm to room temperature before use to ensure the compound is fully dissolved.[3]
-
Rationale: Improper storage or handling can lead to degradation of the compound, reducing its uncaging efficiency.
-
-
Check Uncaging Wavelength and Power:
-
Action: Confirm that the laser is tuned to the optimal wavelength for this compound (around 340 nm for one-photon, 720-730 nm for two-photon).[1][6] Measure the laser power at the objective to ensure it is within the expected range for your setup.
-
Rationale: Suboptimal wavelength or insufficient laser power will result in inefficient photolysis.
-
-
Assess Purity of the Caged Compound:
-
Action: If possible, verify the purity of your batch of this compound, as impurities can affect performance. Note that there can be batch-to-batch variations in efficacy.[1]
-
Rationale: Impurities from the synthesis process can interfere with the uncaging reaction or have their own biological effects.
-
Issue 3: Phototoxicity
Troubleshooting Steps:
-
Minimize Laser Exposure:
-
Action: Use the shortest possible laser pulse duration and the lowest laser power that elicits the desired physiological response. Avoid repeated stimulation of the same location if possible.
-
Rationale: Phototoxicity is a cumulative effect of light exposure. Minimizing the total light dose delivered to the tissue is crucial.
-
-
Use a Higher Quantum Yield Caged Compound:
-
Action: Consider using a caged compound with a higher quantum yield, such as CDNI-caged-L-glutamate.
-
Rationale: A higher quantum yield means that less light energy is required to release the same amount of glutamate, thereby reducing the risk of phototoxicity.[11]
-
-
Monitor Cell Health:
-
Action: Continuously monitor the morphology and electrophysiological properties (e.g., resting membrane potential, input resistance) of the target cell throughout the experiment.
-
Rationale: Changes in these parameters can be early indicators of phototoxicity.
-
Data Presentation
Table 1: Physicochemical and Photolytic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 323.31 g/mol | [2] |
| Excitation (1-photon) | 300 - 380 nm | [1][4] |
| Peak Absorption (1-photon) | ~340 nm | [1] |
| Excitation (2-photon) | ~720 - 730 nm | [6][7] |
| Two-Photon Cross-Section | 0.06 GM at 730 nm | [2][7] |
| Quantum Yield | 0.065 - 0.085 | [2][4] |
| Photo-release Half-time | ~200 ns | [1] |
| Solubility in Water | Up to 50 mM | [1][3][4] |
| GABAA Receptor IC50 | ~0.5 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the batch-specific molecular weight provided by the manufacturer, calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolution: Dissolve the calculated mass in high-purity water or a suitable buffer (e.g., HEPES-buffered saline). This compound is soluble in water up to 50 mM.[3][4] Gentle warming may be necessary to fully dissolve the compound, especially for thawed solutions.[3]
-
pH Adjustment: Check and adjust the pH of the stock solution to the desired physiological range (typically 7.2-7.4).
-
Aliquoting and Storage: Aliquot the stock solution into small, light-protected tubes and store at -20°C for short-term (up to one month) or -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Calibration of Uncaging Laser Power
-
Prepare the experimental setup: Use a brain slice preparation or cultured neurons bathed in artificial cerebrospinal fluid (ACSF) containing a known concentration of this compound (e.g., 2.5 mM).[1]
-
Establish a whole-cell patch-clamp recording: Record from a neuron in voltage-clamp mode to measure uncaging-evoked postsynaptic currents (uEPSCs).
-
Start with low laser power: Set the uncaging laser to a low power and deliver a short pulse (e.g., 1 ms) to a dendritic spine or a region near the soma.
-
Incrementally increase laser power: Gradually increase the laser power while monitoring the amplitude of the uEPSC.
-
Determine the optimal power: The optimal power is the lowest setting that elicits a reliable and reproducible uEPSC with kinetics similar to spontaneous miniature excitatory postsynaptic currents (mEPSCs).[1] An average amplitude of ~10 pA is often targeted.[1]
-
Monitor for background activity: Throughout the calibration, monitor the baseline neuronal activity for any signs of increased spontaneous firing, which would indicate GABAA receptor antagonism or phototoxicity.
Visualizations
Caption: Troubleshooting workflow for high background activation.
Caption: General experimental workflow for two-photon uncaging.
Caption: Dual action of this compound.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. This compound| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 3. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. scbt.com [scbt.com]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. femtonics.eu [femtonics.eu]
best practices for preparing MNI-caged-L-glutamate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of MNI-caged-L-glutamate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a photoactivatable compound that releases L-glutamate upon photolysis with light in the 300-380 nm range.[1] It is widely used in neuroscience research for in situ studies of fast synaptic glutamate (B1630785) receptors, allowing for precise spatial and temporal control of glutamate release. This makes it a valuable tool for mapping glutamate receptor sensitivity and studying synaptic plasticity. It is also suitable for two-photon uncaging microscopy.[2]
Q2: What are the key properties of this compound?
This compound is water-soluble, stable at neutral pH, and highly resistant to hydrolysis.[3] It is pharmacologically inactive at neuronal glutamate receptors and transporters in its caged form, even at millimolar concentrations. However, it has been shown to be a potent antagonist of GABA-A receptors at concentrations commonly used for two-photon uncaging, which can lead to epileptiform activity in the absence of action potential blockers like tetrodotoxin (B1210768) (TTX).[4][5]
Q3: What is the recommended solvent and maximum concentration for this compound stock solutions?
The recommended solvent is water. This compound is soluble in water up to a maximum concentration of 50 mM.[3]
Q4: How should this compound be stored?
Both the solid compound and stock solutions should be stored at -20°C.[6] It is critical to protect the compound from light at all stages of handling and storage to prevent premature uncaging.[3][6] Stock solutions, if not used on the same day, can be stored at -20°C for up to one month.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The compound may have come out of solution at low temperatures. | Gently warm the stock solution to room temperature. Ensure all precipitate is fully dissolved before use.[3] |
| Reduced or no biological effect upon photoactivation. | 1. Degradation of the compound: Improper storage (exposure to light or elevated temperatures). 2. Suboptimal photolysis: Incorrect wavelength or insufficient light intensity. 3. Incorrect stock solution concentration: Errors in weighing or dilution. | 1. Always store the solid compound and stock solutions at -20°C, protected from light. Prepare fresh solutions if degradation is suspected. 2. Ensure the light source for uncaging is within the optimal excitation range (300-380 nm).[1] Verify the power and duration of the light pulse. 3. Re-prepare the stock solution, carefully verifying all measurements. Use the batch-specific molecular weight provided on the vial for accurate calculations. |
| Epileptiform activity observed in neuronal preparations. | Off-target antagonism of GABA-A receptors by this compound.[4][5] | This is a known side effect, particularly at higher concentrations used for two-photon uncaging.[4] Consider using a lower concentration if experimentally feasible or including a GABA-A receptor antagonist in your experimental design to control for this effect. The use of tetrodotoxin (TTX) can also block the resulting action potentials.[4] |
| Variability in experimental results between batches. | Batch-to-batch variation in molecular weight due to hydration. | Always use the batch-specific molecular weight found on the product vial or Certificate of Analysis when calculating the amount of solvent needed to prepare your stock solution. |
Experimental Protocols
Protocol for Preparing a 50 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
Nuclease-free water
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required mass: Use the batch-specific molecular weight (MW) provided on the product vial. For a 1 mL of 50 mM stock solution, the required mass (in mg) is calculated as: Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * MW (g/mol) * (1000 mg / 1 g) For a typical MW of 323.3 g/mol , this would be 16.17 mg.
-
Weigh the compound: In a darkened room or under dim red light, accurately weigh the calculated amount of this compound.
-
Dissolve the compound: Add the weighed this compound to an amber or foil-wrapped microcentrifuge tube. Add the appropriate volume of nuclease-free water (e.g., 1 mL for a 1 mL stock).
-
Mix thoroughly: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to room temperature to aid dissolution.[3]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles and light exposure. Store immediately at -20°C.[3]
Data Presentation
| Parameter | Recommended Value | Source |
| Solvent | Water | |
| Maximum Concentration | 50 mM | [3] |
| Storage Temperature (Solid) | -20°C | [6] |
| Storage Temperature (Stock Solution) | -20°C | [3][6] |
| Stock Solution Stability | Up to 1 month at -20°C | [3] |
| Light Protection | Mandatory at all times | [3][6] |
Visualizations
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Glutamate receptor signaling activated by uncaged L-glutamate.
References
- 1. scbt.com [scbt.com]
- 2. Two-photon glutamate uncaging [bio-protocol.org]
- 3. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing pH Changes During MNI-caged-L-glutamate Photolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MNI-caged-L-glutamate photolysis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What causes pH changes during this compound photolysis?
A1: The photolysis of this compound releases not only L-glutamate and a nitrosoindole byproduct, but also a proton (H+) for each molecule of caged compound that is uncaged.[1] This release of protons into the local environment leads to a decrease in pH, causing acidification.
Q2: Why is it critical to manage these pH changes?
A2: Fluctuations in pH can significantly impact experimental outcomes. Changes in proton concentration can affect the function of ion channels and receptors, alter enzyme activity, and potentially lead to cellular stress or damage, thereby compromising the validity of the experimental data.
Q3: What are the primary methods for controlling pH during these experiments?
A3: The most effective method for managing pH changes is the use of a biological buffer in the experimental solution. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a commonly recommended and utilized buffer for this purpose due to its buffering capacity in the physiological pH range.[2][3]
Q4: What concentration of HEPES buffer is recommended?
A4: The optimal concentration of HEPES can vary depending on the concentration of this compound used and the intensity of photolysis. Experimental protocols often utilize HEPES concentrations ranging from 10 mM to as high as 70 mM.[1][4] Increasing the buffer capacity by using a higher concentration of HEPES can effectively counteract the acidification caused by proton release.[1]
Q5: Are there different forms of this compound, and do they affect pH differently?
A5: Yes, this compound can be available as a trifluoroacetic acid (TFA) salt or as a zwitterionic (desalted) form.[2][3] The TFA salt, when dissolved, can release trifluoroacetic acid, which can contribute to the acidity of the solution. Therefore, when using the TFA salt, it is crucial to verify and adjust the pH of the final experimental solution.[2][3] The zwitterionic form is advantageous as high concentrations will not place as much demand on the buffering capacity of the solution.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in neuronal excitability or synaptic transmission | Local pH shifts due to proton release from MNI-glutamate photolysis. | Increase the concentration of the biological buffer (e.g., HEPES) in your artificial cerebrospinal fluid (aCSF) or recording solution. A concentration of 10 mM HEPES is common, but increasing it may be necessary.[2][3] |
| Inconsistent or irreproducible results between experiments | Variability in the initial pH of the experimental solution or inadequate buffering capacity. | Always measure and adjust the pH of your final solution after adding all components, including the this compound. Consider using a higher concentration of HEPES buffer for more robust pH control. |
| Slow, unexpected changes in baseline recordings | Gradual pH drift in the bulk solution, especially in recirculating perfusion systems. | Ensure the total volume of the perfusion system is sufficiently large to dilute the released protons effectively. Monitor the pH of the reservoir throughout the experiment. |
| Reduced effectiveness of photolysis over time | Potential degradation of the this compound, which can be pH-sensitive. | This compound is reported to be stable at physiological pH.[2][5] However, ensure proper storage of the compound and prepare fresh solutions for each experiment to rule out degradation. |
Experimental Protocols
Protocol 1: Preparation of HEPES-Buffered Artificial Cerebrospinal Fluid (aCSF)
This protocol provides a standard recipe for aCSF with HEPES buffering, suitable for this compound photolysis experiments.
Reagents:
-
NaCl
-
KCl
-
CaCl₂
-
MgCl₂
-
HEPES
-
Glucose
-
NaHCO₃ (optional, for maintaining some bicarbonate buffering)
-
Ultrapure water
-
NaOH or HCl for pH adjustment
Procedure:
-
Dissolve the salts (e.g., 130 mM NaCl, 4 mM KCl, 2.5 mM NaHCO₃, 10 mM HEPES, 25 mM glucose) in ultrapure water.[1]
-
Add CaCl₂ and MgCl₂.
-
Adjust the pH to the desired value (e.g., 7.3) using NaOH or HCl.[1]
-
Aerate the solution with 95% O₂ / 5% CO₂ if bicarbonate is included.
-
Filter-sterilize the solution before use.
Protocol 2: this compound Solution Preparation and Use
This protocol outlines the steps for preparing and applying the this compound solution.
Materials:
-
This compound (TFA salt or zwitterionic form)
-
HEPES-buffered aCSF (from Protocol 1)
-
pH meter
Procedure:
-
Dissolve the this compound in the HEPES-buffered aCSF to the desired final concentration (e.g., 500 µM).[6]
-
Crucially, measure the pH of the final solution.
-
If using the TFA salt of this compound, the pH may be lower than desired. Adjust the pH back to the target physiological range (e.g., 7.3-7.4) using a small amount of concentrated NaOH.
-
The solution can be bath-applied or locally perfused.
Quantitative Data Summary
| Parameter | Value | Reference |
| Quantum Yield of MNI-glutamate Photolysis | 0.065 - 0.085 | [2] |
| Recommended HEPES Buffer Concentration | 10 mM - 70 mM | [1][2][4] |
| Solubility of MNI-glutamate in Water | Up to 50 mM | |
| MNI-glutamate Concentration for Experiments | 200 µM - 500 µM | [6][7] |
Visualizations
Caption: Photolysis of this compound releases a proton, leading to a decrease in pH.
Caption: Troubleshooting workflow for managing pH changes during MNI-glutamate photolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: MNI-Caged-L-Glutamate vs. RuBi-Glutamate for precise neuronal activation
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal photostimulation, the choice of a caged glutamate (B1630785) compound is critical. This guide provides a comprehensive, data-driven comparison of two prominent options: MNI-caged-L-glutamate and RuBi-glutamate. We delve into their photochemical properties, biological activity, and practical considerations to facilitate an informed decision for your specific experimental needs.
The ability to precisely control the release of L-glutamate, the primary excitatory neurotransmitter in the central nervous system, has revolutionized the study of synaptic function, neuronal circuitry, and plasticity. Caged compounds, which release a bioactive molecule upon photolysis, are indispensable tools in this endeavor. This compound (MNI-Glu) has long been a workhorse in the field, while RuBi-glutamate (RuBi-Glu) has emerged as a promising alternative with distinct advantages.
Quantitative Performance: A Tabular Comparison
To provide a clear overview of their key performance metrics, the following tables summarize the quantitative data for this compound and RuBi-glutamate based on available experimental evidence.
| Chemical and Physical Properties | This compound | RuBi-glutamate |
| Molecular Weight | 323.3 g/mol [1] | 970.54 g/mol [2] |
| Solubility | Soluble to 50 mM in water | Soluble to 20 mM in water[2] |
| Stability | Water-soluble, stable at neutral pH, and highly resistant to hydrolysis[3]. No hydrolysis detected after 8 hours at room temperature (pH 7.4)[4]. | Information not readily available, but used in physiological buffers. |
| Purity | ≥97% to ≥99%[1] | Information not readily available. |
| Photochemical Properties | This compound | RuBi-glutamate |
| One-Photon λmax (nm) | 336 - 347 nm[3][5] | ~450 nm (visible, blue)[6][7] |
| Two-Photon λmax (nm) | 720 nm[4] | 800 nm[4][6] |
| Quantum Yield (Φ) | 0.065 - 0.085[3][5] | ~0.13 at pH 7[6] |
| Two-Photon Cross-Section (δu) (GM) | 0.06 GM at 720-730 nm[4][5] | 0.11 GM at 770 nm and 0.29 GM at 860 nm[7] |
| Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 4,500 at 336 nm[5] | >4,000 at 473 nm[6] |
| Photorelease Speed | Half-time of 200 ns[3]; occurs within 10 µs[4]. | Occurs in less than 50 ns[8]. |
| Biological Properties | This compound | RuBi-glutamate |
| Pharmacological Activity | Inactive at neuronal glutamate receptors and transporters at mM concentrations[3]. | Activates glutamate receptors upon uncaging[6][7][9]. |
| GABA-A Receptor Antagonism | Strong antagonist at concentrations used for two-photon uncaging (IC₅₀ ≈ 0.5 mM)[3][4][10]. Can lead to epileptiform-like activity[4]. | Less pronounced GABA-A receptor antagonism; can be used at lower concentrations, reducing this effect[4][6]. At 300 µM, it causes a significant but less pronounced reduction in IPSCs compared to MNI-Glu[6]. |
| Typical Working Concentration (Two-Photon) | 2.5 - 10 mM[4] | 300 µM[6][9][11] |
Key Differences and Experimental Considerations
Wavelength of Activation: A major distinction lies in their activation spectra. MNI-Glu requires UV or near-UV light for one-photon uncaging and is optimally excited at 720 nm for two-photon activation[3][4]. In contrast, RuBi-Glu can be activated by visible light (around 450 nm) for one-photon uncaging and has a red-shifted two-photon maximum at approximately 800 nm[4][6][7]. The use of visible light for RuBi-Glu uncaging can be advantageous, offering deeper tissue penetration and potentially reduced phototoxicity compared to UV light[6]. The red-shifted two-photon excitation of RuBi-Glu is also beneficial as it aligns well with the peak power output of commonly used Ti:sapphire lasers[4].
Quantum Efficiency and Concentration: RuBi-Glu exhibits a higher quantum yield (Φ ≈ 0.13) compared to MNI-Glu (Φ ≈ 0.065-0.085)[3][5][6]. This higher efficiency, combined with a significant extinction coefficient, allows RuBi-Glu to be used at much lower concentrations (e.g., 300 µM) for effective two-photon uncaging, compared to the millimolar concentrations often required for MNI-Glu[4][6].
Biological Inertness and Side Effects: While both caged compounds are designed to be inactive before photolysis, MNI-Glu exhibits significant antagonism of GABA-A receptors at the high concentrations needed for two-photon uncaging[3][4][10]. This can lead to neuronal hyperexcitability and is a critical consideration for studies of synaptic inhibition or network activity[4]. RuBi-Glu, due to its efficacy at lower concentrations, presents a reduced, though not entirely absent, blockade of GABAergic transmission, making it a more suitable choice for experiments where preserving inhibitory tone is crucial[6].
Experimental Protocols: A Glimpse into Methodology
While detailed, step-by-step protocols are beyond the scope of this guide, the general workflow for utilizing these compounds in a two-photon uncaging experiment is outlined below.
Caption: A generalized workflow for a two-photon glutamate uncaging experiment.
Signaling Pathways Activated by Glutamate Uncaging
The photorelease of glutamate from either MNI-Glu or RuBi-Glu can activate a cascade of downstream signaling events by binding to ionotropic and metabotropic glutamate receptors. This allows for the precise investigation of pathways involved in synaptic plasticity, such as Long-Term Potentiation (LTP).
Caption: Simplified signaling pathway activated by glutamate uncaging leading to LTP.
Logical Comparison for Decision Making
To aid in the selection process, the following diagram illustrates the logical considerations when choosing between MNI-Glu and RuBi-Glu.
Caption: A decision tree to guide the selection between MNI-Glu and RuBi-Glu.
Conclusion
Both this compound and RuBi-glutamate are powerful tools for the photostimulation of neurons. MNI-Glu, being well-established, has a long track record in the literature. However, for experiments demanding minimal disruption of GABAergic inhibition, and for those that would benefit from visible light or red-shifted two-photon excitation, RuBi-glutamate presents a compelling and often superior alternative due to its higher quantum efficiency and efficacy at lower concentrations. The choice ultimately depends on the specific requirements of the experimental design, including the sensitivity of the preparation to GABA-A receptor antagonism and the available laser wavelengths. This guide provides the foundational data and logical framework to make that choice with confidence.
References
- 1. scbt.com [scbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 9. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle of Caged Glutamates: MNI vs. CDNI for Two-Photon Uncaging
For researchers in neuroscience and drug development, the precise spatiotemporal control of neurotransmitter release is paramount. Two-photon uncaging of glutamate (B1630785) has emerged as a powerful technique to mimic synaptic transmission and investigate neuronal circuitry with high fidelity. At the heart of this technique are caged glutamate compounds, which release glutamate upon light activation. This guide provides a detailed comparison of two popular caged glutamates: MNI-caged-L-glutamate (MNI-Glu) and CDNI-caged-L-glutamate (CDNI-Glu), offering a comprehensive overview of their performance based on experimental data.
Executive Summary
CDNI-glutamate consistently demonstrates superior photochemical properties compared to the more traditional MNI-glutamate for two-photon uncaging applications.[1][2] The key advantage of CDNI-Glu lies in its significantly higher quantum yield, meaning it releases glutamate more efficiently upon photoactivation.[1][2] This higher efficiency allows researchers to use lower laser powers and shorter exposure times, thereby minimizing the risk of phototoxicity and enabling longer, more complex experiments.[1][2] While both compounds can be effectively used for two-photon uncaging, CDNI-Glu's enhanced photosensitivity makes it a more robust and versatile tool for probing synaptic function.
Performance Comparison: Quantitative Data
The following table summarizes the key photochemical and physical properties of MNI-glutamate and CDNI-glutamate based on published experimental data.
| Property | This compound | CDNI-caged-L-glutamate | Reference |
| Quantum Yield (Φ) | ~0.085 | ~0.5 | [1][2][3] |
| Two-Photon Cross-Section (δu) | ~0.06 GM at 720-730 nm | ~0.06 GM at 720 nm | [4][5] |
| Optimal Two-Photon Excitation Wavelength | ~720 nm | ~720 nm | [1][6] |
| Relative Photosensitivity | Lower | 4 to 5 times higher than MNI-Glu | [1] |
| Solubility | Water-soluble | Improved water solubility over MDNI-Glu | [4][7] |
| GABA-A Receptor Antagonism | Strong antagonist at concentrations for two-photon uncaging | Antagonistic effect is still an issue, but can be used at lower concentrations, reducing the effect | [6][8] |
Signaling Pathway and Experimental Workflow
To understand the application of these compounds, it is crucial to visualize the underlying biological process and the experimental procedure.
References
- 1. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices | Journal of Neuroscience [jneurosci.org]
- 3. This compound |Caged glutamate| Hello Bio [hellobio.com]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Uncaging-Evoked Responses with Synaptic Stimulation
For researchers, scientists, and professionals in drug development, understanding the nuances of synaptic function is paramount. Two-photon (2P) glutamate (B1630785) uncaging has emerged as a powerful technique, offering unparalleled spatiotemporal resolution for stimulating individual synapses.[1][2] However, the artificial nature of this stimulation necessitates rigorous validation to ensure that the evoked responses are physiologically relevant. This guide provides an objective comparison between uncaging-evoked responses and those elicited by traditional synaptic stimulation, supported by experimental data and detailed protocols.
The core principle of validation lies in comparing the characteristics of uncaging-evoked excitatory postsynaptic currents or potentials (uEPSCs/uEPSPs) with those of synaptically-evoked (sEPSCs/sEPSPs) or spontaneous miniature excitatory postsynaptic currents (mEPSCs).[3][4] By adjusting uncaging parameters, such as laser power and pulse duration, researchers can elicit responses that closely mimic the kinetics of naturally occurring synaptic events.[3][5]
Comparative Analysis of Stimulation Techniques
Two-photon uncaging and synaptic stimulation (electrical or optogenetic) offer distinct advantages and limitations. While uncaging provides precise spatial control, synaptic stimulation engages the natural presynaptic machinery, offering a more holistic view of synaptic transmission.
| Feature | Two-Photon Glutamate Uncaging | Electrical Synaptic Stimulation |
| Principle | Photolysis of a caged neurotransmitter (e.g., MNI-glutamate) at a specific point using a focused laser beam to activate postsynaptic receptors directly.[2] | Depolarization of a population of presynaptic axons using an electrode, triggering vesicular release of neurotransmitters.[6] |
| Spatial Resolution | High (sub-micron, ~0.6-0.8 µm), enabling the stimulation of single dendritic spines.[1][4] | Low, stimulates multiple axons and synapses in the vicinity of the electrode.[3] |
| Temporal Control | High, precise control over the timing and duration of the stimulus (sub-millisecond).[1] | Moderate, depends on stimulus parameters and axonal conduction. |
| Target | Primarily activates postsynaptic receptors, bypassing the presynaptic terminal.[3] | Activates the entire presynaptic terminal and subsequent postsynaptic receptors. |
| Physiological Relevance | Mimics postsynaptic activation but does not replicate the stochastic nature of presynaptic vesicle release. | More closely represents natural synaptic transmission by involving the presynaptic release process. |
| Applications | Mapping receptor distribution, studying postsynaptic signaling cascades, inducing plasticity at single spines.[3][7][8] | Studying network connectivity, short- and long-term plasticity, and overall synaptic strength.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are standardized protocols for two-photon glutamate uncaging and the electrophysiological recording of synaptic responses.
Protocol 1: Two-Photon Glutamate Uncaging
This protocol describes how to stimulate a single dendritic spine and record the resulting postsynaptic current.
1. Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from mice or rats.
-
Prepare artificial cerebrospinal fluid (ACSF) containing (in mM): 127 NaCl, 25 NaHCO3, 1.2 NaH2PO4, 2.5 KCl, 25 D-glucose, 2 CaCl2, and nominally 0 MgCl2. The solution should be aerated with 95% O2/5% CO2.[3]
-
Add 1 µM Tetrodotoxin (TTX) to the ACSF to block action potentials and isolate postsynaptic responses.[3]
-
Add a caged glutamate compound, such as 2.5 mM MNI-glutamate, to the perfusion ACSF.[3]
2. Microscope and Electrophysiology Setup:
-
Use a two-photon laser scanning microscope equipped with a Ti:Sapphire laser tuned to the appropriate wavelength for the caged compound (e.g., ~720 nm for MNI-glutamate).[5]
-
The microscope should be fitted with a water-immersion objective (e.g., 60x, 0.9 NA).[1]
-
Establish a whole-cell patch-clamp recording from a target neuron. The internal pipette solution should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology.[1]
3. Uncaging and Recording:
-
Identify a dendritic spine for stimulation using the fluorescent dye in the patch pipette.
-
Position the uncaging laser spot adjacent to the head of the selected spine.
-
Deliver a short laser pulse (e.g., 0.5-1.0 ms (B15284909) duration).[3] Adjust the laser power to elicit an uncaging-evoked excitatory postsynaptic current (uEPSC) with an amplitude comparable to that of miniature EPSCs.[3]
-
Record the uEPSC in voltage-clamp mode. Average multiple responses (5-7 pulses at 0.1 Hz) to obtain a stable measurement.[3]
Protocol 2: Recording Spontaneous and Evoked Synaptic Currents
This protocol is for recording baseline synaptic activity (mEPSCs) or responses to electrical stimulation (sEPSCs).
1. Preparation:
-
Prepare brain slices and ACSF as described in Protocol 1. For recording mEPSCs, include 1 µM TTX in the ACSF.[11] For evoked responses, TTX is omitted.
2. Electrophysiology Setup:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
For evoked responses, place a bipolar stimulating electrode in a region containing afferent fibers that synapse onto the recorded neuron (e.g., layer VI for stimulating layer II/III neurons).[6]
3. Recording:
-
mEPSCs: Record spontaneous currents in voltage-clamp mode for several minutes. These events reflect the spontaneous release of single neurotransmitter vesicles.[11]
-
Evoked EPSCs (eEPSCs): Deliver a brief electrical pulse (e.g., 100 µs, 200 µA) through the stimulating electrode.[6] Record the resulting synaptic current in the postsynaptic neuron. Vary the stimulation intensity to determine the threshold and maximal response.
Quantitative Data Comparison
Validation is achieved when the properties of uncaging-evoked responses are comparable to their physiological counterparts. The following tables summarize typical values from experimental findings.
Table 1: Comparison of Postsynaptic Currents (EPSCs)
| Parameter | Uncaging-Evoked EPSC (uEPSC) | Spontaneous/Miniature EPSC (mEPSC) | Reference |
| Amplitude | ~10-12 pA | 10.5 ± 0.5 pA | [1][12] |
| Stimulus | 0.5-1.0 ms laser pulse | Spontaneous vesicle release | [3][11] |
| Recording Mode | Whole-cell voltage-clamp | Whole-cell voltage-clamp | [13] |
Table 2: Comparison of Postsynaptic Potentials (EPSPs)
| Parameter | Uncaging-Evoked EPSP (uEPSP) | Spontaneous EPSP (sEPSP) | Reference |
| Amplitude | 0.65 - 0.74 mV | ~0.86 mV | [5] |
| 10-90% Rise Time | 0.05 - 0.06 mV/ms | ~0.25 mV/ms | [5] |
| Duration | 108 - 125 ms | ~50 ms | [5] |
As the data indicates, while the amplitudes of uEPSPs can be tuned to match sEPSPs, their kinetics, such as rise time and duration, may differ.[5] These differences are important considerations when interpreting uncaging data.
Visualizing Experimental Workflows and Signaling
Diagrams generated using Graphviz provide clear visual representations of the processes involved.
References
- 1. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. harveylab.hms.harvard.edu [harveylab.hms.harvard.edu]
- 8. bio.fsu.edu [bio.fsu.edu]
- 9. Advances in the Electrophysiological Recordings of Long-Term Potentiation | MDPI [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Differential distribution of endoplasmic reticulum controls metabotropic signaling and plasticity at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recording and analyzing synaptic currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to One-Photon and Two-Photon Uncaging of MNI-Glutamate for Neuroscientists
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of neurotransmitter release is paramount for dissecting neural circuitry and understanding synaptic function. MNI-glutamate, a caged form of the principal excitatory neurotransmitter L-glutamate, has emerged as an indispensable tool for such investigations. The release of glutamate (B1630785) from its "cage" is triggered by light, a process known as uncaging. This guide provides an objective comparison of the two primary photostimulation techniques: one-photon and two-photon uncaging of MNI-glutamate, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research applications.
Introduction to MNI-Glutamate Uncaging
MNI-caged glutamate (4-methoxy-7-nitroindolinyl-caged L-glutamate) is a photolabile compound that, upon absorption of light, rapidly and efficiently releases glutamate. This allows for the artificial activation of glutamate receptors with high temporal precision, mimicking synaptic transmission. The choice between one-photon and two-photon excitation for uncaging MNI-glutamate significantly impacts the spatial resolution, depth of tissue penetration, and potential for photodamage, thereby defining the scope of achievable experiments.
Core Principles: One-Photon vs. Two-Photon Excitation
One-photon uncaging involves the absorption of a single, high-energy photon (typically in the UV or blue range of the spectrum) to cleave the caging group from glutamate.[1] In contrast, two-photon uncaging relies on the near-simultaneous absorption of two lower-energy, longer-wavelength photons (typically in the near-infrared range) to achieve the same molecular excitation and subsequent uncaging.[2][3] This fundamental difference in the physics of excitation underlies the distinct advantages and disadvantages of each technique.
Quantitative Performance Comparison
The selection of an uncaging methodology is often dictated by the specific experimental requirements for spatial precision and tissue penetration. The following table summarizes the key quantitative differences between one-photon and two-photon uncaging of MNI-glutamate.
| Feature | One-Photon Uncaging | Two-Photon Uncaging |
| Excitation Wavelength | ~365-410 nm[1] | ~720 nm[2][4] |
| Spatial Resolution (Axial) | Poorly confined (excitation along the entire light path) | Highly confined (~1-2 µm)[3][5] |
| Spatial Resolution (Lateral) | Diffraction-limited, but out-of-focus excitation occurs | Diffraction-limited (~0.5 µm)[5] |
| Tissue Penetration Depth | Limited (high scattering of shorter wavelengths) | Deeper (less scattering of longer wavelengths) |
| Photodamage | Higher risk of off-target and cellular damage | Reduced off-target damage, but high focal intensity can cause localized damage |
| Uncaging Efficiency | High quantum yield with appropriate wavelength | Lower two-photon cross-section requires high peak power (femtosecond pulsed lasers) |
Experimental Data Insights
Studies directly comparing the two methods have demonstrated that while both can elicit glutamatergic currents, two-photon uncaging offers unparalleled spatial precision. For instance, two-photon uncaging can selectively activate individual dendritic spines, which is not achievable with conventional one-photon methods due to the "cone" of excitation inherent to single-photon absorption.[2] While one-photon laser uncaging provides more localization than full-field illumination, it still falls short of the pinpoint accuracy of two-photon excitation.[1]
Unexpectedly, in some comparative studies, the currents evoked by MNI-glutamate uncaging were found to be larger than those from other caged compounds like MNI-kainate, for both one- and two-photon methods.[1][6] This highlights that the choice of caged compound and uncaging modality can influence the kinetic properties of the current response.[1][6]
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams illustrate the glutamate receptor signaling pathway, the logical comparison between the two uncaging methods, and a typical experimental workflow.
Detailed Experimental Protocols
One-Photon Uncaging of MNI-Glutamate
This protocol is adapted for localized uncaging using a continuous wave laser on neurons in acute brain slices.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal, cortical) of 300-400 µm thickness using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
MNI-Glutamate Solution: Prepare a stock solution of MNI-glutamate and dilute it in aCSF to a final concentration of 2.5-5 mM. It is crucial to note that MNI-glutamate can act as a GABA-A receptor antagonist, which may necessitate adjustments in concentration or the inclusion of GABAergic antagonists if not part of the experimental design.[1][6]
-
Recording Setup: Transfer a brain slice to the recording chamber of an upright microscope equipped with DIC optics and a patch-clamp setup. Perfuse the slice with the MNI-glutamate-containing aCSF.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Laser Setup: Use a continuous wave laser with a wavelength of approximately 410 nm.[1] The laser beam should be directed through the microscope objective.
-
Uncaging: Position the laser spot over the soma or a dendrite of the patched neuron. Deliver brief laser pulses (e.g., 1-5 ms (B15284909) duration, 1.7 mW power) to uncage MNI-glutamate.[1]
-
Data Acquisition: Record the evoked postsynaptic currents using your data acquisition software. Vary the duration and power of the laser pulse to modulate the amount of uncaged glutamate.
Two-Photon Uncaging of MNI-Glutamate
This protocol is designed for high-resolution uncaging at individual dendritic spines.
-
Slice and Solution Preparation: Follow steps 1 and 2 from the one-photon protocol. A concentration of 2.5 mM MNI-glutamate is often used.[4]
-
Microscope and Laser Setup: Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser tuned to approximately 720 nm.[4] The setup should allow for simultaneous imaging and uncaging.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron and fill it with a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize its morphology.
-
Spine Identification: Using two-photon imaging, identify a dendritic spine of interest.
-
Uncaging: Position the focused laser beam at the head of the selected spine. Deliver a short pulse (e.g., 0.25-4 ms) of the 720 nm laser light to uncage MNI-glutamate.[4] The power of the laser will need to be calibrated to elicit physiological-like responses.[4]
-
Data Acquisition: Record the uncaging-evoked excitatory postsynaptic currents (uEPSCs). The goal is often to mimic miniature EPSCs (mEPSCs).[4]
Conclusion
Both one-photon and two-photon uncaging of MNI-glutamate are powerful techniques for the optical control of neuronal activity. One-photon uncaging offers a simpler and more cost-effective approach, suitable for experiments where sub-micron spatial resolution is not critical. However, for studies requiring the activation of individual synapses, investigation of dendritic integration, and experiments in scattering tissue, the superior spatial confinement and deeper penetration of two-photon uncaging make it the indispensable method of choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific scientific questions and available resources.
References
- 1. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: MNI-caged-L-glutamate Uncaging vs. Optogenetics for Neuronal Stimulation
For researchers, scientists, and drug development professionals, the precise manipulation of neuronal activity is paramount. Two powerful techniques, MNI-caged-L-glutamate uncaging and optogenetics, offer light-mediated control of neurons, each with a distinct set of advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and illustrative diagrams to inform the selection of the most appropriate method for your research needs.
At a Glance: Key Performance Metrics
The choice between this compound uncaging and optogenetics hinges on the specific experimental requirements for spatial and temporal precision, cell-type specificity, and potential off-target effects. While both techniques utilize light to activate neurons, their underlying mechanisms lead to significant differences in their application and outcomes.
| Feature | This compound Uncaging | Optogenetics (e.g., Channelrhodopsin-2) |
| Targeting Mechanism | Exogenous application of a photolabile "caged" neurotransmitter. | Genetic expression of light-sensitive ion channels or pumps. |
| Cell-type Specificity | Low; primarily determined by the area of light application. | High; determined by the choice of cell-type-specific promoters.[1] |
| Spatial Resolution | High to very high; single-spine resolution achievable with two-photon uncaging (~0.5 µm).[2][3] | Moderate to high; limited by light scattering in tissue, but cellular resolution is possible.[4][5] |
| Temporal Precision | Millisecond-scale activation upon uncaging.[6] | Millisecond-scale activation and deactivation of channels.[4][7] |
| Invasiveness | Requires delivery of the caged compound to the tissue. | Requires genetic modification, typically via viral vectors.[1][7] |
| Off-Target Effects | Antagonism of GABA-A receptors at high concentrations.[6][8][9][10] | Potential for light-induced off-target activation of endogenous molecules or retinal pathways, and effects on non-neuronal cells.[11][12] |
Delving Deeper: A Quantitative Comparison
The following table summarizes key quantitative data from published studies to provide a more granular comparison of the two techniques.
| Parameter | This compound Uncaging | Optogenetics (Channelrhodopsin-2) |
| Typical Concentration / Expression Level | 0.25 - 10 mM in bath application.[6][8] | Dependent on viral titer and promoter strength. |
| Light Wavelength for Activation | Typically UV-A (e.g., 355 nm for one-photon) or near-infrared (e.g., 720 nm for two-photon).[2][13] | Typically blue light (e.g., ~470 nm).[14] |
| Light Power / Intensity | 2.8–3.0 mW for two-photon uncaging.[2] | As low as 1 mW for sufficient activation.[14] |
| Stimulation Frequency | Can be delivered in single pulses or trains. | Commonly 20 Hz stimulation with 5 ms (B15284909) light pulses.[14] |
| Spatial Resolution Limit | ~0.5 µm with two-photon uncaging.[2] | Limited by light scattering, but can be focused to stimulate individual cells.[4] |
| Temporal Resolution (Activation) | Sub-millisecond upon photolysis.[6] | Millisecond channel opening kinetics.[7] |
| Key Off-Target Concentration | GABA-A receptor antagonism observed at concentrations used for two-photon uncaging.[6][10] | Light intensity-dependent; blue light can affect microglia.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways for neuronal activation.
Caption: A generalized experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are foundational protocols for key experiments.
This compound Uncaging Protocol
This protocol outlines the steps for two-photon glutamate uncaging in acute brain slices.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Incubation: Allow slices to recover in ACSF at room temperature for at least 1 hour.
-
Caged Compound Application: During the experiment, perfuse the slices with ACSF containing 4 mM this compound.[2] To mitigate off-target GABA-A receptor antagonism, co-application of a GABA-A receptor antagonist may be necessary, or using a "cloaked" caged glutamate can be considered.[8][9] To isolate direct effects, 1 µM tetrodotoxin (B1210768) (TTX) can be included to block action potentials.[2]
-
Cell Identification and Patching: Visualize neurons using differential interference contrast (DIC) microscopy and perform whole-cell patch-clamp recordings.
-
Two-Photon Uncaging: Use a Ti:sapphire laser tuned to ~720 nm to deliver focused light pulses (e.g., 4-8 ms, 2.8-3.0 mW) to a small region (~0.5 µm) near the dendritic spine of interest.[2]
-
Data Acquisition: Record the uncaging-evoked excitatory postsynaptic currents (uEPSCs). Adjust laser power and pulse duration to elicit responses that mimic miniature excitatory postsynaptic currents (mEPSCs).[6]
Optogenetics Protocol (Channelrhodopsin-2)
This protocol describes the steps for in vivo optogenetic stimulation of neurons in freely moving mice.
-
Viral Vector Preparation and Injection: Use an adeno-associated viral (AAV) vector carrying the gene for Channelrhodopsin-2 (ChR2) fused to a fluorescent reporter under the control of a cell-type-specific promoter.[7][14] Perform stereotaxic injection of the AAV into the target brain region.[15]
-
Optical Fiber Implantation: Following viral injection, implant an optical fiber cannula directly above the target region to allow for light delivery.[7][14]
-
Recovery and Expression: Allow the animal to recover from surgery and for sufficient expression of the opsin, typically 2-4 weeks.
-
Behavioral Testing: Connect the implanted fiber optic to a light source (e.g., a 473 nm laser).[16]
-
Light Stimulation: Deliver light pulses to activate the ChR2-expressing neurons. A common stimulation protocol is 20 Hz with 5 ms pulses at a light intensity of approximately 1 mW.[14] The light stimulation protocol should include "light off" and "light on" trials to measure behavioral changes directly.[14]
-
Data Analysis: Correlate the neuronal activation with behavioral outcomes.
Conclusion: Making an Informed Decision
Both this compound uncaging and optogenetics are powerful tools for dissecting neural circuits. The choice between them is dictated by the specific scientific question.
-
This compound uncaging, particularly with two-photon excitation, is unparalleled for studies requiring single-synapse spatial resolution. This makes it ideal for investigating the properties of individual dendritic spines and synaptic plasticity. However, its lack of cell-type specificity and potential off-target effects on GABAergic transmission are important considerations.
-
Optogenetics excels in studies where cell-type specificity is critical. By using specific promoters, researchers can activate or inhibit genetically defined populations of neurons, providing a causal link between the activity of these neurons and behavior.[4] While spatial resolution can be limited by light scattering, advancements in light delivery systems are continually improving precision.
For drug development professionals, understanding the nuances of these techniques is crucial for validating targets and assessing the effects of compounds on specific neural pathways. By carefully considering the experimental goals and the inherent strengths and weaknesses of each method, researchers can select the optimal approach to advance our understanding of the nervous system.
References
- 1. Molecular Tools and Approaches for Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-photon glutamate uncaging [bio-protocol.org]
- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mightexbio.com [mightexbio.com]
- 5. jneurosci.org [jneurosci.org]
- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Cloaked caged glutamate eliminates off-target GABA-A receptor antagonism and opens a new door in neuroscience - ProQuest [proquest.com]
- 10. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects of optogenetics | Sainsbury Wellcome Centre [sainsburywellcome.org]
- 12. Blue light used for optogenetics may have off-target effects | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 13. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice [jove.com]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
Uncaging Glutamate: A Comparative Guide to MNI-Caged-L-Glutamate and its Alternatives
For researchers, scientists, and drug development professionals, the precise spatial and temporal release of neurotransmitters is paramount for dissecting neural circuits and understanding synaptic function. MNI-caged-L-glutamate has long been a staple tool for these applications. However, a critical evaluation of its limitations, particularly in specific experimental contexts, reveals the necessity for considering alternative compounds. This guide provides an objective comparison of this compound with other commercially available caged glutamate (B1630785) compounds, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Key Performance Indicators: A Head-to-Head Comparison
The efficacy and suitability of a caged glutamate compound are determined by several key photophysical and pharmacological properties. While this compound offers a good balance for many applications, its limitations, particularly its off-target effects, have driven the development of alternatives with improved characteristics.
| Caged Compound | Quantum Yield (Φ) | Two-Photon Cross-Section (σ₂) (GM) | Optimal Excitation Wavelength (nm) | GABAergic Antagonism (IC₅₀) | Recommended Concentration for 2P Uncaging |
| This compound | 0.065 - 0.085[1][2] | 0.06 at 730 nm[1][2] | ~340 (1P), ~720 (2P)[3] | ~0.5 mM[3] | 2.5 - 10 mM[4][5] |
| CDNI-caged-L-glutamate | ~0.5 - 0.6[5][6][7] | 0.06 at 720 nm[4] | ~330 (1P), ~720 (2P)[4] | 0.24 mM[8] | ~1 mM[8] |
| RuBi-glutamate | ~0.13[9] | 0.14 at 800 nm[9] | ~450 (1P), ~800 (2P)[4] | Less than MNI-glutamate[5][10] | 300 µM[5] |
| DEAC450-glutamate | 0.39[3] | 0.5 at 900 nm[3] | ~450 (1P), ~900 (2P)[4] | Antagonizes GABA-A receptors[5] | 0.25 mM[3] |
The Critical Limitation: GABA-A Receptor Antagonism
A significant drawback of this compound, particularly in applications requiring high concentrations for two-photon uncaging, is its antagonistic effect on GABA-A receptors.[5][11] This off-target effect can lead to neuronal hyperexcitability and potentially confound experimental results, especially in studies of synaptic inhibition or network activity.[4][5]
The diagram below illustrates how this compound can interfere with inhibitory neurotransmission, a critical consideration for experimental design.
As the data table indicates, alternatives like RuBi-glutamate exhibit reduced GABAergic antagonism, allowing for their use at concentrations that are less likely to interfere with inhibitory signaling.[5][10] CDNI-caged-L-glutamate, while still showing some antagonism, is effective at lower concentrations due to its higher quantum yield, thereby mitigating this off-target effect.[6][7][8]
Experimental Protocols
To facilitate the direct comparison of different caged glutamate compounds, we provide a generalized experimental workflow.
Experimental Workflow for Comparing Caged Glutamate Performance
Detailed Methodologies
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (for patch pipette): For recording excitatory postsynaptic currents (EPSCs), a cesium-based solution is often used to block potassium channels. A typical composition is (in mM): 135 CsMeSO₃, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, with pH adjusted to 7.2-7.3.
-
Caged Compound Stock Solutions: Prepare high-concentration stock solutions of each caged glutamate in water or a suitable buffer. For experiments, dilute the stock solution in ACSF to the desired final concentration.
2. Electrophysiological Recording:
-
Prepare acute brain slices (e.g., from hippocampus or cortex) or cultured neurons.
-
Obtain whole-cell patch-clamp recordings from the neuron of interest under visual guidance (e.g., using DIC microscopy).
-
Maintain the cell in voltage-clamp mode, typically at a holding potential of -70 mV to record inward glutamate-mediated currents.
3. Two-Photon Uncaging:
-
Use a two-photon laser scanning microscope equipped with a femtosecond-pulsed laser tuned to the appropriate wavelength for the caged compound being tested (e.g., ~720 nm for MNI- and CDNI-glutamate, ~800 nm for RuBi-glutamate, ~900 nm for DEAC450-glutamate).
-
Position the uncaging laser spot at a small distance (e.g., 0.5-1 µm) from a dendritic spine or a region of the dendrite.
-
Deliver a brief laser pulse (e.g., 0.5-5 ms) to photorelease glutamate. The laser power should be adjusted to elicit a consistent postsynaptic current.
4. Measurement of GABA-A Receptor Antagonism:
-
Obtain a whole-cell recording from a neuron and evoke inhibitory postsynaptic currents (IPSCs) by stimulating inhibitory interneurons with an extracellular electrode.
-
Bath apply the caged glutamate compound at various concentrations.
-
Measure the amplitude of the evoked IPSCs before and after the application of the caged compound.
-
Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Choosing the Right Tool for the Job: A Decision Pathway
The selection of a caged glutamate compound should be guided by the specific requirements of the experiment. The following decision pathway can help in making an informed choice.
Conclusion
While this compound remains a valuable tool, its significant antagonistic effect on GABA-A receptors necessitates careful consideration and, in many cases, the use of alternative compounds. Researchers studying inhibitory circuits, network dynamics, or those requiring high concentrations of caged compound for two-photon uncaging should strongly consider alternatives such as CDNI-glutamate, RuBi-glutamate, or DEAC450-glutamate. Each of these alternatives offers a unique set of advantages, including higher quantum yields, different excitation spectra, and reduced off-target effects. By carefully evaluating the experimental requirements and the properties of the available caged compounds, researchers can select the optimal tool to achieve precise and reliable control over glutamatergic signaling.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-photon glutamate uncaging [bio-protocol.org]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new synthesis of caged GABA compounds for studying GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 11. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Glutamate Release from Caged Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MNI-caged-L-glutamate and its Alternatives for Precise Spatiotemporal Control of Glutamate (B1630785) Uncaging.
The photolytic release of glutamate from caged compounds has revolutionized the study of synaptic transmission, dendritic integration, and neuronal circuit mapping. This guide provides a comprehensive comparison of the widely used this compound with its main alternatives, focusing on quantitative performance metrics and detailed experimental protocols to aid researchers in selecting the optimal tool for their specific application.
Quantitative Comparison of Caged Glutamate Compounds
The efficacy of a caged glutamate compound is determined by its photophysical properties, which dictate the efficiency of light absorption and the probability of glutamate release upon illumination. The following tables summarize the key quantitative data for this compound and its common alternatives.
Table 1: One-Photon Uncaging Properties
| Caged Compound | One-Photon Maximum Absorption (λmax) | Quantum Yield (Φ) | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| MNI-Glu | 336 nm[1] | 0.065 - 0.085[2][3][4] | ~4,820[1] |
| CDNI-Glu | ~330 nm[5] | ~0.5[5] | ~6,400[5] |
| RuBi-Glu | ~450 nm[5] | ~0.13[5][6] | >4,000 at 473 nm[6] |
| DEAC450-Glu | ~450 nm[4][5] | 0.39[5][7][8] | ~43,000[5] |
Table 2: Two-Photon Uncaging Properties
| Caged Compound | Two-Photon Maximum Absorption (λmax) | Two-Photon Uncaging Cross-Section (δu) (GM) |
| MNI-Glu | ~720 nm[5][9] | 0.06 at 730 nm[2][3] |
| CDNI-Glu | ~720 nm[5][9] | ~5 times larger than MNI-Glu[5] |
| RuBi-Glu | ~800 nm[5][9] | Not explicitly quantified in the provided results. |
| DEAC450-Glu | ~900 nm[5][9] | ~0.5 at 900 nm[5] |
Experimental Protocols
Precise and reproducible quantification of glutamate release is paramount. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Glutamate Release using HPLC
This protocol allows for the direct measurement of glutamate concentration in a solution following photolysis.
1. Sample Preparation:
-
Prepare a solution of the caged glutamate compound (e.g., 1 mM MNI-glutamate) in a physiologically relevant buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Aliquot the solution into small, optically clear vials.
2. Photolysis:
-
Irradiate the sample with a light source appropriate for the chosen caged compound (e.g., a 365 nm UV lamp for one-photon uncaging of MNI-glutamate).
-
The duration and intensity of irradiation should be systematically varied to generate a range of glutamate concentrations.
3. Derivatization:
-
To enable fluorescent detection by HPLC, the photoreleased glutamate must be derivatized. A common method involves reaction with o-phtaldehyde (OPA) or 2,4-dinitro-1-fluorobenzene (DNFB)[10][11][12][13].
-
For DNFB derivatization, mix the irradiated sample with DNFB solution in an alkaline buffer and incubate[10][11][12].
4. HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a C18 or phenyl-hexyl column) and a UV or fluorescence detector[11][13][14].
-
The mobile phase composition will depend on the specific derivatization agent and column used[11].
-
Quantify the glutamate concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of glutamate.
Protocol 2: Calibration of Glutamate Uncaging using Whole-Cell Patch-Clamp Recording
This electrophysiological approach provides a functional readout of the amount of glutamate released in a biologically relevant context.
1. Brain Slice Preparation:
-
Prepare acute brain slices from the desired region of the rodent brain.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.
2. Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from a target neuron in a brain slice[15][16].
-
The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488) to visualize the neuron.
3. Caged Glutamate Application:
-
Bath-apply the caged glutamate compound (e.g., 2.5 mM MNI-glutamate) to the brain slice[9].
4. Two-Photon Uncaging:
-
Use a two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., tuned to 720 nm for MNI-glutamate) to deliver precise uncaging light to a specific dendritic spine or region of the neuron[9].
-
The laser power and pulse duration should be carefully controlled to evoke excitatory postsynaptic currents (EPSCs) that mimic spontaneous miniature EPSCs[9].
5. Data Analysis:
-
Record the uncaging-evoked EPSCs (uEPSCs).
-
The amplitude of the uEPSC is proportional to the amount of glutamate released and the number of postsynaptic receptors activated.
-
By systematically varying the laser power and duration, a dose-response curve can be generated to calibrate the glutamate release.
Visualization of Key Concepts
To further clarify the processes involved, the following diagrams illustrate the photolysis reaction, the experimental workflow for HPLC quantification, and the signaling pathway activated by glutamate release.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 7. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. higleylab.org [higleylab.org]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 10. moca.net.ua [moca.net.ua]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of glutamate uptake by high performance liquid chromatography (HPLC) in preparations of retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of MNI-caged-L-glutamate for High-Fidelity Neurostimulation
For researchers, scientists, and drug development professionals, the precision of neuronal activation is paramount. MNI-caged-L-glutamate is a cornerstone tool for the photostimulation of neurons, enabling the precise release of the excitatory neurotransmitter glutamate (B1630785) with spatiotemporal control. However, the purity of this compound is a critical determinant of experimental success and reproducibility. This guide provides a comprehensive comparison of methods to assess the purity of this compound, outlines potential impurities, and compares its performance with alternative caged glutamate compounds.
The efficacy and reliability of uncaging experiments hinge on the purity of the caged compound. Impurities can lead to a host of confounding factors, including altered neuronal responses, off-target effects, and a reduction in the quantum yield of photolysis. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental prerequisite for obtaining clean, interpretable data.
Characterizing the Purity of this compound: A Multi-Modal Approach
A combination of analytical techniques is essential for a thorough assessment of this compound purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the identity and quantity of the target compound and any potential contaminants.
Table 1: Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Information Provided | Key Parameters to Monitor |
| HPLC-UV | Quantifies the purity of the main compound and detects UV-active impurities. | Retention time of the main peak, peak area percentage, presence of additional peaks. |
| ¹H and ¹³C NMR | Confirms the chemical structure of the compound and identifies structurally related impurities. | Chemical shifts, coupling constants, and integration of protons and carbons. |
| LC-MS/MS | Provides molecular weight confirmation and allows for the identification and quantification of impurities. | Mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. |
Experimental Protocols for Purity Assessment
Detailed and robust experimental protocols are crucial for accurate purity determination. Below are recommended starting points for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 340 nm, the characteristic absorbance maximum for the MNI caging group.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated water (D₂O).
-
¹H NMR Parameters: Acquire spectra at a field strength of 400 MHz or higher. Key signals to observe include the aromatic protons of the nitroindoline (B8506331) ring, the methoxy (B1213986) group protons, and the protons of the glutamate moiety.
-
¹³C NMR Parameters: Acquire proton-decoupled ¹³C NMR spectra to identify all carbon atoms in the molecule.
-
Purity Determination: Quantitative NMR (qNMR) can be performed using a certified internal standard with a known concentration to accurately determine the purity of the this compound sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
-
LC Conditions: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Full Scan (MS1): Scan for the protonated molecular ion [M+H]⁺ of this compound (expected m/z ≈ 324.1).
-
Product Ion Scan (MS2): Fragment the parent ion and analyze the resulting daughter ions to confirm the structure. Key fragments would correspond to the loss of the glutamate moiety or parts of the caging group.
-
-
Impurity Analysis: Search for ions corresponding to potential impurities, such as the 5-nitro isomer or precursors from the synthesis.
Potential Impurities in this compound
Knowledge of potential impurities is crucial for developing targeted analytical methods. Common contaminants can arise from the synthetic route or degradation of the final product.
-
Isomeric Impurities: The nitration step in the synthesis of the MNI caging group can lead to the formation of the 5-nitro isomer in addition to the desired 7-nitro isomer. These isomers can be difficult to separate and may have different photochemical properties.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as protected L-glutamate or the nitroindoline precursor.
-
Byproducts of Deprotection: The final step in the synthesis often involves the removal of protecting groups. Incomplete deprotection or side reactions can lead to impurities.
-
Photolysis Products: Exposure to light, even ambient light, can cause gradual uncaging, leading to the presence of free L-glutamate and the photolyzed caging group as impurities.
Comparison with Alternative Caged Glutamate Compounds
Several alternative caged glutamate compounds have been developed, each with its own set of advantages and disadvantages. The choice of caged compound will depend on the specific experimental requirements, such as the desired wavelength for uncaging and the tolerance for potential side effects.
Table 2: Comparison of this compound with Other Caged Glutamates
| Caged Compound | Two-Photon Absorption Maxima (nm) | Key Advantages | Potential Disadvantages |
| This compound | ~720 | Well-characterized, commercially available, relatively high quantum yield. | Can exhibit GABA-A receptor antagonism at higher concentrations. |
| RuBi-Glutamate | ~800 | Excitable with visible light, high quantum efficiency, allowing for lower concentrations. | More complex synthesis, potential for heavy metal toxicity. |
| CDNI-caged-L-glutamate | ~720 | Higher two-photon cross-section than MNI-glutamate. | Can also exhibit some GABA-A receptor antagonism. |
| DEAC450-caged-glutamate | ~900 | Red-shifted absorption allows for two-color uncaging experiments in combination with other cages. | May be less efficient than other caged compounds. |
Visualizing the Workflow and Signaling
To aid in understanding the experimental processes and underlying biological pathways, the following diagrams have been generated.
Caption: Experimental workflow for ensuring the quality of this compound.
Caption: Signaling pathway of this compound photolysis and action.
By implementing these rigorous purity assessment protocols and considering the properties of alternative caged compounds, researchers can enhance the reliability and precision of their neurostimulation experiments, ultimately leading to more robust and impactful scientific discoveries.
A Researcher's Guide to Laser Sources for MNI-Caged-L-Glutamate Uncaging
An Objective Comparison for Neuroscientists and Drug Development Professionals
The photolytic release of L-glutamate from its caged form, MNI-caged-L-glutamate, is a cornerstone technique in neuroscience and pharmacology for studying synaptic transmission, dendritic integration, and circuit mapping with high spatiotemporal precision. The choice of laser source for uncaging is a critical determinant of experimental success, influencing uncaging efficiency, spatial resolution, and the potential for phototoxicity. This guide provides a comprehensive comparison of different laser sources, supported by experimental data, to aid researchers in selecting the optimal tool for their specific application.
Performance Comparison of Laser Sources
The selection of a laser for MNI-glutamate uncaging involves a trade-off between performance characteristics. The following table summarizes the key quantitative data for the most commonly used laser types.
| Laser Type | Wavelength(s) | Pulse Duration | Typical Power | Uncaging Efficiency | Spatial Resolution (Axial x Lateral) | Phototoxicity |
| One-Photon Excitation | ||||||
| Pulsed UV Laser | 355 nm | Nanoseconds (e.g., 5 ns) | 1-10 mW | High | ~1-2 µm x ~0.5 µm | High |
| Continuous Wave (CW) Diode Laser | 405 nm, 410 nm | Continuous | 1-5 mW | Moderate to High[1] | >2 µm x ~1 µm[1] | Moderate |
| Two-Photon Excitation | ||||||
| Pulsed Infrared (Ti:Sapphire) Laser | 720-740 nm | Femtoseconds (e.g., 80-100 fs) | 5-50 mW | High[2][3] | ~1 µm x <0.5 µm[3][4] | Low to Moderate[4] |
Key Considerations for Laser Selection
One-Photon (1P) Uncaging:
-
Pulsed UV Lasers: These lasers offer high peak power, leading to efficient uncaging. However, their short wavelength is more prone to scattering in biological tissue and carries a higher risk of phototoxicity due to direct DNA and protein absorption.
-
Continuous Wave (CW) Visible Diode Lasers: Operating at longer wavelengths (e.g., 405 nm or 410 nm), these lasers offer a more cost-effective and less phototoxic alternative to UV lasers for one-photon uncaging.[1] While the uncaging efficiency can be high, the spatial resolution is generally lower than that of two-photon methods.
Two-Photon (2P) Uncaging:
-
Pulsed Infrared (Ti:Sapphire) Lasers: This is the gold standard for high-resolution uncaging. The use of near-infrared light allows for deeper tissue penetration with reduced scattering and lower phototoxicity compared to UV light.[4] The non-linear nature of two-photon absorption confines the uncaging event to a tiny focal volume, providing sub-micron spatial resolution, which is ideal for stimulating individual dendritic spines.[3][4] However, the initial investment and operational complexity of Ti:Sapphire laser systems are considerably higher.
Signaling Pathways and Experimental Workflow
Understanding the downstream effects of glutamate (B1630785) uncaging and the experimental process is crucial for designing and interpreting experiments.
Glutamate Receptor Signaling Pathway
Upon uncaging, L-glutamate binds to and activates ionotropic (AMPA, NMDA) and metabotropic glutamate receptors on the postsynaptic membrane, initiating a cascade of intracellular signaling events.
Caption: Glutamate receptor signaling cascade initiated by uncaging.
Experimental Workflow for Comparing Laser Sources
A systematic approach is necessary to objectively compare the performance of different laser sources for MNI-glutamate uncaging.
Caption: Workflow for comparing laser sources for glutamate uncaging.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are key experimental protocols.
Acute Brain Slice Preparation
Standard procedures for preparing acute brain slices (e.g., from hippocampus or cortex) should be followed. Briefly, after anesthetization and decapitation, the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices (e.g., 300 µm thick) are cut using a vibratome and allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Internal Solution (example for voltage-clamp): 135 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM Na2-phosphocreatine, 4 mM MgCl2, 4 mM Na2-ATP, 0.4 mM Na-GTP, and 0.2 mM Alexa Fluor 488/594 for visualization. pH adjusted to 7.25 with CsOH.
-
External Solution (aCSF): 127 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM D-glucose, 2 mM CaCl2, and 1 mM MgCl2, bubbled with 95% O2 / 5% CO2.
-
Recording: Neurons are visualized using a microscope equipped with DIC or fluorescence. Whole-cell patch-clamp recordings are established from the soma of the target neuron. For recording excitatory postsynaptic currents (EPSCs), the membrane potential is held at -70 mV.
This compound Application
This compound is typically bath-applied at a concentration of 2-5 mM. Ensure complete dissolution and equilibration in the recording chamber before starting uncaging experiments.
Laser Uncaging and Data Acquisition
-
Laser Alignment: The uncaging laser beam must be precisely aligned with the optical path of the microscope and focused on the plane of the targeted neuron or dendrite.
-
Power Calibration: The laser power should be calibrated to elicit physiological-like responses (e.g., EPSCs with amplitudes similar to spontaneous miniature EPSCs). This is achieved by systematically varying the laser power and pulse duration.
-
Uncaging Protocol: A single laser pulse (or a short train of pulses) is delivered to a specific location (e.g., near a dendritic spine). The duration of the pulse can range from 0.1 to 5 ms (B15284909) for pulsed lasers and can be controlled by a shutter for CW lasers.
-
Data Acquisition: The resulting EPSCs are recorded using an appropriate amplifier and data acquisition software. Multiple trials should be averaged for each stimulation site to obtain a reliable measurement of the response.
Analysis of Performance Metrics
-
Uncaging Efficiency: Quantified by the peak amplitude of the evoked EPSC. A larger amplitude for a given laser power and pulse duration indicates higher efficiency.
-
Spatial Resolution: Determined by moving the uncaging spot in small increments (e.g., 0.1-0.2 µm) away from the target (e.g., a dendritic spine) and measuring the resulting EPSC amplitude. The full width at half maximum (FWHM) of the resulting spatial profile provides a measure of the spatial resolution.
-
Phototoxicity: Assessed by monitoring the health of the neuron over the course of the experiment. Signs of phototoxicity include a significant increase in the holding current, changes in membrane resistance, swelling of the cell body or dendrites, and blebbing of the membrane.
By carefully considering the data presented and following standardized protocols, researchers can confidently select the most appropriate laser source to achieve their experimental goals in the study of glutamatergic signaling.
References
- 1. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
Navigating the Alternatives: A Comparative Guide to MNI-Caged-L-Glutamate Analogs for Neuroscientists
For researchers, scientists, and drug development professionals seeking to optically control neuronal activity with high spatiotemporal precision, the choice of a caged glutamate (B1630785) compound is critical. While MNI-caged-L-glutamate has been a foundational tool, a new generation of alternatives offers significant improvements in photosensitivity and spectral properties. This guide provides a comprehensive comparison of key this compound alternatives, including RuBi-Glutamate, CDNI-Glutamate, MDNI-Glutamate, and DEAC450-Glutamate, supported by experimental data and detailed protocols to inform your selection process.
Performance at a Glance: A Quantitative Comparison
The efficacy of a caged compound is determined by a combination of its photophysical properties, stability, and pharmacological inertness prior to uncaging. The following tables summarize the key quantitative data for this compound and its prominent alternatives, allowing for a direct comparison of their performance characteristics.
Table 1: One-Photon Properties
| Compound | Absorption Max (λmax, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| MNI-Glu | 336 | 4,500 | 0.065–0.085[1] |
| RuBi-Glu | 473 | >4,000 | ~0.13[2][3] |
| CDNI-Glu | 330 | 6,400 | ~0.5[4][5] |
| MDNI-Glu | 330 | 6,400 | ~0.5[1][6] |
| DEAC450-Glu | 450 | 43,000 | 0.39[7] |
Table 2: Two-Photon Properties
| Compound | Optimal 2P Wavelength (nm) | 2P Uncaging Cross-Section (δu, GM) |
| MNI-Glu | 720-740 | 0.06[1] |
| RuBi-Glu | 800 | 0.14[2] |
| CDNI-Glu | 720 | 0.06[2] |
| MDNI-Glu | 720 | 0.06[6] |
| DEAC450-Glu | 900 | 0.5[2] |
Table 3: Pharmacological Properties and Stability
| Compound | Off-Target GABAA Receptor Antagonism (IC50, µM) | Hydrolysis Stability |
| MNI-Glu | 105[2][6] | Highly stable at physiological pH[1] |
| RuBi-Glu | 7.7[2][6] | Not explicitly reported |
| CDNI-Glu | 243[6] | Slow hydrolysis[6] |
| MDNI-Glu | Not reported | Slow hydrolysis[6] |
| DEAC450-Glu | 33[2] | Stable (2% hydrolysis in 2h at 37°C)[2] |
Illuminating the Path: Signaling and Experimental Workflows
To visualize the application of these compounds in a research context, the following diagrams illustrate a typical glutamate uncaging experiment and the subsequent signaling cascade.
Under the Hood: Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.
Determination of Photolysis Quantum Yield
The quantum yield (Φ) of photolysis, a measure of the efficiency of photorelease, can be determined by monitoring the disappearance of the caged compound upon irradiation.
Materials:
-
Caged glutamate compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Photochemical reactor (e.g., Rayonet with 350 nm lamps)
-
Quartz cuvette
-
NMR spectrometer or HPLC system
Protocol:
-
Prepare a solution of the caged glutamate compound in PBS (pH 7.4) at a known concentration (e.g., 1 mM).
-
Transfer the solution to a quartz cuvette.
-
Place the cuvette in the photochemical reactor and irradiate with UV light at the desired wavelength (e.g., 350 nm).
-
At regular time intervals, take aliquots of the solution for analysis by ¹H NMR or HPLC.
-
For NMR analysis, monitor the decrease in the peak area of a characteristic proton signal of the caged compound and the increase in the peak area of a proton signal of the released glutamate.
-
For HPLC analysis, monitor the decrease in the peak area of the caged compound.
-
Plot the natural logarithm of the concentration of the caged compound versus time. The negative slope of this plot will give the first-order rate constant (k) for the photolysis reaction.
-
The quantum yield (Φ) can then be calculated using the following equation, where I₀ is the incident light intensity and ε is the molar extinction coefficient at the irradiation wavelength: Φ = k / (2.303 * I₀ * ε * l) (where l is the path length of the cuvette) Note: The light intensity (I₀) of the lamp needs to be determined separately using a chemical actinometer.
Measurement of Two-Photon Uncaging Cross-Section
The two-photon uncaging cross-section (δu) is a critical parameter for predicting the efficiency of two-photon uncaging. A direct measurement method is described below.[5]
Materials:
-
Caged glutamate compound
-
Fluorescent indicator for glutamate (e.g., iGluSnFR) expressed in cells
-
Two-photon microscope with a tunable femtosecond laser
-
Microcuvettes
Protocol:
-
Culture cells expressing a fluorescent glutamate indicator (e.g., iGluSnFR) in microcuvettes.
-
Add a known concentration of the caged glutamate compound to the cell culture medium.
-
Place the microcuvette on the stage of the two-photon microscope.
-
Select a region of interest (ROI) containing a cell.
-
Perform two-photon uncaging by scanning the laser at a specific wavelength and power within the ROI for a defined duration.
-
Simultaneously, record the fluorescence intensity of the glutamate indicator in the same ROI. The increase in fluorescence corresponds to the amount of released glutamate.
-
Repeat the uncaging and recording at different laser powers.
-
The two-photon uncaging cross-section (δu) can be calculated from the relationship between the rate of glutamate release (determined from the fluorescence change) and the square of the laser power, taking into account the concentration of the caged compound and the two-photon excitation volume.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol allows for the electrophysiological assessment of the efficacy and off-target effects of caged glutamate compounds.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
Caged glutamate compound
-
Pharmacological agents (e.g., TTX to block action potentials, picrotoxin (B1677862) to block GABAA receptors)
-
Patch-clamp amplifier and data acquisition system
-
Upright microscope with IR-DIC optics
-
Two-photon microscope for uncaging
Protocol:
-
Prepare acute brain slices from the desired brain region and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF.
-
Identify a neuron for recording using IR-DIC optics.
-
Establish a whole-cell patch-clamp recording from the selected neuron.
-
Bath-apply the caged glutamate compound at the desired concentration.
-
To assess efficacy, position the two-photon uncaging laser spot near a dendritic spine and deliver a brief laser pulse to photorelease glutamate.
-
Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP).
-
To assess off-target effects on GABAA receptors, evoke inhibitory postsynaptic currents (IPSCs) by electrical stimulation in the presence of the caged compound.
-
Compare the amplitude of the evoked IPSCs before and after the application of the caged compound. A reduction in the IPSC amplitude indicates an antagonistic effect on GABAA receptors.
-
To determine the IC50 for GABAA receptor antagonism, perform a dose-response experiment with increasing concentrations of the caged compound.[6]
This guide provides a starting point for researchers to make an informed decision on the most suitable caged glutamate compound for their specific experimental needs. The provided data and protocols should facilitate the design and execution of precise and reproducible optogenetic experiments in neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Measurement of Two-Photon Action Cross Section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. higleylab.org [higleylab.org]
Control Experiments for MNI-Caged-L-Glutamate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of caged compounds, such as 4-methoxy-7-nitroindolinyl (MNI)-caged-L-glutamate, has revolutionized the study of neuronal circuits by providing precise spatiotemporal control over neurotransmitter release.[1][2][3] This technique, particularly when combined with two-photon microscopy, allows for the stimulation of individual dendritic spines, mimicking endogenous synaptic transmission.[1][4] However, the interpretation of data from such experiments is critically dependent on the implementation of rigorous control experiments. This guide provides a comparative overview of essential control experiments for studies utilizing MNI-caged-L-glutamate, offers a comparison with alternative compounds, and presents detailed experimental protocols.
The Importance of Controls in Glutamate (B1630785) Uncaging
Photolysis of caged glutamate is a powerful tool, but it is not without potential artifacts.[2] Control experiments are crucial to ensure that the observed physiological effects are due to the released glutamate and not to other factors associated with the experimental conditions. Key considerations include the biological inertness of the caged compound and its photoproducts, potential phototoxicity, and non-specific effects of the laser.
Core Control Experiments
A minimal set of control experiments should be performed to validate the results of this compound uncaging studies. These controls are designed to isolate the effect of photoreleased glutamate from potential confounding variables.
| Control Experiment | Purpose | Expected Outcome |
| Laser Illumination without Caged Compound | To test for cellular damage or physiological responses caused by the laser itself (e.g., heating or two-photon absorption by endogenous chromophores). | No significant change in cell health, membrane potential, or synaptic currents. |
| Application of Caged Compound without Photolysis | To determine if the caged compound itself has any biological activity at the concentrations used.[1] | No effect on neuronal activity or synaptic transmission. Note: MNI-glutamate can act as a GABA-A receptor antagonist at high concentrations.[1][4][5][6] |
| Photolysis in the Presence of Glutamate Receptor Antagonists | To confirm that the observed response is mediated by glutamate receptors. | The physiological response to uncaging (e.g., excitatory postsynaptic current) should be blocked. |
| Photolysis of a Biologically Inactive Caged Compound | To control for any effects of the photolysis byproducts. | No physiological response should be observed. |
| Varying Laser Power and Pulse Duration | To establish a dose-response relationship and use the minimal effective light dose to minimize potential photodamage.[1] | The amplitude of the uncaging-evoked response should correlate with the laser power/duration. |
Comparison with Alternative Caged Glutamates
While this compound is widely used, several alternatives have been developed with improved properties.[1] The choice of caged compound can significantly impact experimental outcomes.
| Caged Compound | Key Advantages | Key Disadvantages | Two-Photon Cross-Section (GM) | Optimal Uncaging Wavelength (nm) |
| MNI-Glutamate | Well-characterized, commercially available, chemically stable.[1] | GABA-A receptor antagonism at high concentrations.[1][4][5][6] | ~0.06 at 720 nm | 720[1] |
| CDNI-Glutamate | Higher quantum yield than MNI-glutamate.[7] | Also exhibits some GABA-A receptor antagonism.[1] | Higher than MNI-glutamate | 720[1] |
| RuBi-Glutamate | Red-shifted absorption, potentially reducing phototoxicity at shorter wavelengths.[1] | Can be uncaged during calcium imaging at certain wavelengths. | Not specified | 800[1] |
| DEAC450-Glutamate | Further red-shifted, allowing for two-color uncaging with other compounds.[1][3] | Can be fluorescent, potentially interfering with imaging of green fluorophores.[3] | Not specified | 900[1] |
| DNI-Glutamate | Higher quantum yield (reportedly ~7 times that of MNI-Glu), allowing for lower effective concentrations and reduced toxicity.[8] | Less widely characterized than MNI-glutamate. | Not specified | 720[8] |
Experimental Protocols
Below are detailed methodologies for key control experiments.
Protocol 1: Control for Laser-Induced Damage
-
Objective: To assess if the laser parameters used for uncaging cause non-specific cellular responses or damage.
-
Procedure:
-
Prepare the biological sample (e.g., brain slice) as for the uncaging experiment, but omit the this compound from the perfusion solution.
-
Position the laser at the target location (e.g., near a dendritic spine).
-
Deliver laser pulses with the same power, duration, and frequency as in the uncaging experiment.
-
Monitor the cell's health and electrophysiological properties (e.g., resting membrane potential, input resistance, spontaneous synaptic activity) for any changes during and after laser application.
-
Visually inspect the illuminated area for any signs of phototoxicity (e.g., blebbing, swelling).
-
Protocol 2: Control for Biological Activity of the Caged Compound
-
Objective: To determine if this compound has any effect on neuronal activity in the absence of photolysis.
-
Procedure:
-
Establish a stable baseline recording of neuronal activity (e.g., whole-cell patch-clamp recording).
-
Bath-apply this compound at the same concentration used in the uncaging experiments.
-
Continue recording for a sufficient period to observe any potential effects on baseline electrophysiological parameters or synaptic events.
-
To specifically test for GABA-A receptor antagonism, evoke inhibitory postsynaptic currents (IPSCs) before and after the application of this compound. A reduction in IPSC amplitude would indicate antagonism.
-
Protocol 3: Pharmacological Blockade of Glutamate Receptors
-
Objective: To confirm that the physiological response to uncaging is mediated by glutamate receptors.
-
Procedure:
-
Perform the glutamate uncaging experiment and record the resulting physiological response (e.g., an uncaging-evoked excitatory postsynaptic current, uEPSC).
-
Bath-apply specific antagonists for glutamate receptors (e.g., CNQX for AMPA receptors and APV for NMDA receptors).
-
After the antagonists have taken effect, repeat the glutamate uncaging at the same location with the same laser parameters.
-
The uEPSC should be significantly reduced or completely abolished in the presence of the antagonists.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can help to clarify complex experimental designs and biological processes.
Caption: Workflow for a typical glutamate uncaging experiment with a pharmacological control.
Caption: Simplified signaling cascade initiated by photoreleased glutamate.
Caption: A decision-making guide for selecting a suitable caged glutamate compound.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. femtonics.eu [femtonics.eu]
A Comparative Guide to Synaptic Plasticity Induction using MNI-caged-L-glutamate
For researchers in neuroscience and drug development, the precise induction of synaptic plasticity is crucial for understanding the mechanisms of learning, memory, and various neurological disorders. MNI-caged-L-glutamate has emerged as a key tool for these studies, enabling the light-controlled release of glutamate (B1630785) with high spatial and temporal resolution. This guide provides an objective comparison of this compound with alternative compounds, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Performance Comparison of Caged Glutamate Compounds
The utility of a caged compound is determined by several key photochemical and pharmacological properties. While this compound is widely used, it is not without its limitations, most notably its antagonism of GABA-A receptors at concentrations required for two-photon uncaging.[1][2][3][4] This section compares this compound with other available caged compounds.
| Property | This compound | RuBi-Glutamate | DEAC450-Glutamate | MNI-Kainate |
| Two-Photon Absorption Maximum | ~720 nm[2] | ~800 nm[2] | ~900 nm[2] | Not specified, used at 720 nm[1] |
| Quantum Yield | 0.065 - 0.085[5][6] | Information not available in provided results | Information not available in provided results | Information not available in provided results |
| Two-Photon Cross-Section (GM) | 0.06[5][6] | Information not available in provided results | Information not available in provided results | Information not available in provided results |
| Key Advantages | High spatial resolution, rapid glutamate release, well-established protocols.[1][2][7] | Red-shifted absorption maximum, potentially advantageous for use with spatial light modulators (SLMs).[2] | Further red-shifted, allowing for two-color uncaging with other nitroindolinyl cages.[2] | Higher efficacy at glutamate receptors may allow for lower, less toxic concentrations.[1] |
| Key Disadvantages | Strong antagonist of GABA-A receptors.[1][2][3][4] | Potential for uncaging during simultaneous calcium imaging due to overlapping spectra.[2] | Also antagonizes GABA-A receptors.[8] | Smaller evoked currents compared to MNI-glutamate in some one-photon uncaging experiments.[1] |
| Solubility & Stability | Water-soluble and stable at neutral pH.[5][6] | Information not available in provided results | Information not available in provided results | Information not available in provided results |
Reproducibility of Synaptic Plasticity Induction
While a precise "reproducibility rate" is not a standard reported metric, the consistency of responses to glutamate uncaging is a critical factor. The amplitude of uncaging-evoked excitatory postsynaptic currents (uEPSCs) should be stable over baseline measurements.[2] For instance, a target average uEPSC amplitude of ~10 pA recorded at the soma (at a concentration of 2.5 mM MNI-glutamate and a pulse duration of 1 ms) is a common goal.[2] The success of inducing long-term potentiation (LTP), often visualized as spine growth, is dependent on the stimulation protocol. For example, a typical LTP induction protocol involves 30 pulses of 4 ms (B15284909) duration at 0.5 Hz in 0 Mg2+, which has been shown to trigger sustained spine growth.[9] Conversely, a weaker, subthreshold stimulus (e.g., 20 pulses of 1 ms duration) may not elicit spine growth.[9] The variability in individual responses to photostimulation is an inherent aspect of the technique.[2]
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published findings. Below are summarized protocols for two-photon glutamate uncaging to induce synaptic plasticity.
Preparation of Acute Brain Slices
-
Anesthetize a 4-5 week old C57BL/6J mouse with isoflurane (B1672236) and rapidly remove the brain.[1]
-
Section the brain into 350 µm thick horizontal slices in ice-cold cutting solution containing (in mM): 60 NaCl, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, 10 glucose, and 100 sucrose.[1]
-
Allow slices to recover in artificial cerebrospinal fluid (ACSF) for at least one hour before experimentation.
Two-Photon Glutamate Uncaging for LTP Induction
-
Perfuse the brain slice with ACSF containing (in mM): 127 NaCl, 2.5 KCl, 4 CaCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, aerated with 95% O2 and 5% CO2.[10] For LTP induction, a Mg2+-free ACSF is often used.[9]
-
Add 1 µM tetrodotoxin (B1210768) (TTX) to block action potentials and 2.0-4.0 mM this compound to the ACSF.[9][10]
-
Perform whole-cell patch-clamp recordings from a target neuron.
-
Use a Ti:sapphire laser tuned to ~720 nm for uncaging.[10]
-
Deliver a train of laser pulses (e.g., 30 pulses of 4-8 ms duration at 0.5 Hz) to a small region (~0.5 µm) from the spine of interest to induce LTP.[9][10]
-
Monitor the structural (spine volume) and functional (uEPSC amplitude) changes post-stimulation.
Visualizing the Workflow and Signaling
Experimental Workflow for LTP Induction
Caption: Workflow for LTP induction using two-photon uncaging.
Simplified Signaling Pathway for LTP Induction
Caption: Key signaling events in NMDA receptor-dependent LTP.
References
- 1. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metaplasticity at Single Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-photon glutamate uncaging [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of MNI-caged-L-glutamate
Researchers and drug development professionals utilizing MNI-caged-L-glutamate must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This photosensitive neurochemical, while invaluable for precise neuronal activation, is classified as a hazardous substance requiring specialized disposal procedures. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
Hazard Profile and Safety Precautions
This compound and its derivatives are associated with specific health and environmental hazards. The following table summarizes the key hazard information derived from safety data sheets (SDS) for this compound and structurally similar compounds.
| Hazard Category | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Standard Operating Procedure for Disposal
Given its hazardous nature, this compound must not be disposed of via standard laboratory drains. It must be treated as chemical waste and handled by a licensed hazardous waste disposal service. The following step-by-step protocol outlines the procedure for the collection and temporary storage of this compound waste within the laboratory.
Experimental Protocol: Laboratory Waste Management of this compound
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and empty vials in a designated, clearly labeled, and sealed hazardous waste container.
-
Aqueous Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container suitable for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
Temporary Storage:
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste disposal contractor. Follow all institutional procedures for scheduling a pickup.
-
Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.
Disposal Workflow
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory requirements are met, from the point of waste generation to its final disposal.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: Essential Protocols for Handling MNI-caged-L-glutamate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with photolabile compounds like MNI-caged-L-glutamate. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Immediate Safety and Handling Protocols
This compound is a light-sensitive compound that requires careful handling to maintain its integrity and ensure user safety. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE. The following table summarizes the required equipment for handling this compound in solid and solution forms.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Quantitative Safety Data
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Indicates that acute oral toxicity may occur. |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact. |
| Causes serious eye irritation | H319 | Can result in significant eye discomfort, redness, or swelling. |
Experimental Workflow: From Preparation to Use
Proper preparation and handling of this compound solutions are critical for experimental success and safety. The following is a step-by-step guide for its use in a typical neuroscience experiment.
Solution Preparation
-
Acclimatization : Before use, allow the vial of this compound to equilibrate to room temperature.
-
Weighing : In a designated chemical handling area, carefully weigh the desired amount of the solid compound. Minimize dust generation.
-
Dissolving : The compound is soluble in water up to 50 mM.[1][2] For a stock solution, dissolve the weighed compound in an appropriate aqueous buffer (e.g., HEPES-buffered saline). Gentle warming may be necessary to fully dissolve the solid.[3]
-
Storage of Stock Solution : If not for immediate use, store the stock solution in light-protected aliquots at -20°C for up to one month.[3]
-
Working Solution : On the day of the experiment, thaw the stock solution and dilute it to the final working concentration in the experimental buffer. Ensure the solution is free of precipitate before use.[3]
Experimental Use (e.g., Two-Photon Uncaging)
-
Light Protection : Throughout the experiment, protect the working solution and the preparation from ambient light to prevent premature uncaging of the glutamate.
-
Application : Apply the this compound solution to the biological preparation (e.g., brain slice) as required by the experimental design.
-
Photostimulation : Use a light source with an appropriate wavelength (typically 300-380 nm) to photolyze the caged compound and release L-glutamate.[1][2][3]
The following diagram illustrates the key stages of the experimental workflow.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with safety regulations.
Waste Segregation and Collection
-
Solid Waste : Dispose of unused solid this compound in a designated hazardous chemical waste container.
-
Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed, and non-reactive waste container.
-
Contaminated Materials : Any materials that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper) should be disposed of in a designated solid chemical waste container.
Disposal Procedure
-
Labeling : Ensure all waste containers are clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.
-
Storage of Waste : Store waste containers in a designated, secure area away from general laboratory traffic.
-
Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
The logical relationship for the disposal process is outlined below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
